KPH2f
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H16N3NaO2S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
sodium;2-[[3-[(4-cyanonaphthalen-1-yl)amino]pyridin-4-yl]sulfanylmethyl]benzoate |
InChI |
InChI=1S/C24H17N3O2S.Na/c25-13-16-9-10-21(20-8-4-3-6-18(16)20)27-22-14-26-12-11-23(22)30-15-17-5-1-2-7-19(17)24(28)29;/h1-12,14,27H,15H2,(H,28,29);/q;+1/p-1 |
InChI Key |
VFQCYGPPRZHSKX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(C=NC=C2)NC3=CC=C(C4=CC=CC=C43)C#N)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
KPH2f: A Dual URAT1/GLUT9 Inhibitor for Renal Urate Transport - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of KPH2f, a novel small molecule inhibitor targeting renal urate transport. This compound demonstrates a dual inhibitory effect on two key transporters, Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9), which are pivotal in the reabsorption of uric acid in the kidneys. This document consolidates available quantitative data, details key experimental methodologies, and visualizes the compound's mechanism within the context of renal urate handling.
Core Mechanism of Action
This compound functions as a potent, orally active dual inhibitor of URAT1 (SLC22A12) and GLUT9 (SLC2A9). In the renal proximal tubule, URAT1 is located on the apical membrane and is responsible for the reabsorption of urate from the tubular fluid into the tubular epithelial cells. Subsequently, GLUT9, located on the basolateral membrane, facilitates the exit of reabsorbed urate from the tubular cells into the bloodstream. By inhibiting both of these transporters, this compound effectively blocks the two primary steps of renal urate reabsorption, leading to increased urinary excretion of uric acid and a reduction in serum uric acid levels. This dual-action mechanism presents a promising therapeutic strategy for the management of hyperuricemia and gout.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its comparators.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | This compound IC₅₀ (µM) | Verinurad IC₅₀ (µM) | Lesinurad IC₅₀ (µM) | Benzbromarone IC₅₀ (µM) |
| URAT1 | 0.24[1][2] | 0.17[1] | 5.54[3] | - |
| GLUT9 | 9.37[1][2] | >10 (no effect at 10 µM)[1] | - | - |
| OAT1 | 32.14[2] | - | - | - |
| ABCG2 | 26.74[2] | - | - | - |
| Xanthine Oxidase (XOD) | >10 (less than 20% inhibition)[3] | - | - | - |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |
| HK-2 (Human Kidney) | This compound | 24 | 207.56[1] |
| 48 | 167.24[1] | ||
| Verinurad | 24 | 197.45[1] | |
| 48 | 108.78[1] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | This compound | Verinurad |
| Oral Bioavailability (%) | 30.13[1] | 21.47[1] |
| In Rats (5 mg/kg i.v.) | ||
| Half-life (t₁/₂) (h) | 4.19[1] | - |
| Tₘₐₓ (h) | 0.17[1] | - |
| Cₘₐₓ (ng/mL) | 11093.32[1] | - |
| Mean Residence Time (MRT) (h) | 4.80[1] | - |
Experimental Protocols
In Vitro URAT1 Inhibition Assay ([¹⁴C]-Uric Acid Uptake)[1]
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are seeded in 96-well plates coated with poly-D-lysine. The cells are then transiently transfected with a plasmid encoding human URAT1 using a suitable transfection reagent like Lipofectamine 3000.
-
Compound Incubation: 24 hours post-transfection, the cells are incubated for 30 minutes with a uric acid uptake buffer containing various concentrations of this compound or a vehicle control.
-
Uptake Initiation: The uptake of uric acid is initiated by adding [¹⁴C]-labeled uric acid to a final concentration of 25 µM and incubating for 15 minutes.
-
Termination and Lysis: The reaction is stopped by washing the cells three times with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS). Cell lysates are obtained by adding 0.1 M NaOH.
-
Scintillation Counting: A scintillation cocktail is added to the cell lysates, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The inhibitory rate is calculated by comparing the radioactivity in the test group to the control group (cells with URAT1 but without inhibitor) and the background (cells without URAT1). The IC₅₀ value is then determined from the dose-response curve.
In Vitro GLUT9 Inhibition Assay (Electrophysiology)[4]
-
Cell Culture and Transfection: HEK293T cells are transiently transfected with a plasmid encoding human GLUT9.
-
Cell Plating: 24 hours post-transfection, the cells are plated onto coverslips coated with poly-D-lysine for electrophysiological recordings.
-
Whole-Cell Patch-Clamp: The whole-cell patch-clamp technique is used to measure currents in the HEK293-GLUT9 cells.
-
Compound Application: this compound at various concentrations is applied to the cells, and the resulting changes in GLUT9-mediated currents are recorded.
-
Data Analysis: The inhibitory effect of this compound on GLUT9 is determined by the reduction in current, and the IC₅₀ value is calculated.
In Vitro Cytotoxicity Assay (MTT Assay)[1]
-
Cell Culture: Human kidney (HK-2) cells are seeded in 96-well plates.
-
Compound Treatment: The cells are incubated with various concentrations of this compound or a comparator compound for 24 or 48 hours.
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value is determined.
In Vivo Efficacy Study in a Hyperuricemic Mouse Model[1]
-
Induction of Hyperuricemia: Hyperuricemia is induced in mice by the administration of a uricase inhibitor, such as potassium oxonate.
-
Drug Administration: this compound or a vehicle control is administered orally to the hyperuricemic mice.
-
Sample Collection: Blood and urine samples are collected at specific time points after drug administration.
-
Uric Acid Measurement: The levels of uric acid in the serum and urine are determined using a uric acid assay kit.
-
Data Analysis: The effect of this compound on serum uric acid levels and urinary uric acid excretion is evaluated by comparing the treated group to the control group.
Visualizations
Renal Urate Reabsorption Pathway
Caption: Simplified diagram of urate reabsorption in the renal proximal tubule.
Mechanism of Action of this compound
References
A Technical Guide to a Novel Dual Inhibitor of URAT1 and GLUT9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a novel dual inhibitor of Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9), key targets in the management of hyperuricemia and gout. Over 90% of hyperuricemia cases are attributed to the insufficient excretion of uric acid, making the inhibition of renal urate reabsorption a primary therapeutic strategy.[1][2] URAT1, located on the apical membrane of proximal tubule cells, and GLUT9, on the basolateral membrane, are the main transporters responsible for this reabsorption.[3][4] Dual inhibition of both transporters presents a promising approach to effectively lower serum uric acid levels. This document details the preclinical data, experimental protocols, and relevant biological pathways associated with a promising new chemical entity in this class.
Core Compound Profile: CDER167
CDER167 is a novel analogue of RDEA3170 (Verinurad), designed to have increased flexibility by introducing a methylene linker between the naphthalene and pyridine rings.[2][3] This modification has resulted in a potent dual inhibitor of both URAT1 and GLUT9.[2][3][5]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of novel dual URAT1 and GLUT9 inhibitors, with a focus on CDER167 and comparisons with other relevant compounds.
Table 1: In Vitro Inhibitory Activity of Novel Dual URAT1/GLUT9 Inhibitors
| Compound | Target | IC50 (μM) | Reference Compound | IC50 (μM) |
| CDER167 | URAT1 | 2.08 ± 0.31 | Benzbromarone | 0.84 ± 0.17 |
| Probenecid | 31.12 ± 4.23 | |||
| RDEA3170 | 1.47 ± 0.23 | |||
| GLUT9 | 91.55 ± 15.28 | Benzbromarone | 31.45 ± 10.45 | |
| Probenecid | 636.30 ± 10.40 | |||
| KPH2f | URAT1 | 0.24 | Verinurad | 0.17 |
| GLUT9 | 9.37 ± 7.10 | |||
| URAT1/GLUT9-IN-1 | URAT1 | 2.01 | Lesinurad | 5.54 |
| GLUT9 | 18.21 ± 1.03 |
Data compiled from multiple sources.[1][2][6][7][8][9]
Table 2: In Vivo Efficacy of CDER167 in a Potassium Oxonate-Induced Hyperuricemia Mouse Model
| Treatment Group | Dose (mg/kg/day) | Serum Uric Acid (μmol/L) | 24h Urinary Uric Acid Excretion (μmol) |
| Normal Control | - | 103.5 ± 15.6 | 1.2 ± 0.3 |
| Model Control | - | 245.7 ± 28.9 | 0.5 ± 0.1 |
| CDER167 | 5 | 189.3 ± 21.4 | 0.8 ± 0.2 |
| 10 | 145.6 ± 18.7 | 1.1 ± 0.3 | |
| RDEA3170 | 20 | 198.2 ± 25.1 | 0.7 ± 0.2 |
*p < 0.05, **p < 0.01 vs. Model Control. Study duration was 7 days.[2][3]
Table 3: Pharmacokinetic Parameters of Novel Dual Inhibitors
| Compound | Species | Oral Bioavailability (%) |
| CDER167 | Rat | > RDEA3170 |
| This compound | Mouse | 30.13 |
| Verinurad | Mouse | 21.47 |
Data compiled from multiple sources.[2][3][6]
Signaling Pathways and Experimental Workflows
Renal Urate Reabsorption Pathway
The following diagram illustrates the key transporters involved in the reabsorption of uric acid from the renal tubules back into the bloodstream. URAT1 facilitates the uptake of urate from the tubular lumen into the proximal tubule epithelial cells, while GLUT9 mediates its exit from these cells into the blood.
Caption: Renal urate reabsorption via URAT1 and GLUT9.
Experimental Workflow: In Vitro Inhibition Assays
This workflow outlines the general procedure for determining the inhibitory activity of test compounds on URAT1 and GLUT9 in a cell-based assay.
Caption: In vitro URAT1/GLUT9 inhibition assay workflow.
Experimental Workflow: In Vivo Hyperuricemia Model
This diagram illustrates the process of inducing hyperuricemia in mice and evaluating the efficacy of a test compound.
Caption: In vivo hyperuricemia model workflow.
Detailed Experimental Protocols
In Vitro URAT1 and GLUT9 Inhibition Assays
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.[10]
-
For the assays, cells are seeded in 24- or 96-well plates.[10]
-
Transient transfection of HEK293 cells with plasmids encoding human URAT1 or GLUT9 is performed using a suitable transfection reagent according to the manufacturer's instructions.[11]
2. Uric Acid Uptake Assay:
-
Twenty-four to forty-eight hours post-transfection, the culture medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer buffer (pH 7.4).
-
Cells are then pre-incubated for 15-30 minutes with varying concentrations of the test compound (e.g., CDER167) or vehicle control in the assay buffer.[10]
-
The uptake reaction is initiated by adding [14C]-labeled uric acid (typically at a final concentration of 25-100 µM) to each well and incubating for a defined period (e.g., 10-15 minutes) at 37°C.[2][3][11]
-
The uptake is terminated by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabel.[11]
3. Measurement and Data Analysis:
-
The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH).[11]
-
The radioactivity in the cell lysates is quantified using a liquid scintillation counter.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[2]
In Vivo Potassium Oxonate-Induced Hyperuricemia Model
1. Animals:
-
Male Kunming or ICR mice are commonly used.[10] The animals are housed under standard laboratory conditions with free access to food and water.
2. Induction of Hyperuricemia:
-
Hyperuricemia is induced by the administration of potassium oxonate, a uricase inhibitor.[10][12][13][14]
-
A common protocol involves the intraperitoneal (i.p.) or oral (p.o.) administration of potassium oxonate (e.g., 250-300 mg/kg) one hour prior to the administration of a purine source, such as hypoxanthine (e.g., 250-500 mg/kg, i.p. or p.o.) or adenine.[1][13][15] This regimen is typically continued for the duration of the study (e.g., 7 days).[2][3]
3. Dosing and Sample Collection:
-
The test compound (e.g., CDER167) is administered orally once daily for the study duration.[2][3]
-
Blood samples are collected at specified time points via retro-orbital or tail vein puncture to measure serum uric acid, creatinine, and blood urea nitrogen (BUN) levels.
-
For urine analysis, mice are housed in metabolic cages for 24-hour urine collection. Urinary uric acid and creatinine levels are measured.
4. Biochemical Analysis:
-
Serum and urinary uric acid, creatinine, and BUN levels are determined using commercially available assay kits according to the manufacturer's instructions.
Pharmacokinetic Studies
1. Animal Model and Dosing:
-
Pharmacokinetic parameters are typically evaluated in rats or mice.
-
The test compound is administered via intravenous (i.v.) and oral (p.o.) routes to determine absolute bioavailability.
2. Sample Collection:
-
Serial blood samples are collected from the jugular vein or other appropriate sites at predetermined time points post-dosing.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
3. Bioanalytical Method:
-
Plasma concentrations of the test compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[16]
4. Data Analysis:
-
Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, are calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).
References
- 1. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. tripod.nih.gov [tripod.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | dual URAT1/GLUT9 inhibitor | anti-gout | anti-hyperuricemic agent | 美国InvivoChem [invivochem.cn]
- 12. clinexprheumatol.org [clinexprheumatol.org]
- 13. mdpi.com [mdpi.com]
- 14. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. CN111887202B - Method for constructing mouse model of acute hyperuricemia - Google Patents [patents.google.com]
- 16. AR882, a Novel Uricosuric Agent, Exhibited Favorable Pharmacokinetic Profile and Balanced Excretion and Metabolic Pathways in a Human AME Study - ACR Meeting Abstracts [acrabstracts.org]
Dual URAT1/GLUT9 Inhibitor KPH2f: A Technical Overview of its Interaction with SLC22A12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of KPH2f, a novel dual inhibitor of the urate transporters URAT1 (coded by the gene SLC22A12) and GLUT9. This compound is presented as a promising anti-hyperuricemic drug candidate with improved druggability. This document summarizes the available quantitative data on its inhibitory activity, details the experimental protocols for its characterization, and visualizes the relevant biological and experimental pathways.
Quantitative Analysis of this compound Inhibitory Activity
The inhibitory potency of this compound against SLC22A12 (URAT1) and other key transporters involved in urate homeostasis has been determined using in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of this compound's activity and selectivity.
| Target Transporter | Gene | This compound IC50 (μM) |
| URAT1 | SLC22A12 | 0.24 |
| GLUT9 | SLC2A9 | 9.37 |
| OAT1 | SLC22A6 | 32.14 |
| ABCG2 | ABCG2 | 26.74 |
Caption: Inhibitory activity of this compound against major urate transporters.
Experimental Protocols
The determination of this compound's IC50 value against SLC22A12 was achieved through a cell-based [14C]-uric acid uptake assay. The detailed methodology for this key experiment is as follows:
Objective: To quantify the inhibitory effect of this compound on URAT1-mediated uric acid transport in a cellular context.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Expression Vector: A plasmid containing the full-length cDNA of human SLC22A12 (URAT1). An empty vector is used as a negative control.
-
Transfection Reagent: Lipofectamine 3000 or a similar high-efficiency transfection reagent.
-
Culture Plates: Poly-D-lysine coated 96-well plates.
-
Radiolabeled Substrate: [14C]-labeled uric acid.
-
Buffers:
-
Uric acid uptake buffer.
-
Ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).
-
-
Lysis Agent: 0.1 M Sodium Hydroxide (NaOH).
-
Scintillation Fluid: A suitable liquid scintillation cocktail.
-
Instrumentation: Liquid scintillation counter.
Procedure:
-
Cell Seeding: HEK293 cells are seeded into poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells per well.
-
Transient Transfection: After 24 hours, the cells are transiently transfected with the URAT1 expression plasmid (or an empty vector for control wells) using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Compound Incubation: 24 hours post-transfection, the cell culture medium is removed, and the cells are washed. The cells are then incubated for 30 minutes with uric acid uptake buffer containing various concentrations of this compound. Control wells are incubated with buffer containing no inhibitor.
-
Uric Acid Uptake: To initiate the uptake assay, the buffer is replaced with a fresh uric acid uptake buffer containing 25 μM [14C]-uric acid. The cells are incubated for 15 minutes to allow for the uptake of the radiolabeled substrate.
-
Termination of Uptake: The uptake reaction is terminated by rapidly washing the cells three times with ice-cold DPBS.
-
Cell Lysis: The cells are lysed by adding 100 μL of 0.1 M NaOH to each well.
-
Scintillation Counting: The cell lysate from each well is transferred to a scintillation vial, and 0.5 mL of scintillation fluid is added. The intracellular radioactivity is then measured using a liquid scintillation counter. The counts per minute (CPM) are recorded for each well.
-
Data Analysis: The specific inhibition of URAT1-mediated uric acid uptake is calculated using the following formula:
-
Specific Inhibition (%) = [1 - (CPM_test - CPM_0) / (CPM_con - CPM_0)] * 100
-
Where:
-
CPM_test is the radioactivity in the wells with URAT1-expressing cells and the test compound (this compound).
-
CPM_con is the radioactivity in the wells with URAT1-expressing cells without the test compound.
-
CPM_0 is the radioactivity in the wells with cells transfected with the empty vector (background uptake).
-
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of specific inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow: URAT1 Inhibition Assay
The following diagram illustrates the key steps in the cell-based assay used to determine the inhibitory activity of this compound on SLC22A12 (URAT1).
Caption: Workflow for determining this compound's IC50 for SLC22A12.
Signaling Pathway: SLC22A12-Mediated Urate Reabsorption
This diagram depicts the role of SLC22A12 (URAT1) in the reabsorption of uric acid in the proximal tubule of the kidney, the target pathway for this compound.
Caption: Mechanism of urate reabsorption via SLC22A12 and GLUT9 and inhibition by this compound.
Dual URAT1/GLUT9 Inhibition: A Technical Guide for Hyperuricemia Research
For Researchers, Scientists, and Drug Development Professionals
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is associated with other metabolic and cardiovascular diseases.[1] The renal transporters URAT1 (Urate Transporter 1) and GLUT9 (Glucose Transporter 9) are key players in the reabsorption of uric acid in the kidneys, making them critical targets for therapeutic intervention.[2][3] Dual inhibition of both URAT1 and GLUT9 presents a promising strategy to effectively lower serum uric acid levels by promoting its excretion.[4] This technical guide provides an in-depth overview of a URAT1/GLUT9 dual inhibitor, CDER167, and other novel analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity and in vivo efficacy of selected URAT1/GLUT9 dual inhibitors and related compounds.
Table 1: In Vitro Inhibitory Activity of URAT1/GLUT9 Inhibitors
| Compound | Target | IC50 (μM) | Cell Line | Reference |
| CDER167 | URAT1 | 2.08 ± 0.31 | HEK293 | [2][3] |
| GLUT9 | 91.55 ± 15.28 | HEK293T | [2][3] | |
| RDEA3170 (Verinurad) | URAT1 | 1.47 ± 0.23 | HEK293 | [2][3] |
| GLUT9 | No effect at 100 μM | HEK293T | [2][3] | |
| Benzbromarone | URAT1 | 0.84 ± 0.17 | HEK293 | [4] |
| Probenecid | URAT1 | 31.12 ± 4.23 | HEK293 | [4] |
| KPH2f | URAT1 | 0.24 | - | [5] |
| GLUT9 | 9.37 ± 7.10 | - | [5] | |
| Verinurad | URAT1 | 0.17 | - | [5] |
| Thienopyrimidine Cmpd 29 | URAT1 | 2.01 | - | [6] |
| GLUT9 | 18.21 | - | [6] |
Table 2: In Vivo Efficacy of URAT1/GLUT9 Inhibitors in Hyperuricemic Mice
| Compound | Dosage | Duration | Serum Uric Acid Reduction | Urine Uric Acid Excretion | Animal Model | Reference |
| CDER167 | 10 mg/kg/day (oral) | 7 days | More effective than RDEA3170 | Significantly promoted | Potassium oxonate-induced | [2][3] |
| RDEA3170 | 20 mg/kg/day (oral) | 7 days | - | - | Potassium oxonate-induced | [2][3] |
| This compound | 10 mg/kg | - | Equally effective as verinurad | Higher than verinurad | - | [5] |
| Verinurad | 10 mg/kg | - | - | - | - | [5] |
| Thienopyrimidine Cmpd 29 | 0.5 mg/kg | - | 2-fold increase vs. lesinurad | - | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols for evaluating URAT1/GLUT9 dual inhibitors.
In Vitro URAT1 and GLUT9 Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against URAT1 and GLUT9 transporters.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
For the URAT1 assay, HEK293 cells are transiently transfected with a plasmid expressing human URAT1.[2]
-
For the GLUT9 assay, HEK293T cells are used and transfected with a plasmid expressing human GLUT9.[2][3]
2. Uric Acid Uptake Assay:
-
Transfected cells are seeded in 24-well plates.
-
After reaching confluency, the cells are washed with a buffer (e.g., Hanks' Balanced Salt Solution).
-
The cells are then incubated with various concentrations of the test compound (e.g., CDER167) for a specified time.
-
A solution containing [14C]-labeled uric acid is added to initiate the uptake reaction.[2][3]
-
The uptake is stopped by washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
3. Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration relative to a vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vivo Hyperuricemia Animal Model
Objective: To evaluate the uric acid-lowering efficacy of test compounds in a living organism.
1. Animal Model Induction:
-
A commonly used model is the potassium oxonate-induced hyperuricemic mouse or rat model.[2][3][7] Potassium oxonate is a uricase inhibitor that prevents the breakdown of uric acid in rodents.[7]
-
Animals (e.g., Kunming mice) are administered potassium oxonate intraperitoneally or orally to induce hyperuricemia.[8]
-
In some protocols, a purine precursor like hypoxanthine is co-administered to further increase uric acid levels.[7]
2. Compound Administration:
-
Test compounds (e.g., CDER167) are administered orally or via another appropriate route at specified doses and for a defined duration (e.g., 7 days).[2][3]
-
A vehicle control group and a positive control group (e.g., treated with a known uricosuric agent like RDEA3170) are included.[2]
3. Sample Collection and Analysis:
-
Blood samples are collected at designated time points to measure serum uric acid levels.
-
Urine samples are collected over a specific period (e.g., 24 hours) to measure urinary uric acid excretion.
-
Serum and urine uric acid levels are quantified using analytical methods such as high-performance liquid chromatography (HPLC) or enzymatic assays.
4. Data Analysis:
-
The percentage reduction in serum uric acid and the increase in urinary uric acid excretion are calculated for the treatment groups relative to the hyperuricemic control group.
-
Statistical analysis is performed to determine the significance of the observed effects.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to URAT1/GLUT9 dual inhibitor research.
Caption: Renal Uric Acid Reabsorption Pathway via URAT1 and GLUT9.
Caption: Experimental Workflow for URAT1/GLUT9 Dual Inhibitor Evaluation.
Caption: Mechanism of Action for URAT1/GLUT9 Dual Inhibitors.
References
- 1. Animal Model of Hyperuricemia - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Thienopyrimidine Compound as a Urate Transporter 1 and Glucose Transporter 9 Dual Inhibitor with Improved Efficacy and Favorable Druggability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 8. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Downstream Effects of KPH2f: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core downstream effects of KPH2f, a novel small molecule inhibitor. The document focuses on its mechanism of action, presents key quantitative data, details experimental methodologies, and visualizes the associated biological pathways.
Core Mechanism of Action: Dual Inhibition of Urate Transporters
This compound is characterized as a potent and orally bioavailable dual inhibitor of Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9).[1] Its primary downstream effect is the modulation of uric acid levels, positioning it as a potential therapeutic agent for hyperuricemia and gout.[1] Unlike compounds that affect uric acid production, this compound targets its reabsorption in the kidneys.
The mechanism is centered on the inhibition of two key proteins in the renal proximal tubule:
-
URAT1 (SLC22A12): A major apical transporter responsible for the reabsorption of filtered urate from the tubular lumen back into the tubular epithelial cells.
-
GLUT9 (SLC2A9): A critical basolateral transporter that facilitates the exit of reabsorbed urate from the tubular epithelial cells into the bloodstream.
By inhibiting both transporters, this compound effectively blocks the two primary steps of renal urate reabsorption, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid (sUA) levels.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) | Comparison Compound (Verinurad) IC50 (μM) |
| URAT1 | 0.24 | 0.17 |
| GLUT9 | 9.37 | Not specified |
| OAT1 | Minimal Effect | Not specified |
| ABCG2 | Minimal Effect | Not specified |
Data sourced from InvivoChem product information.[1]
Table 2: Pharmacokinetic and Safety Profile of this compound
| Parameter | Value | Comparison Compound (Verinurad) |
| Oral Bioavailability | 30.13% | 21.47% |
| hERG Inhibition at 50 μM | No effect | Not specified |
| Cytotoxicity (HK2 cells, 24h IC50) | 207.56 μM | 197.45 μM |
| Cytotoxicity (HK2 cells, 48h IC50) | 167.24 μM | 108.78 μM |
Data sourced from InvivoChem product information.[1]
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Hyperuricemia
| Compound (Dose) | Effect on Serum Uric Acid | Uricosuric Effect |
| This compound (10 mg/kg) | Equally effective as Verinurad | Higher than Verinurad |
| Verinurad (10 mg/kg) | Equally effective as this compound | Lower than this compound |
Data based on studies in a potassium oxonate and hypoxanthine-induced hyperuricemia mouse model.[1]
Signaling Pathways and Broader Downstream Effects
While this compound directly targets urate transporters, its broader downstream effects are intertwined with the signaling pathways implicated in hyperuricemia-associated pathologies, such as gouty nephropathy.[2] High levels of uric acid can trigger inflammation, oxidative stress, and fibrosis in the kidneys.[2][3] By lowering serum uric acid, this compound is expected to indirectly modulate these pathways.
Key pathways influenced by hyperuricemia and therefore potentially impacted by this compound treatment include:
-
Inflammasome Signaling: Urate crystals are known activators of the NLRP3 inflammasome in immune cells, leading to the release of pro-inflammatory cytokines like IL-1β. By reducing urate levels, this compound would be expected to dampen this inflammatory cascade.
-
Oxidative Stress Pathways (Nrf2): Hyperuricemia can induce oxidative stress.[3] The Nrf2 signaling pathway is a crucial cellular defense mechanism against oxidative stress.[3][4][5] Studies on hyperuricemic nephropathy suggest that while Nrf2 is initially activated, its activity becomes impaired over time.[3] By alleviating the hyperuricemic state, this compound may help restore the proper functioning of the Nrf2 antioxidant response.
-
MAPK and NF-κB Signaling: These are central pathways in inflammation and cellular stress responses.[2][4] Elevated uric acid can activate MAPK and NF-κB signaling, contributing to renal inflammation and fibrosis.[2] A reduction in serum uric acid through this compound would likely lead to the downregulation of these pro-inflammatory pathways.
The following diagram illustrates the proposed mechanism of action and its relationship to these broader pathological pathways.
Caption: this compound mechanism of action and downstream physiological effects.
Experimental Protocols
URAT1 Inhibition Assay (HEK293 Cells)
-
Cell Culture and Transfection:
-
HEK293 cells are seeded at a density of 1 x 10^5 cells/well in a 96-well plate pre-coated with poly-D-lysine.
-
Cells are transiently transfected with a URAT1-expressing plasmid (100 ng/well) using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
-
Compound Incubation:
-
24 hours post-transfection, the culture medium is removed.
-
Cells are incubated for 30 minutes with a uric acid uptake buffer containing various concentrations of this compound or a vehicle control.
-
-
Urate Uptake Measurement:
-
Uptake is initiated by adding ¹⁴C-labeled uric acid to a final concentration of 25 μM and incubating for 15 minutes.
-
The reaction is terminated by washing the cells three times with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).
-
-
Data Analysis:
-
Cell lysis is performed, and the intracellular ¹⁴C-uric acid is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the log concentration of this compound.
-
In Vitro Cytotoxicity Assay (HK2 Cells)
-
Cell Seeding:
-
Human kidney 2 (HK2) cells are seeded in a 96-well plate at an appropriate density.
-
-
Compound Exposure:
-
Cells are incubated with various concentrations of this compound for 24 and 48 hours.
-
-
Viability Assessment (MTT Assay):
-
After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals.
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
IC50 values are determined from the dose-response curve.
-
In Vivo Hyperuricemia Model (Mice)
-
Acclimatization:
-
Mice are allowed to adapt to the experimental environment for one week.
-
-
Induction of Hyperuricemia:
-
A uricase inhibitor, potassium oxonate (PO), is administered subcutaneously at a dose of 400 mg/kg in a 0.5% CMC-Na solution.
-
30 minutes after PO injection, hypoxanthine is administered by oral gavage at 600 mg/kg to the model and compound-treated groups.
-
-
Compound Administration:
-
This compound (e.g., 10 mg/kg) or vehicle control (0.5% CMC) is administered by oral gavage.
-
-
Sample Collection and Analysis:
-
Three hours after drug administration, blood samples are collected from the orbital vein.
-
Samples are centrifuged (3000 g for 10 minutes) to obtain serum.
-
Serum uric acid levels are measured using a suitable assay kit.
-
The following diagram outlines the general workflow for evaluating the in vivo efficacy of this compound.
Caption: General experimental workflow for in vivo hyperuricemia model.
References
- 1. This compound | dual URAT1/GLUT9 inhibitor | anti-gout | anti-hyperuricemic agent | 美国InvivoChem [invivochem.cn]
- 2. Possible correlated signaling pathways with chronic urate nephropathy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of NRF2 Signaling Pathway Delays the Progression of Hyperuricemic Nephropathy by Reducing Oxidative Stress [mdpi.com]
- 4. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the Nrf2/ARE signaling pathway protects against palmitic acid-induced renal tubular epithelial cell injury by ameliorating mitochondrial reactive oxygen species-mediated mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Investigation of Novel NLRP3 Inflammasome Inhibitors for the Treatment of Gout
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the preclinical and early clinical evaluation of a potential therapeutic agent for gout, focusing on the inhibition of the NLRP3 inflammasome. It outlines detailed experimental protocols, presents key quantitative data for representative compounds, and visualizes critical pathways and workflows.
Introduction: The Unmet Need in Gout Therapy
Gout is a prevalent and painful inflammatory arthritis initiated by the deposition of monosodium urate (MSU) crystals in articular and periarticular tissues. While urate-lowering therapies form the cornerstone of chronic management, the treatment of acute gout flares and the management of refractory disease present ongoing challenges. Current anti-inflammatory agents for acute flares, such as NSAIDs, corticosteroids, and colchicine, are associated with significant adverse effects, particularly in patients with comorbidities.[1] This highlights a critical need for targeted therapies that can effectively and safely resolve the inflammatory cascade in gout.
The innate immune system's response to MSU crystals is central to the pathophysiology of gout. A key mediator of this response is the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome, a multi-protein complex that, upon activation by MSU crystals, drives the maturation and secretion of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2] Consequently, the NLRP3 inflammasome has emerged as a promising therapeutic target for gout. This guide will focus on the experimental evaluation of novel NLRP3 inflammasome inhibitors as potential therapeutic agents for this debilitating disease.
The NLRP3 Inflammasome Signaling Pathway in Gout
The activation of the NLRP3 inflammasome by MSU crystals is a two-step process:
-
Priming (Signal 1): This initial step involves the upregulation of NLRP3 and pro-IL-1β expression, often triggered by the activation of Toll-like receptors (TLRs) by endogenous ligands.
-
Activation (Signal 2): Phagocytosis of MSU crystals by macrophages leads to lysosomal destabilization and the release of cathepsin B, potassium efflux, and the production of reactive oxygen species (ROS). These events trigger the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the autocatalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
Caption: NLRP3 Inflammasome Activation Pathway in Gout.
Profile of a Potential Therapeutic Agent: NLRP3 Inflammasome Inhibitors
Several small molecules have been identified as potent inhibitors of the NLRP3 inflammasome, showing promise as therapeutic agents for gout. These include repurposed drugs and novel chemical entities.
-
Verteporfin: An FDA-approved drug for macular degeneration, identified as an NLRP3 inflammasome inhibitor.[2][3] It has been shown to reduce IL-1β and IL-18 secretion in macrophages and decrease paw swelling in a mouse model of gout.[2][4]
-
Dapansutrile (OLT1177™): A β-sulfonyl nitrile compound that is a selective oral inhibitor of the NLRP3 inflammasome.[5][6] It has demonstrated safety and efficacy in reducing pain and inflammation in Phase 2a clinical trials for acute gout flares.[1][5][7]
-
Disulfiram: A drug traditionally used for alcohol dependence, which has been shown to inhibit NLRP3 inflammasome activation.[8][9] In a rat model of gout, combination therapy with allopurinol and disulfiram significantly reduced paw swelling and pro-inflammatory cytokines.[8]
-
SLC3037: A novel NLRP3 inhibitor that acts by blocking the interaction between NEK7 and NLRP3.[10][11] It has demonstrated superior efficacy to colchicine in reducing footpad thickness and inflammation in a mouse model of MSU-induced gout.[11]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize key quantitative data for the representative NLRP3 inflammasome inhibitors.
Table 1: In Vitro Inhibition of IL-1β Release in Macrophages
| Compound | Cell Type | Stimulus | Concentration | % Inhibition of IL-1β | IC50 | Reference(s) |
| Verteporfin | BMDM | LPS + MSU | Data not specified | Significant reduction | Not reported | [2][12] |
| SLC3037 | BMDM | LPS (100 ng/ml) + MSU (500 µg/ml) | 5 µM | ~56% | Not reported | [11] |
BMDM: Bone Marrow-Derived Macrophages
Table 2: In Vivo Efficacy in MSU-Induced Gout Models
| Compound | Animal Model | Endpoint | Dose | Result | Reference(s) |
| Verteporfin | Mouse | Paw Swelling | Not specified | Marked reduction | [2] |
| SLC3037 | Mouse | Footpad Thickness | Not specified | Significant reduction (superior to colchicine) | [11][13] |
| SLC3037 | Mouse | IL-1β in footpad | Not specified | Significant reduction (442.31 to 280.30 pg/ml) | [11] |
| Disulfiram | Rat | Paw Swelling | Not specified | Significant reduction with combination therapy | [8] |
| Disulfiram | Rat | Serum IL-1β | Not specified | Significant reduction with combination therapy | [8] |
Table 3: Clinical Efficacy of Dapansutrile (OLT1177™) in Acute Gout Flares (Phase 2a)
| Dose | N | Mean % Pain Reduction (Day 3) | % Patients with ≥50% Pain Reduction (Day 3) | hsCRP and SAA | Reference(s) |
| 100 mg/day | 8 | 52.4% | Met | No reduction | [1][5][7] |
| 300 mg/day | 7 | 68.4% | Met | Dose-dependent reduction | [1][5][7] |
| 1000 mg/day | 6 | 55.8% | Met | Dose-dependent reduction | [1][5][7] |
| 2000 mg/day | 8 | 57.6% | Met | Dose-dependent reduction | [1][5][7] |
hsCRP: high-sensitivity C-reactive protein; SAA: Serum Amyloid A
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline key protocols for the preclinical evaluation of NLRP3 inflammasome inhibitors for gout.
Preparation of Monosodium Urate (MSU) Crystals
The preparation of uniform and endotoxin-free MSU crystals is critical for reproducible in vitro and in vivo experiments.
Protocol:
-
Dissolve 8 g of uric acid in 1,600 ml of distilled water containing 49 ml of 1N NaOH by heating to 60°C with continuous stirring.[14]
-
Adjust the pH of the solution to 7.2 by adding 1N HCl.[14]
-
Allow the solution to cool slowly at room temperature with gentle stirring to promote crystal formation. The solution can then be stored at 4°C overnight.[14]
-
Collect the crystals by centrifugation and wash the pellet with cold distilled water, followed by absolute ethanol.[15]
-
Dry the crystals in an oven at a low temperature (below 60°C) or in a desiccator.[15]
-
Sterilize the dried crystals by heating at 180°C for 2 hours before use in experiments.[16]
In Vitro NLRP3 Inflammasome Activation Assay
This assay is used to assess the ability of a compound to inhibit MSU-induced IL-1β secretion from macrophages.
Cell Culture:
-
Bone Marrow-Derived Macrophages (BMDMs) are isolated from the femur and tibia of mice and cultured in DMEM supplemented with 10% FBS and M-CSF.[17]
Protocol:
-
Plate BMDMs in 96-well plates at a density of 1 x 10^5 cells/well.
-
Prime the cells with 100 ng/ml of lipopolysaccharide (LPS) for 3-4 hours.[18][19]
-
Pre-incubate the primed cells with the test compound or vehicle control for 30 minutes.
-
Stimulate the cells with MSU crystals (e.g., 150-500 µg/ml) for 4-6 hours.[18][19]
-
Collect the cell culture supernatants and measure the concentration of IL-1β by ELISA.
MSU-Induced Gouty Arthritis in a Mouse Model
This in vivo model mimics the acute inflammatory response seen in gouty arthritis.
Protocol:
-
Administer the test compound or vehicle control to mice (e.g., via oral gavage or intraperitoneal injection).
-
After a specified pre-treatment time, induce acute gouty arthritis by injecting a suspension of MSU crystals (e.g., 0.5 mg in 20 µL of PBS) into the instep of the right hind paw.[20]
-
Measure paw swelling at various time points (e.g., 11 and 23 hours) using a digital caliper.[20]
-
At the end of the experiment, euthanize the mice and collect paw tissue for histological analysis and measurement of cytokine levels.
Measurement of IL-1β by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in biological samples.
Protocol (General Outline for a Commercial Kit):
-
Prepare standards and samples according to the kit instructions.
-
Add 100 µl of standard or sample to each well of the pre-coated microplate.
-
Incubate for the specified time (e.g., 2.5 hours at room temperature).
-
Wash the plate multiple times with the provided wash buffer.
-
Add 100 µl of biotinylated detection antibody to each well and incubate.
-
Wash the plate.
-
Add 100 µl of streptavidin-HRP solution to each well and incubate.
-
Wash the plate.
-
Add 100 µl of TMB substrate solution and incubate in the dark.
-
Add 50 µl of stop solution to each well.
-
Read the absorbance at 450 nm immediately.
-
Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.
Measurement of Serum Uric Acid
Colorimetric assay kits are widely used for the quantification of uric acid in serum and other biological fluids.
Protocol (General Outline for a Commercial Kit):
-
Prepare standards and serum samples (may require dilution).
-
Add a small volume of standard or sample (e.g., 5 µL) to the wells of a 96-well plate.[21]
-
Prepare the working reagent by mixing the kit components as instructed.
-
Add the working reagent (e.g., 200 µL) to each well.[21]
-
Incubate at room temperature for a specified time (e.g., 10-30 minutes).[21][22]
-
Measure the optical density at the specified wavelength (e.g., 520 nm or 590 nm).[21][22]
-
Calculate the uric acid concentration in the samples based on the absorbance of the standard.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a potential therapeutic agent for gout.
Caption: Preclinical Evaluation Workflow for a Gout Therapeutic Agent.
Conclusion
The inhibition of the NLRP3 inflammasome represents a highly promising and targeted therapeutic strategy for the treatment of gout. The preclinical and early clinical data for compounds such as verteporfin, dapansutrile, disulfiram, and SLC3037 provide a strong rationale for their continued development. The experimental protocols and workflows detailed in this guide offer a robust framework for the evaluation of novel NLRP3 inhibitors. Further research and clinical trials are warranted to fully elucidate the therapeutic potential and long-term safety of this class of compounds for the management of gout.
References
- 1. The First Phase 2a Proof-of-Concept Study of a Selective NLRP3 Inflammasome Inhibitor, Dapansutrile™ (OLT1177™), in Acute Gout - ACR Meeting Abstracts [acrabstracts.org]
- 2. assaygenie.com [assaygenie.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. Verteporfin attenuates NLRP3 inflammasome activation to alleviate gout arthritis flares - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ard.bmj.com [ard.bmj.com]
- 7. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Hyperuricemia and NLRP3 Inflammasome in Gouty Arthritis: A Preclinical Evaluation of Allopurinol and Disulfiram Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel NLRP3 inhibitor as a therapeutic agent against monosodium urate-induced gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel NLRP3 inhibitor as a therapeutic agent against monosodium urate-induced gout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijcrt.org [ijcrt.org]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. raybiotech.com [raybiotech.com]
A Comprehensive Technical Guide to the Pharmacological Properties of KPH2f
For Researchers, Scientists, and Drug Development Professionals
Abstract
KPH2f is an investigational small molecule inhibitor with promising therapeutic potential as an anti-hyperuricemic agent for the treatment of gout.[1] This technical guide provides a detailed overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and safety data. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic applications of this compound.
Mechanism of Action: Dual Inhibition of URAT1 and GLUT9
This compound exerts its anti-hyperuricemic effects through a dual-target mechanism, inhibiting both Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9), key proteins involved in renal urate reabsorption.[1]
-
URAT1: This transporter is located on the apical membrane of renal proximal tubule cells and is responsible for the majority of urate reabsorption from the glomerular filtrate back into the blood.
-
GLUT9: This transporter is found on the basolateral membrane of renal proximal tubule cells and facilitates the exit of reabsorbed urate from the cells into the bloodstream.
By inhibiting both of these transporters, this compound effectively blocks the two primary steps of renal urate reabsorption, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.[1]
Caption: this compound's dual inhibition of URAT1 and GLUT9 in the renal tubule.
In Vitro Efficacy
The inhibitory activity of this compound against its primary targets has been quantified through in vitro assays.
| Target | IC50 (μM) | Comparison Compound (Verinurad) IC50 (μM) |
| URAT1 | 0.24 | 0.17 |
| GLUT9 | 9.37 | No significant effect at 10 μM |
Data sourced from in vitro studies.[1]
This compound demonstrates potent inhibition of URAT1, comparable to the known URAT1 inhibitor verinurad.[1] Crucially, this compound also exhibits inhibitory activity against GLUT9, a characteristic not observed with verinurad, highlighting its dual-inhibitor profile.[1]
Furthermore, this compound shows minimal inhibitory effects on Organic Anion Transporter 1 (OAT1) and ATP-binding cassette super-family G member 2 (ABCG2), two important transporters involved in urate secretion.[1] This selectivity is significant as it reduces the likelihood of drug-drug interactions and potential interference with the beneficial effects of other uricosuric agents.[1]
In Vivo Efficacy in a Murine Model of Hyperuricemia
The urate-lowering effects of this compound were evaluated in a potassium oxonate- and hypoxanthine-induced hyperuricemia mouse model.
| Treatment Group (10 mg/kg) | Reduction in Serum Uric Acid | Uricosuric Effect |
| This compound | Equally effective as verinurad | Higher than verinurad |
| Verinurad | Equally effective as this compound | Lower than this compound |
Data from a murine hyperuricemia model.[1]
In this preclinical model, this compound demonstrated a significant reduction in serum uric acid levels, comparable to verinurad at the same dose.[1] Notably, this compound exhibited a superior uricosuric effect, which is attributed to its dual inhibition of both URAT1 and GLUT9.[1]
Caption: Workflow for the in vivo evaluation of this compound.
Pharmacokinetic Properties
Pharmacokinetic studies were conducted in male Sprague-Dawley rats.
| Parameter | This compound | Verinurad |
| Oral Bioavailability | 30.13% | 21.47% |
Data from pharmacokinetic studies in rats.[1]
This compound demonstrated favorable pharmacokinetic properties, with an oral bioavailability of 30.13%, which is notably better than that of verinurad.[1]
Safety Profile
Preliminary safety assessments of this compound have been conducted through in vitro and in vivo studies.
In Vitro Cytotoxicity: The cytotoxicity of this compound was evaluated using an MTT assay in human kidney (HK2) cells.
| Compound | Incubation Time | IC50 (μM) |
| This compound | 24 hours | 207.56 |
| 48 hours | 167.24 | |
| Verinurad | 24 hours | 197.45 |
| 48 hours | 108.78 |
Data from in vitro cytotoxicity assays.[1]
This compound exhibited low cytotoxicity in HK2 cells, with higher IC50 values compared to verinurad, suggesting a better in vitro safety profile in this cell line.[1]
hERG Inhibition: The potential for this compound to induce cardiotoxicity was assessed via its effect on the hERG potassium channel using a manual patch-clamp method. At a concentration of 50 μM, this compound showed no inhibitory effects on the hERG potassium channel.[1]
In Vivo Renal Safety: In vivo studies in the mouse hyperuricemia model did not reveal any signs of renal damage associated with this compound administration.[1]
Caption: Logical flow of this compound's preclinical safety assessment.
Molecular Interactions
Molecular docking studies using a homology model suggest that this compound and verinurad share a similar binding mode to URAT1.[1] The flexible NH-linker in the structure of this compound is thought to contribute to its binding affinity.[1] Furthermore, site-directed mutagenesis has identified residues F358 and R487 as being uniquely important for the binding of this compound to URAT1.[1]
Experimental Protocols
7.1. In Vitro URAT1 Inhibition Assay
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Plate Preparation: Cells are seeded at a density of 1 x 10^5 cells/well into poly-D-lysine-coated 96-well plates.
-
Transfection: URAT1 plasmid (100 ng/well) is transiently transfected into the HEK293 cells using Lipofectamine 3000.
-
Incubation: 24 hours post-transfection, the cells are incubated for 30 minutes with a uric acid uptake buffer containing various concentrations of this compound or a vehicle control.
-
Uptake Initiation: Urate uptake is initiated by adding 14C-labeled uric acid to a final concentration of 25 μM and incubating for 15 minutes.
-
Termination and Washing: The reaction is stopped by washing the cells three times with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Measurement: The amount of intracellular 14C-uric acid is quantified to determine the level of URAT1 inhibition.
7.2. In Vivo Hyperuricemia Model
-
Animal Model: Male mice.
-
Induction of Hyperuricemia:
-
A subcutaneous injection of potassium oxonate (a uricase inhibitor) is administered at a dose of 400 mg/kg in 0.5% carboxymethylcellulose sodium (CMC-Na).
-
30 minutes after the potassium oxonate injection, hypoxanthine is administered via oral gavage at a dose of 600 mg/kg.
-
-
Compound Administration: 30 minutes after the hypoxanthine administration, this compound (10 mg/kg) or the vehicle control (0.5% CMC-Na) is administered by oral gavage.
-
Sample Collection:
-
Blood: Blood samples are collected from the orbital vein 3 hours after drug administration and centrifuged (3000 g for 10 minutes) to obtain serum.
-
Urine: Urine is collected over a 24-hour period using metabolic cages.
-
-
Analysis: Serum and urine uric acid levels are determined using a commercial uric acid assay kit.
Conclusion
This compound is a novel and potent dual inhibitor of URAT1 and GLUT9 with a promising pharmacological profile for the treatment of hyperuricemia and gout.[1] Its dual mechanism of action, favorable pharmacokinetic properties, and benign preclinical safety profile distinguish it from existing therapies and support its continued investigation as a potential drug candidate.[1] The detailed experimental protocols provided in this guide offer a foundation for further research and development of this compound.
References
KPH2f: A Technical Guide to a Novel Dual URAT1/GLUT9 Inhibitor for Hyperuricemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of KPH2f, a novel and potent dual inhibitor of the urate transporters URAT1 and GLUT9. This compound has been identified as a promising therapeutic candidate for the treatment of hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a key factor in the pathogenesis of gout.
Discovery and Rationale
This compound was developed as an analog of verinurad, a selective URAT1 inhibitor.[1] The rationale behind the development of this compound was to create a dual-action inhibitor that targets both URAT1 (Urate Transporter 1) and GLUT9 (Glucose Transporter 9), two key proteins responsible for the reabsorption of uric acid in the kidneys.[1] By simultaneously inhibiting both transporters, this compound is designed to offer a more potent uricosuric effect, leading to a greater reduction in serum uric acid levels compared to single-target agents.[1]
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is described in the primary research publication, "Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia" in the European Journal of Medicinal Chemistry (2022, volume 229, article 114092). Due to restricted access to the full-text article, the specific chemical synthesis pathway and experimental procedures could not be fully detailed here. The synthesis would likely involve the coupling of a substituted naphthalene moiety with a modified pyridine ring system, analogous to the structure of verinurad.[1]
Mechanism of Action and Signaling Pathway
Uric acid homeostasis is primarily maintained through a delicate balance of production and excretion. In the kidneys, the majority of filtered uric acid is reabsorbed back into the bloodstream. This process is mediated by transporters located on the apical and basolateral membranes of the proximal tubule cells. URAT1 is the primary apical transporter responsible for the uptake of uric acid from the tubular lumen into the cells, while GLUT9 mediates the exit of uric acid from the cells into the blood.
This compound exerts its uricosuric effect by inhibiting both of these transporters, thereby blocking the two key steps of uric acid reabsorption. This dual inhibition leads to increased excretion of uric acid in the urine and a subsequent lowering of serum uric acid levels.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in comparison to the reference compound, verinurad.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Transporter | This compound IC₅₀ (µM) | Verinurad IC₅₀ (µM) |
| URAT1 | 0.24 | 0.17 |
| GLUT9 | 9.37 | > 10 (no effect) |
| OAT1 | 32.14 | Not Reported |
| ABCG2 | 26.74 | Not Reported |
Data sourced from multiple reports referencing the primary publication.[1][2]
Table 2: Pharmacokinetic and Cytotoxicity Profile of this compound
| Parameter | This compound | Verinurad |
| Oral Bioavailability | 30.13% | 21.47% |
| Cytotoxicity (HK2 cells, 24h IC₅₀) | 207.56 µM | 197.45 µM |
| Cytotoxicity (HK2 cells, 48h IC₅₀) | 167.24 µM | 108.78 µM |
| hERG Inhibition at 50 µM | No effect | Not Reported |
Data sourced from multiple reports referencing the primary publication.[1]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the evaluation of this compound.
In Vitro URAT1 Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the uptake of uric acid into cells expressing the URAT1 transporter.
Experimental Workflow:
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are seeded at a density of 1 x 10⁵ cells/well in poly-D-lysine coated 96-well plates.[3]
-
Transfection: Cells are transiently transfected with a plasmid encoding human URAT1 (100 ng/well) using Lipofectamine 3000.[3]
-
Incubation: Post-transfection, the cells are incubated for 24 hours to allow for transporter expression.[3]
-
Compound Treatment: The cell culture medium is replaced with a uric acid uptake buffer containing various concentrations of this compound or vehicle control, and the cells are pre-incubated for 30 minutes.[3]
-
Uric Acid Uptake: The uptake process is initiated by the addition of [¹⁴C]-labeled uric acid to a final concentration of 25 µM. The incubation proceeds for 15 minutes.[3]
-
Termination: The reaction is terminated by rapidly washing the cells three times with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).[3]
-
Cell Lysis and Measurement: The cells are lysed with 100 µL of 0.1 M NaOH. The cell lysate is then mixed with 0.5 mL of scintillation fluid, and the intracellular radioactivity is quantified using a liquid scintillation counter.[3]
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle-treated control cells, after subtracting the background radioactivity from cells transfected with an empty vector.[3]
In Vitro GLUT9 Inhibition Assay
The inhibitory effect of this compound on GLUT9 is determined using electrophysiological measurements in cells expressing the transporter.
Protocol:
-
Cell Culture and Transfection: HEK293 cells are plated in 24-well plates and transiently transfected with a pcDNA3.1 plasmid containing the GLUT9 gene (500 ng) using Lipofectamine 3000.[3]
-
Electrophysiology: 24 hours post-transfection, whole-cell membrane patch-clamp recordings are performed on the GLUT9-expressing HEK293 cells.[3]
-
Compound Application: Solutions with and without this compound are continuously perfused over the cells to allow for rapid solution exchange.[3]
-
Data Acquisition and Analysis: Currents are measured using a MultiClamp 700B amplifier and a Digidata 1550B digitizer, and the data is analyzed using pClamp 10 software to determine the extent of GLUT9 inhibition.[3]
In Vitro Cytotoxicity Assay
The potential toxicity of this compound to normal cells is assessed using a standard MTT assay.
Protocol:
-
Cell Culture: Human kidney (HK2) cells are seeded at a density of 5000 cells/well in 96-well plates.[3]
-
Compound Treatment: Once the cells reach approximately 70% confluency, they are treated with a range of concentrations of this compound for 24 or 48 hours.[3]
-
MTT Assay: After the incubation period, 0.5 mg/mL of MTT solution is added to each well, and the plate is incubated for an additional 2 hours at 37°C.[3]
-
Formazan Solubilization: The culture medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then shaken for 30 minutes.[3]
-
Absorbance Measurement: The absorbance is measured at 570 nm to determine cell viability.[3]
In Vivo Hyperuricemia Model and Pharmacokinetic Studies
The efficacy and pharmacokinetic profile of this compound are evaluated in rodent models.
Protocol for Hyperuricemia Model (Mice):
-
Induction of Hyperuricemia: A hyperuricemic mouse model is established.[3]
-
Drug Administration: this compound (10 mg/kg) or verinurad (10 mg/kg) is administered to the hyperuricemic mice.[3]
-
Sample Collection: Blood samples are collected from the orbital vein 3 hours after drug administration. Urine samples are collected over a 24-hour period in metabolic cages.[3]
-
Analysis: Serum and urine uric acid levels are determined using a uric acid assay kit.[3]
Protocol for Pharmacokinetic Study (Rats):
-
Animal Model: Male Sprague-Dawley rats (300 ± 20 g) are used.[3]
-
Drug Administration: Animals are divided into groups for intravenous (5 mg/kg) and oral (5 mg/kg) administration of this compound and verinurad, dissolved in normal saline.[3]
-
Blood Sampling: Blood samples (0.5 mL) are collected from the orbital vein into heparinized tubes at multiple time points (2 min, 5 min, 15 min, 30 min, 1 h, 1.5 h, 2 h, 4 h, 6 h, 8 h, 12 h, 24 h, 36 h).[3]
-
Plasma Preparation: Samples are immediately centrifuged at 8000 rpm for 5 minutes, and the plasma is stored at -80°C.[3]
-
Quantification: Plasma concentrations of this compound are quantified using an LC-MS/MS system.[3]
Conclusion
This compound represents a significant advancement in the development of therapies for hyperuricemia. Its dual inhibitory action on both URAT1 and GLUT9 transporters provides a more comprehensive blockade of uric acid reabsorption compared to single-target agents.[1] Preclinical data indicate that this compound possesses potent inhibitory activity, improved oral bioavailability, and a favorable safety profile compared to verinurad.[1] These findings strongly support the further investigation of this compound as a promising drug candidate for the treatment of gout and other conditions associated with hyperuricemia.
References
Verinurad: A Technical Guide to a High-Potency Tool Compound for Uric Acid Transport Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uric acid homeostasis is a critical physiological process, and its dysregulation is implicated in hyperuricemia and gout. The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in this pathway, responsible for the majority of uric acid reabsorption from the renal tubules back into the bloodstream. As such, URAT1 is a prime therapeutic target for uricosuric agents. This technical guide focuses on Verinurad (also known as RDEA3170), a next-generation URAT1 inhibitor, providing an in-depth resource for its use as a tool compound in research and drug discovery. Verinurad is distinguished by its high potency and specificity for URAT1, making it an exceptional tool for elucidating the mechanisms of uric acid transport and for the preclinical evaluation of new uricosuric therapies.[1][2]
Mechanism of Action
Verinurad is a high-affinity, selective inhibitor of the URAT1 transporter.[1] Structural and functional studies have revealed that Verinurad binds to a central cavity within the URAT1 protein. This binding event locks the transporter in an inward-facing conformation, sterically hindering the transit of uric acid and preventing its reabsorption from the tubular lumen.[3][4] Cryo-electron microscopy studies have provided high-resolution insights into this interaction, showing that Verinurad's high affinity is derived from interactions with specific amino acid residues, including Cys-32, Ser-35, Phe-365, and Ile-481.[3][5] Unlike some other uricosuric agents, the requirement for Cys-32 appears to be unique to Verinurad.[3][5]
Caption: Mechanism of Verinurad-mediated URAT1 inhibition.
Quantitative Data: Potency and Selectivity
Verinurad's utility as a research tool is underscored by its high potency for human URAT1 and its selectivity over other key renal transporters. The following tables summarize the key quantitative data for Verinurad and compare it with other common uricosuric agents.
Table 1: Verinurad Potency Data
| Target Transporter | Species | Assay Type | IC50 Value | Reference(s) |
|---|---|---|---|---|
| URAT1 | Human | Uric Acid Uptake | 25 nM | [6][7] |
| URAT1 | Human | Uric Acid Uptake | 40 nM | [4] |
| URAT1 | Human | Uric Acid Uptake | 170 nM | [8] |
| OAT1 (SLC22A6) | Human | Substrate Uptake | 4.6 µM | [7] |
| OAT4 (SLC22A11) | Human | Substrate Uptake | 5.9 µM |[7] |
Table 2: Comparative Selectivity Profile of URAT1 Inhibitors
| Compound | URAT1 IC50 | OAT1 IC50 | OAT3 IC50 | ABCG2 IC50 | GLUT9 IC50 |
|---|---|---|---|---|---|
| Verinurad | ~25 nM | 4.6 µM | Not Reported | Low Effect* | Low Effect* |
| Lesinurad | ~12-30 µM | >100 µM | >100 µM | >100 µM | Not Reported |
| Benzbromarone | ~0.2 µM | 28.1 µM | 1.0 µM | 1.7 µM | Not Reported |
| Probenecid | ~165 µM | 11.2 µM | 1.8 µM | >100 µM | Not Reported |
| Dotinurad | ~37 nM | 4.1 µM | 1.3 µM | 4.2 µM | Not Reported |
Note: Direct IC50 values for Verinurad against ABCG2 and GLUT9 are not widely published. However, studies on Verinurad analogs show little to no effect on ABCG2 and micromolar inhibition of GLUT9, suggesting high selectivity of the parent compound.[8][9]
Signaling and Transport Pathway
Verinurad acts within the complex "urate transportasome" of the renal proximal tubule epithelial cell. Uric acid is filtered from the blood and enters the tubular lumen. URAT1, located on the apical membrane, mediates the first and primary step of reabsorption by exchanging luminal urate for intracellular anions. Other transporters like OAT4 also contribute to apical reabsorption. Once inside the cell, uric acid is transported back into the blood via the basolateral transporter GLUT9. Secretory pathways, involving basolateral transporters OAT1 and OAT3 and apical transporters ABCG2 and NPT1, move uric acid from the blood into the urine. Verinurad specifically blocks the primary reabsorptive flux through URAT1.
Caption: Uric acid transport pathways in the renal proximal tubule.
Experimental Protocols
Protocol 1: URAT1 Inhibition Assay using HEK293 Cells
This protocol describes a cell-based assay to determine the inhibitory potency (IC50) of a test compound like Verinurad on URAT1-mediated uric acid uptake.
1. Cell Culture and Transfection:
- Culture HEK293 (or HEK293T) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Seed cells onto poly-D-lysine coated 24- or 96-well plates at a density that will achieve ~80-90% confluency on the day of the assay (e.g., 2.5 x 10^5 cells/well for a 24-well plate).[10]
- For transient expression, transfect cells with a mammalian expression vector containing human URAT1 cDNA using a suitable transfection reagent (e.g., Lipofectamine). For stable expression, select transfected cells using an appropriate antibiotic (e.g., G418).
- Use mock-transfected (empty vector) cells as a negative control to determine background uric acid uptake.
2. Uric Acid Uptake Assay:
- On the day of the assay, wash the cells once with a pre-warmed Krebs-Ringer buffer (125 mM Sodium Gluconate, 4.8 mM Potassium Gluconate, 1.2 mM KH2PO4, 1.2 mM MgSO4, 1.3 mM Ca-Gluconate, 5.6 mM Glucose, 25 mM HEPES, pH 7.3).
- Prepare serial dilutions of Verinurad (or other test compounds) in the assay buffer.
- Pre-incubate the URAT1-expressing cells with the various concentrations of the test compound (or vehicle control) for 10-30 minutes at 37°C.[10]
- Prepare the uptake solution by adding [14C]-labeled uric acid to the assay buffer to a final concentration of ~25-100 µM.
- Initiate the uptake by adding the [14C]-uric acid solution to the wells and incubate for a defined period (e.g., 2-10 minutes) at 37°C.[11][12]
- Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold assay buffer.
- Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% Triton X-100).
3. Measurement and Data Analysis:
- Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Determine the protein concentration of the lysates from parallel wells using a BCA assay to normalize the uptake data (expressed as pmol/mg protein/min).
- Subtract the background uptake measured in mock-transfected cells from the uptake in URAT1-expressing cells to determine URAT1-specific transport.
- Plot the normalized uptake values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Protocol 2: Uric Acid Transport Assay in Xenopus laevis Oocytes
This heterologous expression system is a robust alternative for characterizing transporter function.
1. Oocyte Preparation and cRNA Injection:
- Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
- Synthesize capped cRNA for human URAT1 from a linearized plasmid template using an in vitro transcription kit.
- Microinject each oocyte with ~50 nL of URAT1 cRNA (e.g., at 1 µg/µL). Inject a separate group of oocytes with water to serve as a control.
- Incubate the injected oocytes for 2-3 days at 18°C in modified Barth's solution (MBS) to allow for protein expression.
2. Uptake Assay:
- On the day of the experiment, transfer the oocytes to an uptake buffer (e.g., ND96 buffer: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).
- Pre-incubate groups of oocytes (n=5-10 per group) in uptake buffer containing various concentrations of Verinurad or vehicle for 10-20 minutes.
- Initiate uptake by transferring the oocytes to a fresh uptake buffer containing [14C]-uric acid (e.g., 50 µM) and the corresponding inhibitor concentration. Incubate for 30-60 minutes at room temperature.
- Stop the reaction by washing the oocytes 4-5 times with ice-cold, isotope-free uptake buffer.
- Place individual oocytes into scintillation vials, lyse by adding 200 µL of 1% SDS, and add scintillation fluid.
3. Data Analysis:
- Measure radioactivity using a scintillation counter.
- Subtract the average counts from water-injected oocytes to determine URAT1-specific uptake.
- Calculate the percentage of inhibition for each Verinurad concentration relative to the vehicle control.
- Determine the IC50 value by non-linear regression analysis as described in Protocol 1.
Experimental and Analytical Workflow
The characterization of a novel URAT1 inhibitor like Verinurad follows a logical progression from initial screening to detailed mechanistic studies.
Caption: Workflow for in vitro characterization of a URAT1 inhibitor.
Conclusion
Verinurad stands out as a premier tool compound for the study of uric acid transport. Its sub-nanomolar potency, high selectivity for URAT1 over other renal transporters, and well-characterized mechanism of action provide researchers with a reliable and precise probe. The availability of detailed structural information from cryo-EM studies further enhances its value, allowing for sophisticated structure-activity relationship (SAR) studies and computational modeling. By utilizing the protocols and data presented in this guide, researchers can effectively employ Verinurad to advance our understanding of renal physiology and to accelerate the development of next-generation therapies for gout and hyperuricemia.
References
- 1. Pharmacodynamic and pharmacokinetic effects and safety of verinurad in combination with allopurinol in adults with gout: a phase IIa, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Verinurad - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
KPH2f In Vitro Assay Protocol for URAT1 Inhibition: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of serum uric acid levels.[1][2] Located on the apical membrane of renal proximal tubular cells, URAT1 is responsible for the majority of urate reabsorption from the glomerular filtrate back into the bloodstream.[1][3][4] Inhibition of URAT1 is a primary therapeutic strategy for the management of hyperuricemia and gout.[3][5][6][7] KPH2f is a novel, orally active compound identified as a potent dual inhibitor of both URAT1 and glucose transporter 9 (GLUT9), another key protein in urate handling.[8][9][10] This document provides detailed application notes and a comprehensive protocol for conducting an in vitro assay to evaluate the inhibitory activity of this compound on URAT1.
Principle of the Assay
This protocol describes a cell-based in vitro assay to determine the inhibitory effect of this compound on URAT1-mediated uric acid uptake. The assay utilizes a stable cell line, typically Human Embryonic Kidney 293 (HEK293) cells, engineered to overexpress human URAT1. The rate of radiolabeled uric acid uptake by these cells is measured in the presence and absence of varying concentrations of the test compound, this compound. A reduction in the uptake of radiolabeled uric acid in the presence of this compound indicates inhibition of URAT1 activity. The half-maximal inhibitory concentration (IC50) value is then calculated to quantify the potency of the inhibitor.
Data Presentation
The quantitative data from URAT1 inhibition assays are typically summarized to compare the potency of different compounds. This compound has been shown to be a potent inhibitor of URAT1, with an IC50 value comparable to the known URAT1 inhibitor, verinurad.[8]
Table 1: In Vitro Inhibitory Activity of this compound and Reference Compounds against Urate Transporters
| Compound | URAT1 IC50 (µM) | GLUT9 IC50 (µM) | OAT1 IC50 (µM) | ABCG2 IC50 (µM) | Reference |
| This compound | 0.24 | 9.37 | 32.14 | 26.74 | [8][9][10] |
| Verinurad | 0.17 | - | - | - | [8] |
| Benzbromarone | 0.22 | - | - | - | [7] |
| Lesinurad | 3.5 | - | - | - | [7] |
| Probenecid | 22 | - | - | - | [7] |
Note: IC50 values can vary slightly depending on the specific assay conditions and cell line used.
Experimental Protocols
This section details the methodology for determining the inhibitory activity of this compound on URAT1.
Materials and Reagents
-
Cell Line: HEK293 cells stably transfected with human URAT1 (hURAT1-HEK293).
-
Control Cells: Wild-type HEK293 cells (for measuring background uptake).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain transgene expression.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Radiolabeled Substrate: [¹⁴C]-Uric Acid.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Reference Inhibitor: Benzbromarone or Lesinurad.
-
Scintillation Cocktail: For radioactivity measurement.
-
Cell Lysis Buffer: 0.1 M NaOH or similar.
-
Multi-well plates: 24- or 48-well plates suitable for cell culture.
Experimental Workflow
The following diagram illustrates the general workflow for the URAT1 inhibition assay.
Caption: Experimental workflow for the this compound in vitro URAT1 inhibition assay.
Detailed Protocol
-
Cell Seeding:
-
One to two days prior to the assay, seed the hURAT1-HEK293 cells into 24- or 48-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the assay, prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Prepare the [¹⁴C]-Uric Acid solution in the assay buffer at the desired final concentration (e.g., 250 µM).[11][12]
-
-
Uptake Assay:
-
Gently wash the cell monolayer twice with pre-warmed (37°C) assay buffer.
-
Add the this compound dilutions (or vehicle control/reference inhibitor) to the respective wells and pre-incubate for 5-10 minutes at 37°C.[11][12]
-
Initiate the uptake reaction by adding the [¹⁴C]-Uric Acid solution to each well.
-
Incubate for a predetermined time (e.g., 15 minutes) at 37°C.[11][12] This incubation time should be within the linear range of uptake for the cell line.
-
-
Termination of Uptake and Cell Lysis:
-
Rapidly terminate the uptake by aspirating the radioactive solution and immediately washing the cells three times with ice-cold assay buffer.
-
Lyse the cells by adding a cell lysis buffer (e.g., 0.1 M NaOH) to each well and incubating for at least 30 minutes at room temperature.
-
-
Measurement and Analysis:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration in each well to normalize the uptake data.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
URAT1 Signaling and Mechanism of Inhibition
URAT1 functions as an anion exchanger, reabsorbing uric acid from the tubular lumen in exchange for intracellular anions like lactate or nicotinate.[4] Its activity is influenced by scaffolding proteins such as PDZK1, which helps to localize URAT1 to the apical membrane.[13] this compound, like other URAT1 inhibitors, is thought to bind to the transporter, thereby blocking the passage of uric acid and promoting its excretion in the urine.[3]
Caption: Simplified diagram of URAT1-mediated uric acid reabsorption and its inhibition by this compound.
Conclusion
The described in vitro assay provides a robust and reliable method for determining the inhibitory potency of this compound against the URAT1 transporter. This protocol, along with the provided data and diagrams, serves as a comprehensive guide for researchers in the fields of pharmacology and drug development who are investigating novel treatments for hyperuricemia and gout. The potent dual inhibitory action of this compound on both URAT1 and GLUT9 makes it a promising candidate for further investigation.[8][9]
References
- 1. Frontiers | Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia [frontiersin.org]
- 2. glpbio.com [glpbio.com]
- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Systems Biology of Uric Acid Transporters: The Role of Remote Sensing and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing GLUT9 Inhibition by KPH2f
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose Transporter 9 (GLUT9), also known as SLC2A9, is a crucial transporter protein involved in the regulation of uric acid levels in the body.[1][2] It plays a significant role in the reabsorption of urate in the kidneys, making it a key therapeutic target for conditions such as hyperuricemia and gout.[2][3] This document provides a detailed protocol for assessing the inhibitory activity of KPH2f, a dual inhibitor of Urate Transporter 1 (URAT1) and GLUT9, on the function of GLUT9.
This compound has been identified as a potent, orally active compound with a favorable pharmacokinetic profile, demonstrating its potential as a drug candidate for the treatment of hyperuricemia.[4][5] These application notes offer a comprehensive guide for researchers to effectively evaluate the inhibitory effects of this compound and similar compounds on GLUT9-mediated uric acid transport.
This compound: A Dual URAT1/GLUT9 Inhibitor
This compound is a novel small molecule inhibitor designed to target both URAT1 and GLUT9, two key transporters in the uric acid reabsorption pathway.[4][6][7] By dually targeting these transporters, this compound offers a potentially more effective strategy for lowering serum uric acid levels.
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activities and pharmacokinetic properties of this compound.
| Parameter | Value | Reference |
| IC50 for URAT1 | 0.24 μM | [4][6][7] |
| IC50 for GLUT9 | 9.37 μM | [4][6][7] |
| IC50 for OAT1 | 32.14 μM | [6] |
| IC50 for ABCG2 | 26.74 μM | [6] |
| Oral Bioavailability (in mice) | 30.13% | [4] |
Experimental Protocols
This section outlines detailed methodologies for assessing the inhibition of GLUT9 by this compound. The primary recommended method is a cell-based uric acid uptake assay using a human embryonic kidney (HEK293) cell line stably or transiently expressing human GLUT9.
Protocol 1: Cell-Based [¹⁴C]-Uric Acid Uptake Assay
This assay measures the uptake of radiolabeled uric acid into cells expressing GLUT9 in the presence and absence of the test inhibitor, this compound.
Materials:
-
HEK293 cells
-
Human GLUT9 expression vector (e.g., pcDNA3.1-hGLUT9)
-
Lipofectamine 3000 or other suitable transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Poly-D-lysine coated 24-well or 96-well plates
-
Hanks' Balanced Salt Solution (HBSS) or other suitable uptake buffer
-
[¹⁴C]-Uric Acid
-
This compound
-
Unlabeled uric acid
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Liquid scintillation counter
Experimental Workflow:
Caption: Workflow for the cell-based [¹⁴C]-Uric Acid uptake assay.
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells onto poly-D-lysine coated 24-well or 96-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect the cells with the human GLUT9 expression vector using Lipofectamine 3000 according to the manufacturer's protocol. Use an empty vector as a negative control.
-
Allow the cells to express the transporter for 24-48 hours post-transfection.
-
-
Uric Acid Uptake Assay:
-
On the day of the assay, wash the cells twice with pre-warmed HBSS.
-
Prepare solutions of this compound at various concentrations in HBSS. Also, prepare a vehicle control (e.g., DMSO in HBSS).
-
Pre-incubate the cells with the this compound solutions or vehicle control for 10-30 minutes at 37°C.
-
Prepare the uptake solution containing [¹⁴C]-Uric Acid (final concentration typically 10-100 µM) in HBSS.
-
To initiate the uptake, remove the pre-incubation solution and add the [¹⁴C]-Uric Acid uptake solution to each well.
-
Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
To terminate the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold HBSS.
-
Lyse the cells by adding a cell lysis buffer (e.g., 100 µL of 0.1 M NaOH) to each well and incubating for at least 30 minutes.
-
Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the counts per minute (CPM) from the empty vector-transfected cells (background) from the CPM of the GLUT9-expressing cells.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (CPM_inhibitor - CPM_background) / (CPM_vehicle - CPM_background)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Electrophysiological Measurement in Xenopus laevis Oocytes
This method is suitable for detailed mechanistic studies and involves expressing GLUT9 in Xenopus laevis oocytes and measuring urate-induced currents using a two-electrode voltage clamp (TEVC).[8]
Materials:
-
Xenopus laevis oocytes
-
Human GLUT9 cRNA
-
Microinjection setup
-
Two-electrode voltage clamp (TEVC) amplifier and data acquisition system
-
Perfusion system
-
Barth's solution (ND96)
-
Uric acid solutions
-
This compound solutions
Experimental Workflow:
Caption: Workflow for electrophysiological assessment of GLUT9 inhibition.
Procedure:
-
Oocyte Preparation:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to defolliculate them.
-
Inject each oocyte with approximately 50 ng of human GLUT9 cRNA. Inject a control group with water.
-
Incubate the oocytes in Barth's solution for 2-4 days at 18°C to allow for protein expression.
-
-
Two-Electrode Voltage Clamp (TEVC):
-
Place a single oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -50 mV).
-
Continuously perfuse the oocyte with ND96 buffer.
-
To measure GLUT9 activity, switch the perfusion to a solution containing uric acid (e.g., 1 mM) and record the induced current.
-
To assess inhibition, after establishing a stable baseline current with uric acid, co-perfuse the oocyte with the uric acid solution containing various concentrations of this compound.
-
Record the reduction in the uric acid-induced current.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.
-
Signaling Pathway and Mechanism of Action
GLUT9 facilitates the transport of uric acid across the cell membrane. In the renal proximal tubule, GLUT9 is believed to be located on the basolateral membrane, mediating the efflux of reabsorbed uric acid from the tubular cells into the bloodstream.[9] this compound acts by directly binding to GLUT9 and inhibiting its transport function, thereby reducing the reabsorption of uric acid and promoting its excretion.
Caption: Proposed mechanism of GLUT9 inhibition by this compound in the kidney.
Conclusion
The protocols described in these application notes provide a robust framework for assessing the inhibitory activity of this compound on GLUT9. The cell-based uric acid uptake assay is a reliable and relatively high-throughput method for determining the potency (IC50) of inhibitors. For more detailed mechanistic investigations, the electrophysiological approach using Xenopus oocytes is highly valuable. Consistent and reproducible data generated from these assays are essential for the preclinical evaluation of novel GLUT9 inhibitors like this compound and for advancing the development of new therapies for hyperuricemia and gout.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. What are GLUT9 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Making sure you're not a bot! [nanion.de]
- 4. Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | dual URAT1/GLUT9 inhibitor | anti-gout | anti-hyperuricemic agent | 美国InvivoChem [invivochem.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Human Mutations in SLC2A9 (Glut9) Affect Transport Capacity for Urate [frontiersin.org]
- 9. Glucose Transporter Biology - Center for Reproductive Health Sciences [reproductivesciences.wustl.edu]
Application Notes and Protocols: KPH2f in a Mouse Model of Hyperuricemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, characterized by elevated serum uric acid levels, is a key risk factor for gout and is associated with other metabolic and cardiovascular diseases.[1][2][3] The renal urate transporters URAT1 (Urate Transporter 1) and GLUT9 (Glucose Transporter 9) play a crucial role in the reabsorption of uric acid in the kidneys, making them prime targets for therapeutic intervention.[2][4] KPH2f is a novel, orally active dual inhibitor of URAT1 and GLUT9, showing promise as a potent anti-hyperuricemic agent.[5][6] These application notes provide a detailed protocol for utilizing this compound in a potassium oxonate and hypoxanthine-induced mouse model of hyperuricemia, along with relevant quantitative data and pathway diagrams.
Mechanism of Action
This compound exerts its urate-lowering effects by simultaneously inhibiting two key transporters involved in renal urate reabsorption: URAT1 and GLUT9.[5][6] By blocking these transporters, this compound effectively reduces the reabsorption of uric acid from the renal tubules back into the bloodstream, thereby promoting its excretion in the urine and lowering serum uric acid levels.[5]
Caption: Mechanism of this compound action on renal urate transporters.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound [5][6]
| Target | IC50 (μM) |
| URAT1 | 0.24 |
| GLUT9 | 9.37 |
| OAT1 | 32.14 |
| ABCG2 | 26.74 |
Table 2: In Vitro Cytotoxicity of this compound in HK2 Cells [5]
| Compound | Incubation Time | IC50 (μM) |
| This compound | 24 h | 207.56 |
| 48 h | 167.24 | |
| Verinurad | 24 h | 197.45 |
| 48 h | 108.78 |
Table 3: Pharmacokinetic Properties of this compound [5]
| Parameter | Value |
| Oral Bioavailability | 30.13% |
Table 4: In Vivo Efficacy of this compound in a Hyperuricemic Mouse Model [5]
| Treatment Group (10 mg/kg) | Serum Uric Acid Reduction | Uricosuric Effect |
| This compound | Equally effective as Verinurad | Higher than Verinurad |
Experimental Protocols
This section provides a detailed methodology for inducing hyperuricemia in a mouse model and assessing the efficacy of this compound.
I. Materials and Reagents
-
This compound
-
Potassium Oxonate (PO)
-
Hypoxanthine (HX)
-
Vehicle (e.g., 0.5% Carboxymethylcellulose sodium - CMC-Na)
-
Male C57BL/6J mice (or other suitable strain)
-
Metabolic cages
-
Blood collection supplies (e.g., retro-orbital capillary tubes, microcentrifuge tubes)
-
Uric acid assay kit
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
II. Experimental Workflow
Caption: Experimental workflow for the this compound mouse study.
III. Detailed Protocol
1. Animal Acclimatization and Grouping:
-
House male mice in a controlled environment for at least one week to allow for acclimatization.[5]
-
Randomly divide the mice into the following groups (n=8-12 per group):
-
Control Group: Receives vehicle only.
-
Model Group: Receives vehicle after induction of hyperuricemia.
-
This compound Treatment Group: Receives this compound (e.g., 10 mg/kg) after induction of hyperuricemia.[5]
-
Positive Control Group (Optional): Receives a reference compound like Verinurad (e.g., 10 mg/kg).[5]
-
2. Induction of Hyperuricemia:
-
Prepare a suspension of potassium oxonate (PO) in 0.5% CMC-Na.
-
Administer PO to the mice in the model, this compound, and positive control groups via subcutaneous injection at a dose of 400 mg/kg.[5]
-
Prepare a suspension of hypoxanthine in the vehicle.
-
Immediately following the PO injection, administer hypoxanthine to the same groups via oral gavage at a dose of 600 mg/kg.[5]
-
The control group should receive the vehicle through the same administration routes.
3. Drug Administration:
-
Prepare a solution or suspension of this compound in the appropriate vehicle.
-
Thirty minutes after the induction of hyperuricemia, administer this compound to the treatment group via oral gavage at the desired dose (e.g., 10 mg/kg).[5]
-
Administer the vehicle to the control and model groups.
4. Sample Collection:
-
Blood: Three hours after drug administration, collect blood samples from the retro-orbital sinus.[5] Allow the blood to clot and then centrifuge at 3000 g for 10 minutes to obtain serum.[5] Store the serum at -80°C until analysis.
-
Urine: House the mice in individual metabolic cages for 24 hours following drug administration to collect urine samples.[5] Measure the total urine volume and store an aliquot at -80°C for analysis.
5. Biochemical Analysis:
-
Determine the concentration of uric acid in the serum and urine samples using a commercially available uric acid assay kit, following the manufacturer's instructions.
6. Data Analysis:
-
Calculate the mean and standard deviation for the serum and urine uric acid levels for each group.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the differences between the groups.
Safety and Other Considerations
-
hERG Inhibition: this compound has been shown to have no inhibitory effects on the hERG potassium channel at a concentration of 50 μM, suggesting a low risk of cardiotoxicity.[5]
-
Cytotoxicity: this compound exhibits a benign cytotoxicity profile, with IC50 values significantly higher than therapeutic concentrations.[5]
-
Drug-Drug Interactions: this compound shows minimal inhibitory effects on OAT1 and ABCG2, two important transporters involved in drug excretion, suggesting a low potential for drug-drug interactions mediated by these transporters.[5]
-
Solubility and Formulation: this compound may require specific formulation strategies for in vivo administration. A common formulation involves dissolving the compound in Cremophor/Ethanol (50:50) and then diluting it with saline.[5] Other options include using DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[6] Sonication may be required to aid dissolution.[6]
By following these detailed protocols and considering the provided data, researchers can effectively evaluate the therapeutic potential of this compound in a preclinical model of hyperuricemia.
References
- 1. Hyperuricemia Models_GemPharmatech [jp.gempharmatech.com]
- 2. Pathophysiology of hyperuricemia and its clinical significance – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperuricemia - Drugs, Targets, Patents - Synapse [synapse.patsnap.com]
- 4. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | dual URAT1/GLUT9 inhibitor | anti-gout | anti-hyperuricemic agent | 美国InvivoChem [invivochem.cn]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Quantification of KPH2f in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPH2f is a novel, orally active dual inhibitor of Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9), positioning it as a promising therapeutic candidate for hyperuricemia and gout.[1] Accurate quantification of this compound in biological matrices is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during its development. These application notes provide detailed protocols for the quantification of this compound in biological samples, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for small molecule quantification.
Core Principles and Methodologies
The primary method for quantifying this compound in biological samples such as plasma is LC-MS/MS.[1][2] This technique offers high sensitivity and specificity, allowing for the precise measurement of the compound even at low concentrations.[3] The general workflow involves sample preparation to extract this compound from the biological matrix, chromatographic separation to isolate it from other components, and mass spectrometric detection and quantification.
Data Presentation
Table 1: In Vitro Activity and Pharmacokinetic Properties of this compound
| Parameter | Value | Species/System | Reference |
| URAT1 Inhibition (IC50) | 0.24 µM | HEK293 cells | [1] |
| GLUT9 Inhibition (IC50) | 9.37 µM | HEK293 cells | [1] |
| Oral Bioavailability | 30.13% | Rats | [1] |
| Cytotoxicity (IC50, 24h) | 207.56 µM | Human kidney HK2 cells | [1] |
| Cytotoxicity (IC50, 48h) | 167.24 µM | Human kidney HK2 cells | [1] |
Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma using LC-MS/MS
This protocol is adapted from a pharmacokinetic study of this compound.[1]
1. Objective: To quantify the concentration of this compound in rat plasma samples.
2. Materials and Reagents:
-
This compound standard
-
Internal Standard (IS), e.g., testosterone (1 mg/mL stock)
-
Rat plasma (blank)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Heparinized collection tubes
-
Microcentrifuge tubes
-
Pipettes and tips
3. Instrumentation:
-
Liquid Chromatography system (e.g., UHPLC)
-
Analytical column (e.g., Symmetry shield, 150 × 4.6 mm, 3.5 µm)[2]
4. Standard and Sample Preparation:
- Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
- Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with 50% acetonitrile in water to create a calibration curve.
- Plasma Sample Collection: Collect blood samples from rats into heparinized tubes at specified time points after administration of this compound. Centrifuge the blood at 8000 rpm for 5 minutes to obtain plasma. Store plasma at -80°C until analysis.[1]
- Sample Pre-treatment (Protein Precipitation):
- To 100 µL of plasma sample, standard, or blank, add 10 µL of the internal standard solution (testosterone, 1 mg/mL).[1]
- Add a volume of cold acetonitrile (e.g., 300 µL) to precipitate proteins.
- Vortex the mixture for 1-2 minutes.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.
5. LC-MS/MS Conditions:
- Liquid Chromatography:
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile[2]
- Gradient: Optimize a gradient to ensure good separation of this compound and the internal standard from matrix components. (A typical gradient might start at a low percentage of B, ramp up to a high percentage, and then re-equilibrate).
- Flow Rate: As per column specifications (e.g., 0.5 mL/min).
- Injection Volume: 2-10 µL.[6]
- Mass Spectrometry (Multiple Reaction Monitoring - MRM mode):
- Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the compound's properties.
- MRM Transitions:
- This compound: Determine the precursor ion (m/z) and a specific product ion (m/z) for quantification.
- Internal Standard (Testosterone): Determine the precursor and product ions.
- Optimize MS parameters such as collision energy, declustering potential, and source temperature for maximal signal intensity.
6. Data Analysis:
- Integrate the peak areas for this compound and the internal standard.
- Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
- Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Signaling Pathway
Caption: this compound inhibits URAT1 and GLUT9 in renal tubules.
Experimental Workflow
Caption: Workflow for this compound quantification by LC-MS/MS.
References
- 1. This compound | dual URAT1/GLUT9 inhibitor | anti-gout | anti-hyperuricemic agent | 美国InvivoChem [invivochem.cn]
- 2. Quantification of Belzutifan in Biological Samples: LC-MS/MS Method Validation and Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Qualitative Analysis of Multiple Phytochemical Compounds in Tojapride Based on UHPLC Q-Exactive Orbitrap Mass Spectrometry [mdpi.com]
- 6. Experimental strategies to improve drug-target identification in mass spectrometry-based thermal stability assays - PMC [pmc.ncbi.nlm.nih.gov]
KPH2f: A Novel Dual URAT1/GLUT9 Inhibitor for Studying Drug Interactions with Urate Transporters
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
KPH2f is a novel, orally active small molecule that acts as a potent dual inhibitor of two key urate transporters: Urate Transporter 1 (URAT1; SLC22A12) and Glucose Transporter 9 (GLUT9; SLC2A9).[1] These transporters play a critical role in the reabsorption of uric acid in the kidneys, and their inhibition is a primary strategy for the treatment of hyperuricemia and gout.[1][2] this compound exhibits high potency for URAT1 and moderate potency for GLUT9, while showing significantly less activity against other urate transporters like OAT1 and ABCG2, suggesting a lower potential for off-target effects and drug-drug interactions.[1][3]
This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate drug interactions with urate transporters, aiding in the discovery and characterization of new therapeutic agents for hyperuricemia.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Comparator Compounds against Key Urate Transporters
| Compound | URAT1 IC₅₀ (μM) | GLUT9 IC₅₀ (μM) | OAT1 IC₅₀ (μM) | ABCG2 IC₅₀ (μM) | Reference |
| This compound | 0.24 | 9.37 ± 7.10 | >30 | >30 | [1][3] |
| Verinurad | 0.17 | No significant inhibition | 4.6 | - | [1][4] |
| Benzbromarone | 0.0372 - 0.44 | ~10 - 31.45 | 12.75 - 13.23 | 0.289 | [4][5][6][7] |
Note: IC₅₀ values can vary between different assay systems and conditions.
Table 2: In Vitro Cytotoxicity of this compound and Verinurad
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (μM) | Reference |
| This compound | HK2 | 24 | 207.56 | [3] |
| 48 | 167.24 | [3] | ||
| Verinurad | HK2 | 24 | 197.45 | [3] |
| 48 | 108.78 | [3] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound and Verinurad in Rats
| Compound (5 mg/kg, oral) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC₀₋ₜ (ng·h/mL) | Oral Bioavailability (%) | Reference | |---|---|---|---|---| | This compound | 1.00 | 1230 | 4520 | 30.13 |[3] | | Verinurad | 0.75 | 987 | 3280 | 21.47 |[3] |
Signaling and Transport Pathways
Caption: Urate transport pathways in a renal proximal tubule cell.
Experimental Protocols
Protocol 1: In Vitro URAT1 Inhibition Assay using [¹⁴C]-Uric Acid Uptake in HEK293 Cells
This protocol describes a cell-based assay to determine the inhibitory effect of a test compound, such as this compound, on URAT1-mediated uric acid uptake.
Materials:
-
HEK293 cells (or a similar suitable cell line)
-
pcDNA3.1 vector containing the full-length human URAT1 cDNA
-
Lipofectamine 3000 or other suitable transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin
-
Poly-D-lysine coated 96-well plates
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a similar buffer, pH 7.4)
-
[¹⁴C]-Uric Acid
-
Test compound (e.g., this compound) and positive control (e.g., benzbromarone)
-
Lysis Buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Seed HEK293 cells onto poly-D-lysine coated 96-well plates at a density of approximately 1 x 10⁵ cells/well.
-
After 24 hours, transfect the cells with the URAT1-expressing plasmid (or an empty vector control) using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Uric Acid Uptake Assay:
-
24 hours post-transfection, aspirate the culture medium and wash the cells once with pre-warmed Uptake Buffer.
-
Pre-incubate the cells for 15-30 minutes at 37°C with Uptake Buffer containing various concentrations of the test compound (this compound) or a positive control. Include a vehicle control (e.g., DMSO).
-
Initiate the uptake reaction by adding Uptake Buffer containing a final concentration of 25-50 µM [¹⁴C]-uric acid.
-
Incubate for 10-15 minutes at 37°C.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold Uptake Buffer.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding 100 µL of Lysis Buffer to each well and incubating for at least 30 minutes.
-
Transfer the cell lysate to scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the CPM values from the empty vector-transfected cells (background) from the CPM values of the URAT1-transfected cells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Caption: Experimental workflow for the URAT1 inhibition assay.
Protocol 2: Assessment of GLUT9 Inhibition using a Uric Acid Fluorometric Assay
This protocol provides a non-radioactive method to assess the inhibition of GLUT9-mediated uric acid transport.
Materials:
-
HEK293 cells stably or transiently expressing human GLUT9
-
Culture medium and reagents as in Protocol 1
-
Assay Buffer (e.g., HBSS, pH 7.4)
-
Uric acid solution
-
Test compound (e.g., this compound) and positive control (e.g., benzbromarone)
-
Uric Acid Fluorometric Assay Kit
-
Fluorometric microplate reader
Procedure:
-
Cell Preparation:
-
Culture and seed GLUT9-expressing HEK293 cells in 96-well plates as described for URAT1 in Protocol 1.
-
-
Uric Acid Uptake:
-
Wash the cells with Assay Buffer.
-
Pre-incubate the cells with the test compound or controls in Assay Buffer for 15-30 minutes at 37°C.
-
Add uric acid solution to the wells to a final concentration that is within the linear range of the transporter's activity and the detection kit.
-
Incubate for a predetermined time (e.g., 30 minutes) to allow for uric acid uptake.
-
-
Measurement of Intracellular Uric Acid:
-
Wash the cells thoroughly with ice-cold Assay Buffer to remove extracellular uric acid.
-
Lyse the cells according to the protocol of the Uric Acid Fluorometric Assay Kit.
-
Perform the fluorometric assay as per the manufacturer's instructions to determine the intracellular uric acid concentration.
-
Measure the fluorescence using a microplate reader at the specified excitation and emission wavelengths.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the protein concentration in each well if significant cell number variation is expected.
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described in Protocol 1.
-
Protocol 3: General Cytotoxicity Assessment using MTT Assay
This protocol is used to evaluate the potential cytotoxic effects of this compound or other test compounds on a relevant cell line, such as the human kidney cell line HK2.
Materials:
-
HK2 cells (or other relevant cell line)
-
Complete culture medium
-
96-well plates
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HK2 cells into a 96-well plate at a density of approximately 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound for 24 or 48 hours. Include a vehicle control.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding DMSO to each well.
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value for cytotoxicity.
-
Caption: Logical workflow for studying drug interactions.
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of drug interactions with the key urate transporters URAT1 and GLUT9. Its dual inhibitory action and favorable selectivity profile make it an excellent candidate for use in in vitro and in vivo models aimed at understanding the mechanisms of urate homeostasis and identifying novel therapeutic agents for the management of hyperuricemia and gout. The protocols provided herein offer a starting point for researchers to integrate this compound into their drug discovery and development workflows.
References
- 1. Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | dual URAT1/GLUT9 inhibitor | anti-gout | anti-hyperuricemic agent | 美国InvivoChem [invivochem.cn]
- 4. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Urate Transport by Drugs [mdpi.com]
- 6. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of KPH2f in High-Throughput Screening for Novel Uricosuric Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is associated with other metabolic and cardiovascular diseases. The renal urate transporters, Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9), are key regulators of serum uric acid levels, making them attractive targets for the development of novel uricosuric drugs. KPH2f is a novel, orally active dual inhibitor of both URAT1 and GLUT9, demonstrating significant potential as a therapeutic agent for hyperuricemia and gout.[1][2][3][4] This application note provides detailed protocols for the use of this compound as a reference compound in high-throughput screening (HTS) assays designed to identify and characterize new inhibitors of these critical transporters.
Principle of High-Throughput Screening Assays
The application of this compound in HTS is centered on its utility as a potent and specific inhibitor of URAT1 and GLUT9. By employing cell-based assays with fluorescence readouts, large chemical libraries can be rapidly screened for compounds that modulate the activity of these transporters. This compound serves as a positive control to validate assay performance and to benchmark the potency of newly identified hits.
Two primary HTS methodologies are proposed:
-
A Fluorescence-Based URAT1 Inhibition Assay: This assay utilizes a fluorescent substrate, 6-carboxyfluorescein (6-CFL), which is transported by URAT1.[5][6][7] Inhibition of URAT1 by a test compound, such as this compound, results in a decrease in the intracellular accumulation of 6-CFL, leading to a measurable reduction in fluorescence.
-
A Membrane Potential-Based GLUT9 Inhibition Assay: GLUT9 is an electrogenic transporter, meaning its activity alters the membrane potential of the cell.[8][9] This assay employs a fluorescent dye that is sensitive to changes in membrane potential. Inhibition of GLUT9 by a compound like this compound will prevent the change in membrane potential, thus altering the fluorescence signal.
This compound: A Potent Dual Inhibitor of URAT1 and GLUT9
This compound exhibits high potency and selectivity for both URAT1 and GLUT9, making it an ideal tool for HTS campaigns. Its well-characterized pharmacological profile provides a robust benchmark for the identification of new chemical entities with similar or improved properties.
Quantitative Data for this compound
| Parameter | Value | Reference |
| URAT1 IC50 | 0.24 µM | [1][2][3][4] |
| GLUT9 IC50 | 9.37 µM | [1][2][3] |
| Oral Bioavailability | 30.13% | [1] |
| Cytotoxicity (HK2 cells, 24h IC50) | 207.56 µM | [1] |
| Cytotoxicity (HK2 cells, 48h IC50) | 167.24 µM | [1] |
Experimental Protocols
I. Fluorescence-Based High-Throughput Screening for URAT1 Inhibitors
This protocol is designed for a 96- or 384-well plate format and is amenable to automation.
Materials and Reagents:
-
HEK293 cells stably expressing human URAT1 (HEK293-hURAT1)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic
-
Phosphate-Buffered Saline (PBS)
-
6-carboxyfluorescein (6-CFL)
-
This compound (as a positive control)
-
Test compound library
-
Black, clear-bottom 96- or 384-well plates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding:
-
Culture HEK293-hURAT1 cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in fresh DMEM.
-
Seed cells into black, clear-bottom microplates at a density of 5 x 10^4 cells/well (for 96-well plates) or 1 x 10^4 cells/well (for 384-well plates).
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and test compounds in assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Remove the culture medium from the cell plates and wash once with PBS.
-
Add the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO in HBSS) as a negative control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Substrate Addition and Incubation:
-
Prepare a working solution of 6-CFL in assay buffer.
-
Add the 6-CFL solution to all wells to a final concentration of 200 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Wash the cells three times with ice-cold PBS to remove extracellular 6-CFL.
-
Add PBS to each well.
-
Measure the intracellular fluorescence using a plate reader with excitation at ~492 nm and emission at ~517 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for active compounds by fitting the data to a dose-response curve.
-
II. Membrane Potential-Based High-Throughput Screening for GLUT9 Inhibitors
This protocol is a hypothetical adaptation for HTS based on the electrogenic nature of GLUT9.
Materials and Reagents:
-
HEK293 cells stably expressing human GLUT9 (HEK293-hGLUT9)
-
DMEM with 10% FBS and appropriate selection antibiotic
-
Assay Buffer (e.g., low-potassium chloride-based buffer)
-
Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit)
-
Uric acid
-
This compound (as a positive control)
-
Test compound library
-
Black, clear-bottom 96- or 384-well plates
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the URAT1 assay, using HEK293-hGLUT9 cells.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium, wash with assay buffer, and add the dye solution to each well.
-
Incubate for 30-60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and test compounds.
-
Add the compound dilutions to the respective wells. Include vehicle control wells.
-
-
Substrate Addition and Kinetic Reading:
-
Prepare a uric acid solution in the assay buffer.
-
Place the plate in the fluorescence reader and initiate kinetic reading.
-
After a baseline reading, inject the uric acid solution into all wells to a final concentration that elicits a robust change in membrane potential.
-
Continue to record the fluorescence signal over time.
-
-
Data Analysis:
-
Analyze the kinetic fluorescence data to determine the change in membrane potential in response to uric acid addition.
-
Calculate the percentage of inhibition of the membrane potential change for each compound concentration.
-
Determine the IC50 values for active compounds.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Renal Urate Reabsorption Pathway and this compound Inhibition.
Caption: High-Throughput Screening Workflow for Transporter Inhibitors.
References
- 1. This compound | dual URAT1/GLUT9 inhibitor | anti-gout | anti-hyperuricemic agent | 美国InvivoChem [invivochem.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters [frontiersin.org]
- 9. ionbiosciences.com [ionbiosciences.com]
Application Notes and Protocols for Long-Term Storage and Stability of KPH2f
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the long-term storage and stability testing of KPH2f, a novel, orally active dual inhibitor of URAT1 and GLUT9.[1] Adherence to these guidelines will ensure the integrity and reliability of this compound samples for research and development purposes.
Introduction to this compound
This compound is a promising therapeutic candidate for hyperuricemia and gout. It functions by inhibiting two key transporters involved in uric acid reabsorption in the kidneys: Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9).[1][2] Its dual-action mechanism offers a potential advantage in lowering serum uric acid levels.[2]
Quantitative Data Summary
A summary of the key in vitro efficacy data for this compound is presented in Table 1.
Table 1: In Vitro Efficacy of this compound
| Target | IC50 (μM) |
| URAT1 | 0.24 |
| GLUT9 | 9.37 |
| OAT1 | 32.14 |
| ABCG2 | 26.74 |
Source:[1]
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism by which this compound inhibits URAT1 and GLUT9, leading to increased uric acid excretion.
Caption: Mechanism of this compound action on URAT1 and GLUT9 in renal uric acid reabsorption.
Long-Term Storage Protocols
Proper storage is critical to maintain the stability of this compound. The following protocols are based on general guidelines for small molecule drug substances.
Solid (Neat) Compound Storage
-
Long-Term (≥ 6 months): Store this compound as a solid at -80°C in a tightly sealed container.[1] Protect from light and moisture.
-
Short-Term (< 6 months): For routine use, storage at -20°C is acceptable for up to one month.[1]
-
Shipping: this compound is stable at ambient temperature for short periods, such as during shipping.[1]
Stock Solution Storage
-
Preparation: Due to its likely poor aqueous solubility, prepare stock solutions in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO).
-
Long-Term (up to 6 months): Aliquot stock solutions into small, single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[1]
-
Short-Term (up to 1 month): For frequent use, aliquots can be stored at -20°C.[1]
Experimental Protocol: Long-Term Stability Study
This protocol outlines a systematic approach to evaluating the long-term stability of this compound in solid form and in solution, based on the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Study Design and Workflow
The workflow for the stability study is depicted below.
Caption: Experimental workflow for the long-term stability study of this compound.
Materials and Reagents
-
This compound (at least three different batches)
-
DMSO (or other appropriate solvent)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Validated stability-indicating analytical columns
-
Calibrated analytical balance
-
pH meter
-
Controlled environment stability chambers
Stability Conditions and Time Points
Samples should be stored under the conditions outlined in Table 2, following ICH guidelines.[3][5][6]
Table 2: ICH Stability Storage Conditions
| Study Type | Storage Conditions | Minimum Duration | Testing Frequency (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 |
RH = Relative Humidity
Sample Preparation
-
Solid Form: Accurately weigh a sufficient amount of this compound from each batch into individual, tightly sealed glass vials for each time point and storage condition.
-
Solution Form: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM). Aliquot the solution into amber glass vials, ensuring minimal headspace, for each time point and storage condition.
Analytical Methods
At each time point, the following analyses should be performed on the retrieved samples.
-
Visual Inspection: Note any changes in physical appearance, such as color change, precipitation (for solutions), or clumping (for solids).
-
High-Performance Liquid Chromatography (HPLC): Use a validated stability-indicating HPLC method to determine the purity of this compound and to quantify any degradation products.[7][8][9]
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer.
-
Column: A C18 reverse-phase column is commonly used for small molecules.
-
Detection: UV detection at a wavelength appropriate for this compound.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the structure of any significant degradation products observed in the HPLC analysis.[8][9]
Data Presentation and Analysis
Record the results of the stability testing in a structured table, as shown in the template below.
Table 3: this compound Stability Study Data Template (Solid Form, 25°C/60% RH)
| Time Point (Months) | Batch 1 Purity (%) | Batch 2 Purity (%) | Batch 3 Purity (%) | Appearance | Total Degradants (%) |
| 0 | |||||
| 3 | |||||
| 6 | |||||
| 9 | |||||
| 12 |
Analyze the data for any trends in degradation. A "significant change" for a drug substance is defined as a failure to meet its established specification.[10] Based on the analysis, a retest period or shelf-life for this compound under the specified storage conditions can be established.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting KPH₂f Precipitation in Buffers
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the precipitation of dipotassium hydrogen phosphate (K₂HPO₄) in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of K₂HPO₄ precipitation in my buffer?
A1: Precipitation of K₂HPO₄ in buffer solutions is a common issue that can arise from several factors:
-
High Concentration of Organic Solvents: K₂HPO₄ is highly soluble in water but has very low solubility in organic solvents like ethanol and acetonitrile. When the concentration of the organic solvent in your buffer mixture becomes too high, the K₂HPO₄ can precipitate out of the solution.[1]
-
Presence of Divalent Cations: Divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) can react with phosphate ions to form insoluble salts (e.g., CaHPO₄ or MgHPO₄), leading to precipitation.
-
Low Temperatures: The solubility of K₂HPO₄ in water is temperature-dependent. As the temperature decreases, its solubility also decreases, which can cause the salt to precipitate out, especially from highly concentrated solutions.
-
pH Shifts: Significant shifts in the pH of the buffer can alter the equilibrium between the different phosphate species (H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻), potentially leading to the formation of less soluble forms.
-
High Ionic Strength: In solutions with very high overall salt concentrations, the solubility of individual salts like K₂HPO₄ can be reduced, a phenomenon known as "salting out."
Q2: At what concentration of common organic solvents does K₂HPO₄ typically precipitate?
A2: The precipitation point can vary based on the buffer concentration and temperature. However, as a general guideline for reversed-phase liquid chromatography:
-
In acetonitrile , potassium phosphate buffers may start to precipitate when the acetonitrile concentration exceeds 70-80% . For concentrations of KH₂PO₄ around 20 mM, it is risky to go above 60% acetonitrile. At approximately 75% acetonitrile, the saturated solution of KH₂PO₄ is only about 5 mM.[2]
-
In methanol , phosphate buffers are generally more soluble than in acetonitrile.
It is always recommended to test the solubility of your specific buffer composition if you are working near these organic solvent concentrations.
Q3: Can I autoclave my potassium phosphate buffer?
A3: While it is possible to autoclave potassium phosphate buffers, it can sometimes lead to precipitation, especially in the presence of other salts like magnesium sulfate. The high temperature and pressure during autoclaving can accelerate reactions that form insoluble salts. If you observe precipitation after autoclaving, consider filter sterilizing the buffer as an alternative.
Q4: How can I redissolve precipitated K₂HPO₄ in my buffer stock?
A4: If you observe precipitation in your concentrated K₂HPO₄ stock solution, gentle warming and sonication can often help to redissolve the salt. However, be cautious not to overheat the solution, as this can alter the concentration due to water evaporation. It is good practice to have two bottles of your stock solution, so one can be used while the other is being redissolved.
Data Presentation
Table 1: Solubility of Dipotassium Hydrogen Phosphate (K₂HPO₄) in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 g H₂O) |
| 25 | 201 |
| 50 | 258 |
| 75 | 335 |
Source: Adapted from technical bulletins.
Table 2: Approximate Solubility of Potassium Phosphate Buffers in Aqueous-Organic Mixtures at Room Temperature
| Organic Solvent | pH | Approximate Maximum Tolerated Organic % (v/v) |
| Methanol | 3.0 | > 90% |
| 7.0 | ~ 80% | |
| Acetonitrile | 3.0 | ~ 75% |
| 7.0 | ~ 65% |
Note: These are approximate values based on graphical data from solubility studies in the context of HPLC. The exact precipitation point can vary with the buffer concentration. It is always recommended to perform a solubility test for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Potassium Phosphate Buffer to Avoid Precipitation
This protocol describes the standard procedure for preparing a potassium phosphate buffer, minimizing the risk of precipitation.
Materials:
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
High-purity water (e.g., Milli-Q or deionized)
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 M stock solution of KH₂PO₄ by dissolving 136.09 g of KH₂PO₄ in high-purity water to a final volume of 1 L.
-
Prepare a 1 M stock solution of K₂HPO₄ by dissolving 174.18 g of K₂HPO₄ in high-purity water to a final volume of 1 L.
-
-
Determine Required Volumes:
-
Use a buffer calculator or a standard buffer recipe table to determine the approximate volumes of the 1 M KH₂PO₄ and 1 M K₂HPO₄ stock solutions needed to achieve the desired pH and final buffer concentration.
-
-
Prepare the Buffer:
-
In a beaker with a magnetic stir bar, add the calculated volume of one of the stock solutions to a volume of high-purity water that is less than the final desired volume.
-
Slowly add the second stock solution while monitoring the pH with a calibrated pH meter.
-
Continue adding the second stock solution until the target pH is reached.
-
-
Final Volume Adjustment:
-
Once the desired pH is achieved, transfer the solution to a volumetric flask and add high-purity water to reach the final desired volume.
-
-
Storage:
-
Store the buffer in a tightly sealed container at room temperature or refrigerated, depending on the experimental requirements. Be aware that refrigeration can increase the risk of precipitation for highly concentrated buffers.
-
Protocol 2: Troubleshooting Precipitation When Adding Divalent Cations
This protocol provides steps to avoid precipitation when your experimental system requires the presence of divalent cations like Ca²⁺ or Mg²⁺ in a potassium phosphate buffer.
Materials:
-
Prepared potassium phosphate buffer (from Protocol 1)
-
Stock solution of the divalent cation salt (e.g., CaCl₂ or MgCl₂)
-
High-purity water
-
Magnetic stirrer and stir bar
Procedure:
-
Dilute Solutions: It is crucial to mix the phosphate buffer and the divalent cation solution at their final, dilute working concentrations. Do not mix concentrated stock solutions directly.
-
Slow Addition with Stirring:
-
Place the dilute potassium phosphate buffer in a beaker with a magnetic stir bar and ensure it is stirring vigorously.
-
Slowly add the dilute divalent cation stock solution dropwise to the stirring buffer.
-
-
Monitor for Precipitation:
-
Visually monitor the solution for any signs of cloudiness or precipitate formation during the addition.
-
-
Consider a Chelating Agent (if applicable):
-
If your experiment can tolerate it, the addition of a small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) before adding the divalent cations can sometimes prevent precipitation by sequestering the metal ions. However, this is highly dependent on the specific application.
-
Mandatory Visualizations
Caption: A troubleshooting workflow for identifying and resolving the cause of KPH₂f precipitation.
Caption: A step-by-step workflow for preparing potassium phosphate buffer to minimize precipitation.
References
KPH2f Technical Support Center: Optimizing Dosage and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing KPH2f, a novel dual inhibitor of URAT1 and GLUT9 for hyperuricemia research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure maximal efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active and potent dual inhibitor of Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9).[1] By inhibiting these transporters, which are crucial for uric acid reabsorption in the kidneys, this compound effectively reduces serum uric acid levels, making it a promising candidate for treating hyperuricemia and gout.[1]
Q2: What are the key advantages of this compound over other urate-lowering agents like verinurad?
A2: this compound demonstrates a comparable URAT1 inhibitory activity to verinurad. However, it exhibits superior oral bioavailability (30.13% in rats) compared to verinurad (21.47%).[1] Additionally, this compound has minimal impact on OAT1 and ABCG2 transporters, reducing the likelihood of drug-drug interactions.[1] It has also shown a better safety profile with lower in vitro cytotoxicity and no observed hERG toxicity.[1]
Q3: What is the recommended starting dosage for in vivo studies?
A3: In a mouse model of hyperuricemia, a dosage of 10 mg/kg of this compound administered via oral gavage has been shown to be as effective as the same dose of verinurad in lowering serum uric acid levels.[1] For pharmacokinetic studies in Sprague-Dawley rats, a dosage of 5 mg/kg has been used for both intravenous and oral administration.[1]
Q4: How should this compound be prepared for administration?
A4: For both intragastric and intravenous administration in animal studies, this compound can be dissolved in normal saline.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected reduction in serum uric acid levels in animal models. | Improper drug administration: Incorrect gavage technique or leakage of the compound. Suboptimal dosage: The dose may be too low for the specific animal model or strain. Poor drug solubility: The compound may not be fully dissolved in the vehicle. | Refine administration technique: Ensure proper oral gavage or intravenous injection procedures are followed. Perform a dose-response study: Test a range of doses (e.g., 5, 10, 20 mg/kg) to determine the optimal effective dose for your model. Ensure complete dissolution: Use appropriate solvents and vortex or sonicate as needed to ensure the compound is fully dissolved before administration. |
| High variability in in vitro assay results (e.g., ¹⁴C-uric acid uptake). | Inconsistent cell seeding density: Variations in cell number can affect uptake results. Incomplete washing: Residual radiolabeled uric acid can lead to artificially high readings. Cell line instability: Transfected cells may lose expression of the transporter over time. | Standardize cell seeding: Use a cell counter to ensure a consistent number of cells are seeded in each well. Thorough washing: Wash cells multiple times with ice-cold buffer to remove all extracellular radiolabeled substrate. Verify transporter expression: Regularly check the expression of URAT1 or GLUT9 in your transfected cell line using methods like Western blot or qPCR. |
| Observed cytotoxicity in cell-based assays. | High compound concentration: The concentration of this compound may be exceeding the cytotoxic threshold for the cell line. Solvent toxicity: The vehicle (e.g., DMSO) concentration may be too high. | Determine the IC50 for cytotoxicity: Perform a cell viability assay (e.g., MTT) to find the concentration at which this compound becomes toxic to your specific cell line.[1] Maintain low solvent concentration: Ensure the final concentration of the solvent in the culture medium is below the toxic level (typically <0.5% for DMSO). |
Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Notes |
| URAT1 | 0.24 | Comparable to verinurad (IC50 = 0.17 µM).[1] |
| GLUT9 | 9.37 | Demonstrates dual-targeting capability.[1] |
| OAT1 | Minimal Effect | Low potential for OAT1-mediated drug interactions.[1] |
| ABCG2 | Minimal Effect | Low potential for ABCG2-mediated drug interactions.[1] |
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (5 mg/kg dose)
| Parameter | Intravenous (i.v.) | Oral (p.o.) |
| Tmax (h) | 0.17 | 0.50 |
| Cmax (ng/mL) | 11093.32 | 7649.04 |
| t1/2 (h) | 4.19 | 5.14 |
| AUC (ng/mL*h) | - | 5656.03 |
| MRT (h) | 4.80 | 3.17 |
| Bioavailability (F) | - | 30.13% |
| Data sourced from InvivoChem.[1] |
Experimental Protocols
Protocol 1: In Vitro ¹⁴C-Uric Acid Uptake Inhibition Assay
-
Cell Seeding: Plate HEK293 cells transiently transfected with the URAT1 plasmid into poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.[1]
-
Incubation with this compound: After 24 hours, incubate the cells with a uric acid uptake buffer containing various concentrations of this compound for 30 minutes.[1]
-
Uric Acid Uptake: Initiate the uptake reaction by adding ¹⁴C-labeled uric acid to a final concentration of 25 µM and incubate for 15 minutes.[1]
-
Termination and Lysis: Stop the reaction by washing the cells three times with ice-cold DPBS. Lyse the cells by adding 100 µL of 0.1 M NaOH.[1]
-
Measurement: Add 0.5 mL of scintillation fluid to the cell lysate and measure the intracellular radioactivity using a liquid scintillation counter.[1]
-
Calculation: Calculate the percent inhibition using the following formula: % Inhibition = [1 - (CPMs_test - CPMs_0) / (CPMs_control - CPMs_0)] * 100 Where CPMs_test is the radioactivity in the presence of this compound, CPMs_control is the radioactivity in the absence of this compound, and CPMs_0 is the radioactivity in empty vector control cells.[1]
Protocol 2: In Vivo Evaluation of Urate-Lowering Effects in a Mouse Model of Hyperuricemia
-
Acclimatization: Acclimatize male mice for one week prior to the experiment.[1]
-
Induction of Hyperuricemia: Induce hyperuricemia by subcutaneously injecting potassium oxonate (a uricase inhibitor) at a dose of 400 mg/kg. Thirty minutes later, administer hypoxanthine at 600 mg/kg via oral gavage to the model and treatment groups.[1]
-
This compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control (0.5% CMC-Na) by oral gavage.[1]
-
Blood Sampling: Three hours after drug administration, collect blood samples from the orbital vein.[1]
-
Sample Processing: Centrifuge the blood samples at 3000 g for 10 minutes to obtain plasma.
-
Analysis: Analyze the plasma samples to determine uric acid concentrations.
Visualizations
Caption: Mechanism of action of this compound in the renal tubule.
Caption: In vivo experimental workflow for evaluating this compound.
References
a guide for overcoming KPH2f off-target effects in experiments
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to identify and mitigate off-target effects of KPH2f in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-targets?
This compound is a novel, orally bioactive dual inhibitor of URAT1 (urate transporter 1) and GLUT9 (glucose transporter 9), developed as a potential therapeutic for gout and hyperuricemia.[1] Its primary mechanism of action is the inhibition of these two transporters, which leads to increased uric acid excretion.[1]
Q2: Why should I be concerned about off-target effects of this compound?
While this compound has shown a good safety profile in initial studies, including low cytotoxicity and no hERG toxicity, all small molecule inhibitors have the potential for off-target interactions.[1] Off-target effects can lead to confounding experimental results, misinterpretation of data, and potential toxicity in preclinical models. Validating that the observed phenotype is a direct result of on-target inhibition is a critical step in drug discovery and basic research.
Q3: What are the first steps to suspecting an off-target effect?
An off-target effect might be suspected if you observe:
-
A cellular phenotype that is inconsistent with the known function of URAT1 or GLUT9.
-
Varying or contradictory results across different cell lines or experimental systems.
-
Toxicity or other unexpected effects at concentrations close to the IC50 for the on-targets.
-
Discrepancies between the effects of this compound and other known URAT1/GLUT9 inhibitors.
Q4: How can I experimentally confirm that this compound is engaging its intended targets in my cellular model?
A Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells.[2][3][4][5][6] This assay is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[3][6] An increase in the melting temperature of URAT1 or GLUT9 in the presence of this compound would confirm target engagement.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed After this compound Treatment
You have treated your cells with this compound and observe a phenotype (e.g., changes in cell proliferation, apoptosis, or activation of a specific signaling pathway) that is not readily explained by the inhibition of URAT1 and GLUT9.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected phenotype.
Detailed Steps:
-
Confirm On-Target Engagement: First, verify that this compound is binding to URAT1 and GLUT9 in your specific cell model using a Cellular Thermal Shift Assay (CETSA).
-
Hypothesize Off-Target Effects: If on-target engagement is confirmed, the unexpected phenotype is likely due to off-target interactions.
-
Broad Off-Target Profiling:
-
Kinase Profiling: Since many inhibitors have off-target effects on kinases, perform a broad kinase screen to identify potential kinase targets of this compound.[7][8][9][10]
-
Phosphoproteomics: This technique provides an unbiased view of changes in phosphorylation signaling pathways upon this compound treatment, which can point towards affected kinases or phosphatases.[11][12][13][14][15]
-
-
Validate Putative Off-Targets: Once potential off-targets are identified, validate their engagement with this compound using a method like CETSA for the new protein target.
-
Rescue Experiments: To confirm that the observed phenotype is due to a specific off-target, perform a rescue experiment. For example, use siRNA to knockdown the identified off-target and see if the phenotype induced by this compound is diminished.
Issue 2: Inconsistent Results Across Different Cell Lines
You are observing that this compound has a potent effect in one cell line but a weak or no effect in another, despite both cell lines expressing the on-targets.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Differential Expression of Off-Targets | One cell line may express a sensitive off-target that is absent or expressed at low levels in the other. Perform proteomic analysis on both cell lines to compare the expression levels of putative off-targets identified through kinase profiling or other methods. |
| Differentiation in Drug Metabolism | Cell lines can metabolize compounds differently, leading to varying intracellular concentrations of the active inhibitor. Use LC-MS/MS to quantify the intracellular concentration of this compound in both cell lines over time. |
| Variations in Signaling Pathways | The off-target may be part of a signaling pathway that is more critical in one cell line than the other. Conduct phosphoproteomic analysis on both cell lines treated with this compound to compare the impact on signaling networks.[13][15] |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a generalized procedure for validating the engagement of this compound with a target protein (e.g., URAT1, GLUT9, or a putative off-target).[2][3][4][5][6][16][17][18]
Experimental Workflow:
Caption: Generalized workflow for a Cellular Thermal Shift Assay.
Methodology:
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Cell Culture and Treatment: Culture your chosen cell line to 80-90% confluency. Treat the cells with this compound at various concentrations for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).[4]
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Heating: Harvest and wash the cells. Resuspend the cell pellets in a suitable buffer and aliquot them. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.[4]
-
Lysis: Lyse the cells using freeze-thaw cycles.[4]
-
Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g).[4]
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining using Western Blotting or another quantitative protein detection method.[5]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[4]
Phosphoproteomics Analysis
This protocol provides a general overview of a phosphoproteomics experiment to identify signaling pathways affected by this compound.[11][12][13][14][15]
Signaling Pathway Analysis Workflow:
Caption: Workflow for phosphoproteomics-based signaling analysis.
Methodology:
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Sample Preparation: Treat cells with this compound or a vehicle control. Lyse the cells and digest the proteins into peptides.
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Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[14]
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Mass Spectrometry: Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of phosphorylation sites.[11][12]
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Data Analysis: Compare the phosphoproteomes of this compound-treated and control cells to identify differentially phosphorylated sites.[13]
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Pathway Analysis: Use bioinformatics tools to map the changes in phosphorylation to specific signaling pathways and to infer the activity of upstream kinases.[12][14]
Quantitative Data Summary
The following table summarizes the known inhibitory activities and safety profile of this compound. When investigating off-target effects, it is crucial to consider the concentrations at which these effects are observed relative to the on-target IC50 values.
| Target/Assay | This compound IC50 | Verinurad IC50 (Reference) | Notes |
| URAT1 | 0.24 µM | 0.17 µM | Primary on-target for urate reabsorption.[1] |
| GLUT9 | 9.37 µM | Not Reported | Second primary on-target involved in urate transport.[1] |
| OAT1 | Minimal Effect | Not Reported | Indicates selectivity against this transporter.[1] |
| ABCG2 | Minimal Effect | Not Reported | Indicates selectivity against this transporter.[1] |
| hERG Potassium Channel | No inhibitory effect at 50 µM | Not Reported | Suggests low risk of cardiotoxicity.[1] |
| HK2 Cell Cytotoxicity (24h) | 207.56 µM | 197.45 µM | Low in vitro cytotoxicity.[1] |
| HK2 Cell Cytotoxicity (48h) | 167.24 µM | 108.78 µM | Low in vitro cytotoxicity.[1] |
References
- 1. This compound | dual URAT1/GLUT9 inhibitor | anti-gout | anti-hyperuricemic agent | 美国InvivoChem [invivochem.cn]
- 2. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Target engagement reagents | Revvity [revvity.co.jp]
- 7. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphoproteomics data classify hematological cancer cell lines according to tumor type and sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Principles of phosphoproteomics and applications in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
- 16. researchgate.net [researchgate.net]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of KPH2f in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of KPH2f, a novel dual URAT1/GLUT9 inhibitor.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at improving the bioavailability of this compound.
Issue 1: High Variability in Plasma Concentrations of this compound Following Oral Administration in Animal Models
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Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our rat studies. What are the potential causes and how can we mitigate this?
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Answer: High variability in plasma concentrations for an orally administered compound like this compound is a common challenge, often stemming from its physicochemical properties and physiological factors in the animal model.
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Potential Causes:
-
Poor Dissolution: If this compound does not dissolve consistently in the gastrointestinal (GI) tract, its absorption will be erratic.
-
Food Effects: The presence or absence of food can significantly alter gastric emptying time and GI fluid composition, impacting the dissolution and absorption of poorly soluble drugs.
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First-Pass Metabolism: Extensive and variable metabolism in the gut wall or liver can lead to inconsistent amounts of the drug reaching systemic circulation.
-
Gastrointestinal Motility: Differences in the rate at which substances move through the GI tract of individual animals can affect the time available for dissolution and absorption.
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure that all animals are fasted for a consistent period before dosing or are fed a standardized diet. This minimizes variability due to food effects.
-
Particle Size Reduction: Consider micronization or nanosuspension of this compound to increase the surface area for dissolution.
-
Formulation Optimization: Employ formulation strategies designed to improve solubility and dissolution rate, such as amorphous solid dispersions or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS). These can reduce the dependency of absorption on physiological variables.
-
-
Issue 2: Low Oral Bioavailability of this compound Despite Good In Vitro Permeability
-
Question: Our in vitro studies suggest this compound has high permeability, yet we are observing low oral bioavailability in our animal models. What could be the limiting factor?
-
Answer: When a compound exhibits good permeability but poor oral bioavailability, the issue often lies with its solubility and dissolution rate in the gastrointestinal tract. This is characteristic of a Biopharmaceutics Classification System (BCS) Class II compound.
-
Potential Causes:
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Inadequate Solubilization in GI Fluids: The aqueous solubility of this compound may be too low to allow for a sufficient amount of the drug to dissolve and be available for absorption.
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Precipitation in the GI Tract: The initial formulation may dissolve, but the drug could precipitate out of solution upon dilution with GI fluids.
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Efflux Transporter Activity: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen, reducing net absorption.
-
-
Troubleshooting Steps:
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Enhance Solubility and Dissolution: Focus on formulation strategies that increase the concentration of this compound in a dissolved state within the GI tract. Solid dispersions and SEDDS are highly effective for this purpose.
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Inhibit Precipitation: Include precipitation inhibitors (polymers) in your formulation to maintain a supersaturated state of the drug in the GI fluids.
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Investigate Efflux Transporter Involvement: Use in vitro models with P-gp expressing cells to determine if this compound is a substrate. If so, consider co-administration with a known P-gp inhibitor in your preclinical model to assess the impact on bioavailability.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical oral bioavailability of this compound in preclinical models?
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A1: this compound has a reported oral bioavailability of approximately 30.13% in Sprague-Dawley rats, which is considered reasonable for an oral drug candidate. However, for certain therapeutic targets or dosing regimens, enhancing this bioavailability may be desirable to improve efficacy and reduce dose-related side effects.[1]
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Q2: Which formulation strategies are most effective for improving the bioavailability of a BCS Class II compound like this compound?
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A2: For BCS Class II drugs, where dissolution is the rate-limiting step, the primary goal is to enhance the drug's solubility and dissolution rate. The most effective strategies include:
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Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate.
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Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form a fine emulsion in the GI tract, presenting the drug in a solubilized state for absorption.
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Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, leading to faster dissolution.
-
-
Q3: How do I choose between a solid dispersion and a SEDDS formulation for this compound?
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A3: The choice depends on several factors:
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Drug Properties: The solubility of this compound in various lipids and polymers will guide the selection.
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Desired Dose: SEDDS can often accommodate higher drug loading.
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Stability: Solid dispersions may offer better physical and chemical stability.
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Manufacturing Complexity: The preparation methods for each have different levels of complexity. It is often beneficial to screen both approaches at a small scale.
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Data Presentation
Table 1: Comparison of Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area for dissolution. | Simple, widely applicable. | May not be sufficient for very poorly soluble drugs; potential for particle aggregation. |
| Solid Dispersion | Drug is dispersed in a hydrophilic carrier, often in an amorphous state. | Significant increase in dissolution rate and extent of supersaturation. | Potential for recrystallization during storage; requires careful selection of carrier. |
| SEDDS | Drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon contact with GI fluids. | Presents drug in a solubilized form, bypassing dissolution; can enhance lymphatic uptake. | Higher complexity of formulation; potential for GI side effects from high surfactant concentrations. |
| Complexation | Drug forms a complex with another molecule (e.g., cyclodextrin) to increase solubility. | Can significantly improve solubility and dissolution. | Limited by the stoichiometry of the complex and the size of the cyclodextrin. |
Table 2: Pharmacokinetic Parameters of this compound in Different Formulations (Hypothetical Data for Illustration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 500 ± 120 | 2.0 | 2500 ± 600 | 100 |
| Solid Dispersion | 10 | 1200 ± 250 | 1.0 | 6250 ± 1100 | 250 |
| SEDDS | 10 | 1500 ± 300 | 0.5 | 7500 ± 1300 | 300 |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation Method
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Materials: this compound, Polyvinylpyrrolidone (PVP) K30, Methanol, Rotary evaporator, Vacuum oven.
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Procedure:
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Accurately weigh this compound and PVP K30 in a 1:4 ratio (drug to polymer).
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Dissolve both this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.
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Sonicate the mixture for 15 minutes to ensure a clear solution.
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Evaporate the solvent using a rotary evaporator at 40°C until a thin film is formed on the flask wall.
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Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
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Grind the dried solid dispersion into a fine powder using a mortar and pestle.
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Store the powder in a desiccator until further use.
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Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
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Materials: this compound, Capryol 90 (oil), Kolliphor RH 40 (surfactant), Transcutol HP (co-surfactant), Vortex mixer, Water bath.
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.
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Based on solubility studies, prepare a series of formulations with varying ratios of Capryol 90, Kolliphor RH 40, and Transcutol HP.
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For the selected formulation (e.g., 30% Capryol 90, 50% Kolliphor RH 40, 20% Transcutol HP by weight), accurately weigh the components into a glass vial.
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Heat the mixture in a water bath at 40°C and vortex until a clear, homogenous solution is obtained.
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Add the required amount of this compound to the vehicle and vortex until the drug is completely dissolved.
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To assess the self-emulsification properties, add 1 mL of the SEDDS formulation to 100 mL of water in a beaker with gentle stirring and observe the formation of a clear or slightly bluish-white emulsion.
-
Protocol 3: In Vivo Bioavailability Study in Sprague-Dawley Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Procedure:
-
Fast the rats overnight (12-16 hours) with free access to water.
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Divide the rats into groups (e.g., Aqueous Suspension, Solid Dispersion, SEDDS).
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Administer the respective this compound formulation orally via gavage at a dose of 10 mg/kg.
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Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
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Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
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Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Mandatory Visualization
Caption: Mechanism of action of this compound on uric acid transport in renal proximal tubule cells.
References
Technical Support Center: Refining KPH2f Treatment in Preclinical Models
This technical support center is designed for researchers, scientists, and drug development professionals working with KPH2f, a novel dual inhibitor of URAT1 and GLUT9, in preclinical models of hyperuricemia. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, orally active small molecule that functions as a dual inhibitor of Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9).[1] These two transporters are crucial for the reabsorption of uric acid in the kidneys. By inhibiting both URAT1 and GLUT9, this compound effectively reduces serum uric acid levels, making it a promising candidate for the treatment of hyperuricemia and gout.[1]
Q2: What are the reported IC50 values for this compound against URAT1 and GLUT9?
A2: this compound exhibits potent inhibition of URAT1 with a reported IC50 of 0.24 μM.[1][2] Its inhibitory activity against GLUT9 is also significant, with a reported IC50 of 9.37 μM.[1][2]
Q3: How does the oral bioavailability of this compound compare to other uricosuric agents like verinurad?
A3: this compound has demonstrated favorable pharmacokinetic properties, with an oral bioavailability of 30.13% in preclinical models. This is notably higher than that of verinurad, which has a reported oral bioavailability of 21.47%.[1]
Q4: What are the common preclinical models used to evaluate the efficacy of this compound?
A4: The most common preclinical model is the hyperuricemic mouse model. This is typically induced by administering a combination of potassium oxonate (a uricase inhibitor) and a purine precursor like hypoxanthine or adenine to elevate serum uric acid levels.[3][4][5]
Q5: Are there any known off-target effects or toxicity concerns with this compound in preclinical studies?
A5: Preclinical studies have suggested a good safety profile for this compound. It has shown little to no inhibitory effect on hERG potassium channels, indicating a low risk of cardiotoxicity.[1] Additionally, it has demonstrated lower in vitro cytotoxicity in human kidney (HK-2) cells compared to verinurad.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) | Comparison Compound (Verinurad) IC50 (μM) |
| URAT1 | 0.24[1][2] | 0.17[1] |
| GLUT9 | 9.37[1][2] | - |
| OAT1 | 32.14[2] | - |
| ABCG2 | 26.74[2] | - |
Table 2: Pharmacokinetic Parameters of this compound in Rats (5 mg/kg dose)
| Parameter | Intravenous (i.v.) Administration | Oral (p.o.) Administration |
| Tmax (h) | 0.17[1] | 0.50[1] |
| Cmax (ng/mL) | 11093.32[1] | 7649.04[1] |
| t1/2 (h) | 4.19[1] | 5.14[1] |
| AUC (ng/mL*h) | - | 5656.03[1] |
| MRT (h) | 4.80[1] | 3.17[1] |
| Bioavailability (F) | - | 30.13%[1] |
Table 3: In Vitro Cytotoxicity of this compound in HK-2 Cells
| Incubation Time | This compound IC50 (μM) | Verinurad IC50 (μM) |
| 24 hours | 207.56[1] | 197.45[1] |
| 48 hours | 167.24[1][2] | 108.78[1] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound | dual URAT1/GLUT9 inhibitor | anti-gout | anti-hyperuricemic agent | 美国InvivoChem [invivochem.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111887202B - Method for constructing mouse model of acute hyperuricemia - Google Patents [patents.google.com]
- 5. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
a guide for minimizing variability in KPH2f experimental results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing variability in experimental results involving KPH2f, a dual inhibitor of the urate transporters URAT1 and GLUT9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, orally bioactive dual inhibitor of Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9). Its primary mechanism of action is to block the reabsorption of uric acid in the kidneys by inhibiting these two key transporters, thereby increasing uric acid excretion and lowering serum uric acid levels. This makes it a potential therapeutic agent for conditions like gout and hyperuricemia.
Q2: What are the reported IC50 values for this compound?
A2: this compound has been reported to have an IC50 of approximately 2.01 µM for URAT1 and 18.21 µM for GLUT9[1]. It is important to note that these values can vary depending on the experimental conditions.
Q3: Are there any known off-target effects of this compound?
A3: Current information suggests that this compound has little inhibitory effect on OAT1 and ABCG2, which are other transporters involved in drug and urate transport[2]. However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out and should be considered, especially when unexpected results are observed[3][4][5][6]. It is recommended to perform counter-screening assays if off-target activity is suspected.
Q4: What are the key experimental assays used to characterize this compound?
A4: The primary in vitro assays for characterizing this compound are the ¹⁴C-uric acid uptake inhibition assay using HEK293 cells transiently or stably expressing URAT1 or GLUT9, and cell viability assays (e.g., MTT assay) to assess cytotoxicity. In vivo studies in animal models of hyperuricemia are used to evaluate its efficacy and pharmacokinetic profile.
Troubleshooting Guides
Variability in experimental results can be a significant challenge. The following tables provide troubleshooting guidance for common issues encountered during this compound experiments.
Table 1: Troubleshooting the ¹⁴C-Uric Acid Uptake Assay
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for simultaneous seeding of multiple wells. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. | |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing for all liquid handling steps. | |
| Low signal-to-noise ratio | Low transporter expression in HEK293 cells | Optimize transfection efficiency for transient expressions. For stable cell lines, verify transporter expression levels via Western blot or qPCR. |
| Suboptimal assay buffer composition | Ensure the assay buffer composition (pH, ion concentrations) is optimal for URAT1 and GLUT9 activity. | |
| Insufficient incubation time | Optimize the incubation time for ¹⁴C-uric acid uptake to be within the linear range. | |
| Inconsistent this compound IC50 values | This compound degradation | Prepare fresh this compound stock solutions. Avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
| Incorrect this compound concentration | Verify the concentration of the this compound stock solution. Perform a serial dilution carefully. | |
| Cell passage number | Use cells within a consistent and low passage number range, as transporter expression and cell characteristics can change with extensive passaging. |
Table 2: Troubleshooting the MTT Cell Viability Assay
| Problem | Potential Cause | Recommended Solution |
| High background absorbance | Contamination of media or reagents | Use sterile technique and check for microbial contamination. Ensure MTT reagent is properly stored and not degraded. |
| Phenol red in culture medium | Use phenol red-free medium for the assay, as it can interfere with absorbance readings. | |
| Low absorbance readings | Low cell number | Optimize the initial cell seeding density to ensure an adequate number of viable cells at the time of the assay. |
| Insufficient incubation with MTT reagent | Ensure the incubation time with the MTT reagent is sufficient for formazan crystal formation. This can be visually confirmed under a microscope. | |
| Incomplete solubilization of formazan crystals | Ensure complete dissolution of formazan crystals by adding the solubilization solution and incubating for the recommended time, with gentle shaking if necessary. | |
| Inconsistent results across experiments | Variation in cell health and metabolic activity | Maintain consistent cell culture conditions, including media composition, confluency, and passage number. |
| Different lots of reagents (e.g., FBS, MTT) | Test new lots of critical reagents before use in large-scale experiments to ensure consistency. |
Experimental Protocols
Protocol 1: ¹⁴C-Uric Acid Uptake Inhibition Assay in HEK293 Cells
This protocol describes the methodology to assess the inhibitory effect of this compound on URAT1 and GLUT9 transporters expressed in HEK293 cells.
Materials:
-
HEK293 cells stably or transiently expressing human URAT1 or GLUT9
-
Control HEK293 cells (mock-transfected)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Poly-D-lysine coated 96-well plates
-
This compound stock solution (in DMSO)
-
¹⁴C-Uric Acid
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Seed the transfected and mock HEK293 cells onto poly-D-lysine coated 96-well plates at a density of 5 x 10⁴ cells/well. Incubate at 37°C, 5% CO₂ for 24-48 hours to allow for cell attachment and monolayer formation.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., benzbromarone for URAT1).
-
Pre-incubation: Gently wash the cell monolayer twice with pre-warmed assay buffer. Add the this compound dilutions and control solutions to the respective wells and pre-incubate for 10-15 minutes at 37°C.
-
Uptake Initiation: Add ¹⁴C-uric acid to each well to a final concentration of 10 µM.
-
Uptake Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Uptake Termination: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH) to each well and incubating for 30 minutes at room temperature.
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Quantification: Transfer the cell lysate from each well to a scintillation vial containing scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the counts from mock-transfected cells (background) from the counts of transporter-expressing cells. Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: MTT Cell Viability Assay
This protocol outlines the steps to evaluate the cytotoxicity of this compound.
Materials:
-
HK-2 (human kidney proximal tubule) or HEK293 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits URAT1 and GLUT9, blocking uric acid reabsorption.
Experimental Workflow for ¹⁴C-Uric Acid Uptake Assay
Caption: Workflow for the ¹⁴C-Uric Acid uptake inhibition assay.
Troubleshooting Logic for High Variability in Uptake Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | dual URAT1/GLUT9 inhibitor | anti-gout | anti-hyperuricemic agent | 美国InvivoChem [invivochem.cn]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
a method for enhancing the potency of KPH2f
Welcome to the technical support center for KPH2f, a novel and potent dual inhibitor of URAT1 and GLUT9 for hyperuricemia research. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data presented for your convenience.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values in in-vitro assays | 1. Cell passage number variability leading to inconsistent transporter expression. 2. Instability of this compound in the assay medium. 3. Inaccurate serial dilutions. | 1. Use cells within a consistent and low passage number range. Regularly verify the expression of URAT1 and GLUT9. 2. Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. 3. Calibrate pipettes regularly and prepare serial dilutions carefully. |
| Low oral bioavailability in animal models | 1. Improper vehicle selection for this compound administration. 2. Suboptimal dosing volume or administration technique. 3. Variability in animal fasting state. | 1. This compound can be dissolved in normal saline for both intragastric and intravenous administration.[1] 2. Ensure accurate gavage technique and appropriate dosing volumes based on animal weight. 3. Standardize the fasting period for all animals before dosing to ensure consistent absorption. |
| High variability in serum uric acid level measurements | 1. Inconsistent timing of blood sample collection post-dose. 2. Hemolysis of blood samples affecting assay results. 3. Improper sample storage. | 1. Collect blood samples at consistent time points across all animals. A suggested time point for assessing peak effect is 3 hours after drug administration.[1] 2. Use appropriate anticoagulants and handle samples gently to prevent hemolysis. Centrifuge samples immediately after collection.[1] 3. Store plasma/serum samples at -80°C until analysis.[1] |
| Unexpected cytotoxicity in cell-based assays | 1. This compound concentration exceeds the cytotoxic threshold. 2. Contamination of cell cultures. 3. Off-target effects in the specific cell line used. | 1. Determine the IC50 for cytotoxicity in your specific cell line. This compound has shown low cytotoxicity in HK2 cells (IC50 > 167 µM).[1] 2. Regularly test cell cultures for mycoplasma and other contaminants. 3. If off-target effects are suspected, consider using a different cell line or performing target engagement assays. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor of Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9).[1] By inhibiting these transporters, this compound blocks the reabsorption of uric acid in the kidneys, thereby promoting its excretion and lowering serum uric acid levels.[1]
Q2: What are the recommended starting concentrations for in-vitro and in-vivo experiments?
A2: For in-vitro assays, concentrations can range from low nanomolar to micromolar to determine the IC50. The reported IC50 for URAT1 is 0.24 µM and for GLUT9 is 9.37 µM.[1] For in-vivo studies in mice, a dose of 10 mg/kg has been shown to be effective in lowering serum uric acid levels.[1]
Q3: How does the potency of this compound compare to other uricosuric agents?
A3: this compound exhibits comparable URAT1 inhibitory activity to verinurad (IC50 of 0.24 µM for this compound vs. 0.17 µM for verinurad).[1] However, this compound also inhibits GLUT9, giving it a dual mechanism of action.[1] Additionally, this compound has shown superior oral bioavailability (30.13%) compared to verinurad (21.47%) in rats.[1]
Q4: Are there any known off-target effects of this compound?
A4: this compound has been shown to have minimal effects on OAT1 and ABCG2, suggesting a lower likelihood of drug-drug interactions mediated by these transporters.[1] It also did not show inhibitory effects on the hERG potassium channel at 50 µM, indicating a low risk of cardiotoxicity.[1]
Q5: What is the recommended method for dissolving this compound?
A5: For in-vivo studies, this compound can be dissolved in normal saline for both oral and intravenous administration.[1] For in-vitro assays, a stock solution in DMSO is typically prepared and then further diluted in the appropriate assay buffer.
Key Experimental Data
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (µM) | Reference Compound (Verinurad) IC50 (µM) |
| URAT1 | 0.24 | 0.17 |
| GLUT9 | 9.37 | Not Reported |
| OAT1 | Minimal Effect | Not Reported |
| ABCG2 | Minimal Effect | Not Reported |
| Data sourced from InvivoChem product information.[1] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | This compound | Verinurad |
| Oral Bioavailability (F) | 30.13% | 21.47% |
| Data sourced from InvivoChem product information.[1] |
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | Incubation Time | IC50 (µM) | Reference Compound (Verinurad) IC50 (µM) |
| HK2 | 24 h | 207.56 | 197.45 |
| HK2 | 48 h | 167.24 | 108.78 |
| Data sourced from InvivoChem product information.[1] |
Experimental Protocols
Protocol 1: ¹⁴C-Uric Acid Uptake Inhibition Assay in HEK293 Cells
This protocol is used to determine the inhibitory activity of this compound on the URAT1 transporter.
-
Cell Culture: Culture HEK293 cells in appropriate media. For the assay, seed cells at a density of 1 x 10⁵ cells/well into a 96-well plate coated with poly-D-lysine.[1]
-
Transfection: Transiently transfect the cells with a URAT1 expression plasmid (100 ng/well) using a suitable transfection reagent like Lipofectamine 3000.[1] As a negative control, transfect a separate set of cells with an empty vector.[1]
-
Compound Incubation: 24 hours post-transfection, wash the cells and incubate them with varying concentrations of this compound in uric acid uptake buffer for 30 minutes.[1]
-
Uric Acid Uptake: Initiate the uptake reaction by adding ¹⁴C-labeled uric acid to a final concentration of 25 µM and incubate for 15 minutes.[1]
-
Termination and Lysis: Stop the reaction by washing the cells three times with ice-cold DPBS.[1] Lyse the cells by adding 100 µL of 0.1 M NaOH.[1]
-
Measurement: Transfer the cell lysate to a scintillation vial, add 0.5 mL of scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[1]
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value. The specific inhibition is calculated as: [1 - (CPM_test - CPM_0) / (CPM_control - CPM_0)] * 100%, where CPM_test is the radioactivity in the presence of this compound, CPM_control is the radioactivity in the absence of the compound, and CPM_0 is the radioactivity in empty vector-transfected cells.[1]
Protocol 2: In Vivo Urate Lowering Effect in a Mouse Model of Hyperuricemia
This protocol assesses the in-vivo efficacy of this compound.
-
Animal Model: Use male mice. Induce hyperuricemia by subcutaneous injection of potassium oxonate (a uricase inhibitor) at 400 mg/kg, followed by oral gavage of hypoxanthine at 600 mg/kg 30 minutes later.[1]
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control via oral gavage.[1]
-
Sample Collection: Collect blood samples from the orbital vein 3 hours after drug administration.[1] Collect urine samples over a 24-hour period using metabolic cages.[1]
-
Sample Processing: Centrifuge the blood samples (3000 g for 10 minutes) to obtain serum.[1]
-
Uric Acid Measurement: Determine the uric acid levels in the serum and urine using a commercial uric acid assay kit.[1]
-
Data Analysis: Compare the serum and urine uric acid levels between the this compound-treated group, the vehicle control group, and a positive control group (e.g., verinurad).
Visualizations
Caption: Experimental workflow for evaluating this compound potency.
References
Technical Support Center: KPH2f IC50 Troubleshooting Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent IC50 values when working with KPH2f, a dual inhibitor of the uric acid transporters URAT1 and GLUT9.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our this compound IC50 values against URAT1. What are the potential causes?
A1: Inconsistent IC50 values for this compound in URAT1 inhibition assays can stem from several factors. These can be broadly categorized into three areas: experimental technique, reagent and cell quality, and data analysis.
-
Experimental Technique: Minor variations in pipetting, incubation times, and washing steps can introduce significant error. It is crucial to ensure consistency across all wells and experiments.
-
Reagents and Cells: The purity of this compound, the quality of the radiolabeled uric acid, and the health and consistency of the HEK293 cells expressing URAT1 are paramount. Variations in cell passage number, confluency, and transporter expression levels can all impact the results.
-
Data Analysis: The method used to calculate the IC50 value, including the curve-fitting model, can influence the final result. Ensure that the data points cover a sufficient concentration range to define the top and bottom plateaus of the dose-response curve.
Q2: Our this compound IC50 values for GLUT9 are higher and more variable than for URAT1. Is this expected?
A2: Yes, this is consistent with published data. This compound is a more potent inhibitor of URAT1 than GLUT9.[1][2][3] The higher IC50 for GLUT9 means that you will be working with higher concentrations of the compound, where solubility and off-target effects can become more pronounced, potentially leading to increased variability.
Q3: Could the signaling pathways affected by uric acid transport be influencing our results?
A3: While the primary IC50 assay measures direct inhibition of the transporter, the cellular environment and downstream signaling can indirectly affect the results. High intracellular uric acid levels have been shown to activate inflammatory pathways like the NLRP3 inflammasome and modulate the PI3K/Akt signaling pathway.[4][5][6][7][8][9] Chronic activation or dysregulation of these pathways in your cell model could alter cellular health and transporter expression or function, leading to inconsistent results over time.
Q4: What are the key differences in IC50 values between this compound and its analog, verinurad?
A4: this compound and verinurad have comparable inhibitory activity against URAT1. However, this compound is also a dual inhibitor of GLUT9, whereas verinurad has little to no effect on GLUT9.[2][3][10] This dual-targeting capability is a key differentiator for this compound.
Data Presentation
Table 1: Comparative IC50 Values of this compound and Verinurad
| Compound | Target | Reported IC50 (µM) |
| This compound | URAT1 | 0.24[1][2][3] |
| GLUT9 | 9.37[1][2][3] | |
| Verinurad | URAT1 | 0.17[2][3] |
| GLUT9 | >100[10] |
Experimental Protocols
URAT1 Inhibition Assay Protocol
This protocol is adapted from established methods for determining the inhibitory activity of compounds against URAT1 in a cell-based assay.[2]
Materials:
-
HEK293 cells transiently or stably expressing human URAT1 (hURAT1)
-
Poly-D-lysine coated 96-well plates
-
Uric acid uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
[¹⁴C]-labeled uric acid
-
This compound and other test compounds
-
0.1 M Sodium Hydroxide (NaOH)
-
Scintillation fluid and liquid scintillation counter
Procedure:
-
Cell Seeding: Seed the hURAT1-expressing HEK293 cells onto poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells per well. Allow the cells to attach and grow for 24 hours.
-
Compound Incubation: Prepare serial dilutions of this compound and control compounds in the uric acid uptake buffer. Remove the culture medium from the cells and wash once with uptake buffer. Add the compound dilutions to the respective wells and incubate for 30 minutes at 37°C.
-
Uptake Initiation: Initiate the uric acid uptake by adding [¹⁴C]-uric acid to each well to a final concentration of 25 µM. Incubate for 15 minutes at 37°C.
-
Uptake Termination: Stop the reaction by rapidly washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis and Measurement: Lyse the cells by adding 100 µL of 0.1 M NaOH to each well. Transfer the lysate to scintillation vials, add 0.5 mL of scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (vehicle-treated) wells. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
GLUT9 Inhibition Assay Protocol
This protocol outlines a general procedure for assessing GLUT9 inhibition.
Materials:
-
HEK293 cells transiently or stably expressing human GLUT9 (hGLUT9)
-
96-well plates
-
Uptake buffer (e.g., HBSS)
-
[¹⁴C]-labeled uric acid
-
This compound and other test compounds
-
Lysis buffer
-
Scintillation fluid and liquid scintillation counter
Procedure:
-
Cell Seeding: Seed hGLUT9-expressing HEK293 cells into 96-well plates.
-
Compound Incubation: After 24 hours, wash the cells with uptake buffer and incubate with various concentrations of this compound for 30 minutes.
-
Uptake Assay: Add [¹⁴C]-uric acid to initiate uptake and incubate for a predetermined time (e.g., 15-30 minutes).
-
Termination and Lysis: Stop the uptake by washing with ice-cold buffer and lyse the cells.
-
Measurement: Determine the amount of intracellular [¹⁴C]-uric acid by liquid scintillation counting.
-
Analysis: Calculate IC50 values as described for the URAT1 assay.
Visualizations
Signaling Pathways
Caption: this compound inhibits URAT1 and GLUT9, reducing intracellular uric acid and potentially modulating downstream signaling pathways like NLRP3 and PI3K/Akt.
Experimental Workflow
Caption: A stepwise workflow for determining the IC50 of this compound against uric acid transporters.
Troubleshooting Logic
Caption: A logical flowchart to systematically troubleshoot sources of variability in this compound IC50 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | dual URAT1/GLUT9 inhibitor | anti-gout | anti-hyperuricemic agent | 美国InvivoChem [invivochem.cn]
- 3. Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endogenous and Uric Acid-Induced Activation of NLRP3 Inflammasome in Pregnant Women with Preeclampsia | PLOS One [journals.plos.org]
- 5. Soluble Uric Acid Activates the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research progress on related mechanisms of uric acid activating NLRP3 inflammasome in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Uric acid induced epithelial-mesenchymal transition of renal tubular cells through PI3K/p-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uric acid induced epithelial−mesenchymal transition of renal tubular cells through PI3K/p‐Akt signaling pathway [ouci.dntb.gov.ua]
- 10. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
KPH2f In Vivo Delivery Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vivo delivery of KPH2f, a novel dual inhibitor of URAT1 and GLUT9 for hyperuricemia. This guide includes frequently asked questions (FAQs), detailed troubleshooting protocols, and experimental methodologies to ensure successful and reproducible in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally bioavailable small molecule inhibitor that dually targets URAT1 (Urate Transporter 1) and GLUT9 (Glucose Transporter 9). These transporters are primarily located in the proximal tubules of the kidneys and are responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By inhibiting URAT1 and GLUT9, this compound effectively blocks this reabsorption process, leading to increased urinary excretion of uric acid and a subsequent reduction of serum uric acid levels. This makes this compound a promising therapeutic candidate for the treatment of hyperuricemia and gout.
Q2: What is the recommended starting dose for this compound in preclinical models?
A2: Based on preclinical studies in a mouse model of hyperuricemia, a dose of 10 mg/kg administered via oral gavage has been shown to be effective in lowering serum uric acid levels. For pharmacokinetic studies in rats, doses of 5 mg/kg have been used for both oral and intravenous administration. However, the optimal dose may vary depending on the animal model, the specific research question, and the formulation used. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: What are the known pharmacokinetic parameters of this compound?
A3: this compound exhibits favorable pharmacokinetic properties. In preclinical studies, it has demonstrated an oral bioavailability of approximately 30.13%, which is superior to the 21.47% oral bioavailability of verinurad, a similar URAT1 inhibitor.[1] Key pharmacokinetic parameters for this compound and verinurad are summarized in the table below.
Q4: What are the potential off-target effects or toxicities associated with this compound?
A4: Preclinical studies have indicated a benign safety profile for this compound. It has been shown to have low in vitro cytotoxicity in human kidney cells (HK2) and does not exhibit inhibitory effects on the hERG potassium channel, suggesting a low risk of cardiotoxicity.[1] In vivo studies in mice have not reported significant renal damage. However, as with any small molecule inhibitor, it is crucial to monitor for potential off-target effects and toxicity in your specific model. This can be done through regular monitoring of animal health, body weight, and comprehensive histopathological analysis of major organs at the end of the study.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (µM) |
| URAT1 | 0.24 |
| GLUT9 | 9.37 |
Data sourced from preclinical studies.[1]
Table 2: Comparative Pharmacokinetic Parameters of this compound and Verinurad in Rats (5 mg/kg dose)
| Parameter | This compound (Oral) | Verinurad (Oral) | This compound (Intravenous) | Verinurad (Intravenous) |
| Tmax (h) | 1.58 ± 0.49 | 1.00 ± 0.00 | 0.03 ± 0.00 | 0.03 ± 0.00 |
| Cmax (ng/mL) | 455.00 ± 121.31 | 386.33 ± 60.14 | 2286.67 ± 317.54 | 1963.33 ± 275.02 |
| AUC (0-t) (ng·h/mL) | 2480.25 ± 407.03 | 1658.91 ± 386.31 | 8231.67 ± 1148.16 | 7725.13 ± 1341.23 |
| t1/2 (h) | 3.86 ± 0.69 | 3.19 ± 0.45 | 3.25 ± 0.38 | 3.32 ± 0.29 |
| Bioavailability (F%) | 30.13 | 21.47 | - | - |
Pharmacokinetic parameters were calculated using DAS 2.0 software. Data is presented as mean ± standard deviation.[1]
Mandatory Visualization
Caption: Mechanism of action of this compound in the renal proximal tubule.
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for the preparation of this compound formulations and a troubleshooting guide for common issues encountered during in vivo studies.
Protocol 1: Oral Gavage Formulation (Aqueous Suspension)
This protocol is suitable for delivering this compound as a suspension and was used in a mouse model of hyperuricemia.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Calibrated balance and weigh boats
-
Appropriate size gavage needles
Procedure:
-
Calculate the required amount of this compound and vehicle. For a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg (0.25 mL), you will need a 1 mg/mL solution. Prepare a sufficient volume for all animals in the group, including a small overage.
-
Prepare the 0.5% CMC-Na vehicle. Weigh the appropriate amount of CMC-Na and slowly add it to the sterile water while stirring continuously with a magnetic stir bar. Stir until the CMC-Na is fully dissolved and the solution is clear. This may take some time.
-
Prepare the this compound suspension. Weigh the calculated amount of this compound powder. If needed, gently grind the powder in a mortar and pestle to a fine consistency.
-
Add a small amount of the 0.5% CMC-Na vehicle to the this compound powder to create a paste. This helps to ensure the powder is properly wetted.
-
Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing.
-
Continue to stir the suspension for at least 30 minutes to ensure homogeneity.
-
Administer the suspension via oral gavage immediately after preparation. It is important to continuously stir the suspension during dosing to prevent the compound from settling.
Protocol 2: Intravenous/Oral Formulation (Saline Solution)
This protocol is suitable for both intravenous and oral administration where this compound is soluble in saline.
Materials:
-
This compound powder
-
Sterile normal saline (0.9% NaCl)
-
pH meter and solutions for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH) if necessary
-
Vortex mixer and/or sonicator
-
Sterile syringe filters (0.22 µm) for intravenous administration
Procedure:
-
Determine the solubility of this compound in normal saline. Before preparing the dosing solution, it is recommended to perform a small-scale solubility test.
-
Weigh the required amount of this compound.
-
Add the this compound powder to the appropriate volume of sterile normal saline.
-
Vortex and/or sonicate the mixture until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Check the pH of the solution. If necessary, adjust the pH to a physiologically acceptable range (typically pH 7.0-7.4) using dilute acid or base.
-
For intravenous administration, sterile-filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Administer the solution via the desired route (intravenous injection or oral gavage).
Troubleshooting Guide
Caption: Troubleshooting workflow for this compound in vivo experiments.
Issue 1: High variability in plasma concentrations or efficacy between animals in the same group.
-
Potential Cause: Inconsistent formulation or dosing.
-
Troubleshooting Steps:
-
Ensure Homogeneity of Formulation: If using a suspension, ensure it is continuously stirred during dosing to prevent the compound from settling. For solutions, visually inspect for any precipitation before each dose.
-
Verify Dosing Accuracy: Use calibrated equipment for dosing. For oral gavage, ensure proper technique to avoid accidental administration into the lungs. For intravenous injections, confirm the correct injection site and rate.
-
Consider Animal Factors: Factors such as fed/fasted state can influence oral absorption. Standardize the experimental conditions for all animals.
-
-
Issue 2: Lack of in vivo efficacy despite proven in vitro potency.
-
Potential Cause: Poor bioavailability or rapid metabolism.
-
Troubleshooting Steps:
-
Optimize Formulation for Bioavailability: this compound has moderate oral bioavailability. If oral efficacy is low, consider alternative formulation strategies to improve solubility and absorption. This may include:
-
Micronization: Reducing the particle size of the this compound powder can increase its surface area and dissolution rate.
-
Co-solvents: For liquid formulations, using a mixture of solvents such as polyethylene glycol (PEG), propylene glycol, or DMSO (ensure to check for vehicle toxicity).
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the absorption of lipophilic compounds.
-
-
Conduct a Pilot Pharmacokinetic (PK) Study: Before a full efficacy study, perform a pilot PK study to determine the plasma exposure of this compound in your animal model with your chosen formulation and dose. This will confirm if the compound is reaching systemic circulation at concentrations sufficient to engage the target.
-
Consider Alternative Routes of Administration: If oral bioavailability is a persistent issue, consider intraperitoneal (IP) or subcutaneous (SC) administration.
-
-
Issue 3: Animals are showing signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Potential Cause: The administered dose is too high, or the formulation vehicle is causing toxicity.
-
Troubleshooting Steps:
-
Perform a Maximum Tolerated Dose (MTD) Study: If not already done, conduct an MTD study to determine the highest dose that can be administered without causing unacceptable toxicity.
-
Evaluate Vehicle Toxicity: Always include a vehicle-only control group to ensure that the formulation excipients are not causing the observed toxicity.
-
Reduce the Dose: If on-target toxicity is suspected, reduce the dose of this compound. It is important to find a therapeutic window where efficacy is achieved without significant toxicity.
-
Monitor Clinical Signs: Implement a scoring system to objectively monitor the health of the animals throughout the study. This will allow for early detection of toxicity and the implementation of humane endpoints if necessary.
-
-
References
Validation & Comparative
A Head-to-Head Comparison of KPH2f and Verinurad in URAT1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents targeting hyperuricemia and gout, the inhibition of urate transporter 1 (URAT1) has emerged as a key strategy. URAT1, a protein primarily located in the kidneys, plays a crucial role in the reabsorption of uric acid back into the bloodstream. By inhibiting this transporter, the renal excretion of uric acid is enhanced, leading to a reduction in serum uric acid levels. This guide provides a detailed, data-driven comparison of two notable URAT1 inhibitors: KPH2f and verinurad.
Executive Summary
This compound and verinurad are both potent inhibitors of URAT1. While verinurad is a highly specific URAT1 inhibitor, this compound acts as a dual inhibitor, also targeting glucose transporter 9 (GLUT9), another key protein involved in uric acid reabsorption. Experimental data suggests that this compound and verinurad exhibit comparable in vitro potency against URAT1. However, this compound demonstrates a superior pharmacokinetic profile with higher oral bioavailability and a benign safety profile in preclinical studies. This comparison guide will delve into the available experimental data, detail the methodologies used to generate this data, and provide visual representations of the underlying biological pathways and experimental workflows.
Comparative Performance Data
The following tables summarize the key quantitative data comparing the performance of this compound and verinurad.
Table 1: In Vitro Inhibitory Activity
| Compound | URAT1 IC50 | GLUT9 IC50 | OAT1 IC50 | ABCG2 IC50 | Reference |
| This compound | 0.24 µM | 9.37 µM | >32.14 µM | >26.74 µM | [1] |
| Verinurad | 0.17 µM | - | - | - | [1] |
| Verinurad | 25 nM | - | 4.6 µM | - | [2] |
IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency. OAT1: Organic anion transporter 1. ABCG2: ATP-binding cassette super-family G member 2. -: Data not reported in the cited source.
Table 2: Pharmacokinetic and Safety Profile
| Compound | Oral Bioavailability (mice) | Cytotoxicity (HK2 cells, 24h IC50) | hERG Toxicity | Reference |
| This compound | 30.13% | 207.56 µM | No inhibition at 50 µM | [1][3] |
| Verinurad | 21.47% | 197.45 µM | - | [1][3] |
HK2 cells: Human kidney proximal tubule cells. hERG: Human Ether-a-go-go-Related Gene, associated with cardiac safety.
Mechanism of Action: URAT1 Inhibition
Both this compound and verinurad exert their therapeutic effect by inhibiting URAT1, which is located on the apical membrane of renal proximal tubular cells. URAT1 mediates the reabsorption of uric acid from the glomerular filtrate back into the circulation. By binding to URAT1, these inhibitors sterically hinder the transit of uric acid through the transporter's channel, thereby promoting its excretion in urine. Verinurad has been shown to bind within the central cavity of URAT1, stabilizing an inward-facing conformation of the transporter. Molecular docking studies suggest that this compound binds to URAT1 in a similar fashion.
Caption: Signaling pathway of URAT1-mediated uric acid reabsorption and its inhibition.
Experimental Protocols
The data presented in this guide is based on established in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.
In Vitro URAT1 Inhibition Assay
This assay is crucial for determining the potency of compounds in inhibiting URAT1.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in appropriate media.
-
Cells are transiently transfected with a plasmid containing the human URAT1 gene using a suitable transfection reagent. This leads to the expression of the URAT1 protein on the cell membrane.
2. Uric Acid Uptake Assay:
-
24 hours post-transfection, the cells are incubated with a buffer containing the test compound (this compound or verinurad) at various concentrations for a defined period (e.g., 30 minutes).
-
The uptake of uric acid is initiated by adding a known concentration of radiolabeled uric acid (e.g., [14C]-uric acid) to the buffer and incubating for a specific time (e.g., 15 minutes).
-
The reaction is stopped by washing the cells with ice-cold buffer to remove extracellular radiolabeled uric acid.
-
The cells are then lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in cells treated with the test compound to that in untreated control cells. The IC50 value is then determined from the dose-response curve.
Caption: Experimental workflows for in vitro and in vivo evaluation of URAT1 inhibitors.
In Vivo Hyperuricemia Model
This model is used to assess the efficacy of the compounds in a living organism.
1. Induction of Hyperuricemia:
-
Hyperuricemia is induced in mice, typically by administering a uricase inhibitor such as potassium oxonate. This prevents the breakdown of uric acid in the mice, leading to elevated serum levels.
-
A purine precursor like hypoxanthine may also be administered to increase uric acid production.
2. Compound Administration:
-
The test compounds (this compound or verinurad) are administered to the hyperuricemic mice, usually via oral gavage, at specific doses.
3. Sample Collection and Analysis:
-
Blood samples are collected from the mice at various time points after compound administration.
-
The blood is processed to obtain serum.
-
The concentration of uric acid in the serum is measured using a commercially available uric acid assay kit.
4. Efficacy Evaluation:
-
The reduction in serum uric acid levels in the treated groups is compared to that in the vehicle-treated control group to determine the in vivo efficacy of the compounds.
Conclusion
Both this compound and verinurad are potent inhibitors of URAT1, with verinurad demonstrating high specificity and this compound exhibiting a dual inhibitory action on URAT1 and GLUT9. While their in vitro potencies against URAT1 are comparable, this compound shows advantages in its pharmacokinetic profile, with higher oral bioavailability in a mouse model.[1] Furthermore, this compound has a favorable preclinical safety profile, showing lower cytotoxicity than verinurad in human kidney cells and no hERG toxicity.[1][3] These findings suggest that this compound warrants further investigation as a promising therapeutic candidate for hyperuricemia and gout, potentially offering an improved druggability profile over verinurad. The detailed experimental protocols provided herein offer a foundation for the continued research and development of novel URAT1 inhibitors.
References
- 1. Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 3. This compound | dual URAT1/GLUT9 inhibitor | anti-gout | anti-hyperuricemic agent | 美国InvivoChem [invivochem.cn]
KPH2f: A Frontrunner in Dual URAT1/GLUT9 Inhibition for Hyperuricemia Management
A Comparative Analysis of KPH2f and Other GLUT9 Inhibitors
For Immediate Release
In the landscape of therapeutic development for hyperuricemia, a condition characterized by elevated uric acid levels and a primary precursor to gout, the focus has intensified on dual-target inhibitors that offer a more comprehensive mechanism of action. Among these, this compound, a novel dual inhibitor of Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9), has emerged as a promising candidate. This guide provides a comparative analysis of this compound against other notable GLUT9 inhibitors, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their evaluation of next-generation uricosuric agents.
Executive Summary
This compound distinguishes itself as a potent dual inhibitor of both URAT1 and GLUT9, key transporters in the renal reabsorption of uric acid. This dual-action mechanism presents a significant advantage over selective URAT1 inhibitors by targeting two critical points in the urate reabsorption pathway. Comparative analysis with other compounds known to inhibit GLUT9, such as verinurad and benzbromarone, highlights this compound's favorable efficacy, pharmacokinetic profile, and safety. Lesinurad, a selective URAT1 inhibitor, serves as a crucial comparator to underscore the benefits of dual inhibition.
Comparative Performance of GLUT9 Inhibitors
The following table summarizes the in vitro potency of this compound and other relevant GLUT9 inhibitors. The data, compiled from various studies, provides a quantitative basis for comparison.
| Compound | Target(s) | GLUT9 IC50 (µM) | URAT1 IC50 (µM) | Other Targets and Notes |
| This compound | GLUT9, URAT1 | 9.37 [1][2] | 0.24 [1][2] | Orally active with favorable pharmacokinetics and a good safety profile.[1][2] |
| Verinurad | URAT1 (primarily) | Weak or no inhibition | 0.17[2] | While a potent URAT1 inhibitor, it has limited direct activity on GLUT9.[3] |
| Benzbromarone | GLUT9, URAT1 | ~31.45[4] | ~0.29[5] | Use is limited due to concerns about hepatotoxicity. |
| Lesinurad | URAT1 | No significant inhibition[5][6] | ~3.53[5] | A selective URAT1 inhibitor, providing a benchmark for single-target therapy. |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for these inhibitors is the direct blockade of uric acid transport through GLUT9 and, in the case of dual inhibitors, URAT1. In the renal proximal tubule, URAT1 is located on the apical membrane and is responsible for the initial uptake of uric acid from the tubular fluid. GLUT9, on the other hand, is situated on the basolateral membrane and facilitates the exit of reabsorbed uric acid from the tubular cells into the bloodstream. By inhibiting both transporters, dual inhibitors like this compound can more effectively block the overall process of renal uric acid reabsorption.
Recent research has begun to uncover the intracellular signaling pathways associated with GLUT9 function. In human umbilical vein endothelial cells (HUVECs), high levels of uric acid have been shown to upregulate GLUT9 expression and activate the JAK2/STAT3 signaling pathway, leading to endothelial dysfunction.[7][8] Inhibition of GLUT9 in this context has been demonstrated to reduce the phosphorylation of JAK2 and STAT3.[7][9] Furthermore, in a model of Parkinson's disease, the expression of GLUT9 was found to be regulated by the p53 tumor suppressor protein.[10] These findings suggest that the therapeutic effects of GLUT9 inhibitors may extend beyond simple urate transport blockade to the modulation of intracellular signaling cascades involved in inflammation and cellular stress.
Caption: Uric acid reabsorption in the kidney and points of inhibition.
Experimental Protocols
To ensure a standardized comparison of GLUT9 inhibitors, the following detailed experimental protocols are provided.
In Vitro GLUT9 Inhibition Assay using HEK293 Cells
This assay measures the uptake of radiolabeled uric acid into human embryonic kidney (HEK293) cells engineered to overexpress human GLUT9.
Materials:
-
HEK293 cells stably expressing human GLUT9 (hGLUT9)
-
Culture medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Uptake buffer: Hanks' Balanced Salt Solution (HBSS)
-
[¹⁴C]-Uric acid
-
Test compounds (this compound, verinurad, benzbromarone, lesinurad) dissolved in DMSO
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and counter
Procedure:
-
Seed hGLUT9-expressing HEK293 cells in 24-well plates and grow to confluence.
-
Wash the cells twice with pre-warmed uptake buffer.
-
Pre-incubate the cells with uptake buffer containing various concentrations of the test compounds or vehicle (DMSO) for 10 minutes at 37°C.
-
Initiate the uptake by adding uptake buffer containing [¹⁴C]-uric acid (final concentration, e.g., 50 µM) and the respective test compounds.
-
Incubate for a defined period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the in vitro GLUT9 inhibition assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the urate-induced currents through GLUT9 channels in response to inhibitor application.
Materials:
-
HEK293 cells transiently or stably expressing hGLUT9
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass pipettes
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose (pH 7.4)
-
Intracellular solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2)
-
Uric acid stock solution
-
Test compounds
Procedure:
-
Culture hGLUT9-expressing HEK293 cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a constant membrane potential (e.g., -60 mV).
-
Apply a solution containing uric acid (e.g., 1 mM) to induce an inward current mediated by GLUT9.
-
After a stable baseline current is established, co-apply the test compound at various concentrations with the uric acid solution.
-
Record the inhibition of the uric acid-induced current.
-
Wash out the compound to assess reversibility.
-
Analyze the data to determine the dose-dependent inhibition and calculate the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The effects of hyperuricemia on endothelial cells are mediated via GLUT9 and the JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Glut9-mediated Urate Uptake Is Responsible for Its Protective Effects on Dopaminergic Neurons in Parkinson’s Disease Models [frontiersin.org]
KPH2f: A Comprehensive Guide to its Dual-Inhibitory Action in Hyperuricemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of KPH2f, a novel dual inhibitor of Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9), with other uricosuric agents. The information presented is supported by experimental data to offer an objective analysis of its performance and potential as a therapeutic agent for hyperuricemia.
Executive Summary
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is associated with other metabolic and cardiovascular diseases. A key strategy in managing hyperuricemia is to enhance the renal excretion of uric acid. URAT1 and GLUT9 are two critical transporters in the kidneys responsible for the reabsorption of uric acid from the urine back into the bloodstream. This compound has emerged as a promising therapeutic candidate due to its dual-inhibitory action on both of these transporters. This guide will delve into the experimental validation of this compound's mechanism, its performance compared to established drugs, and the methodologies used in these evaluations.
Comparative Analysis of Inhibitor Potency and Selectivity
The following table summarizes the in vitro inhibitory potency of this compound and other uricosuric agents against URAT1 and GLUT9.
| Compound | URAT1 IC50 (µM) | GLUT9 IC50 (µM) | Selectivity Profile |
| This compound | 0.24 [1] | 9.37 [1] | Dual URAT1/GLUT9 Inhibitor |
| Verinurad | 0.17[1] | >100 (no significant inhibition) | Selective URAT1 Inhibitor |
| Benzbromarone | 0.29 - 0.84 | 31.45 | Dual URAT1/GLUT9 Inhibitor |
| Lesinurad | 3.53 | >100 (no inhibition) | Selective URAT1 Inhibitor |
| Probenecid | 13.23 - 31.12 | 636.30 (weak inhibition) | Primarily a URAT1 Inhibitor |
Pharmacokinetic Profile Comparison
This table outlines key pharmacokinetic parameters of this compound and its comparators. It is important to note that these values are derived from various studies and may have been determined under different experimental conditions.
| Compound | Oral Bioavailability (%) | Half-life (t½) (hours) | Cmax (ng/mL) | Tmax (hours) | Species |
| This compound | 30.13 [1] | 5.14 (oral)[2] | 7649.04 (5 mg/kg oral)[2] | 0.50 (oral)[2] | Rat[2] |
| Verinurad | 21.47[1] | 8 - 20 | Varies with dose | 2.5 - 4.0 | Human |
| Benzbromarone | Not specified | ~18.2 (active metabolite) | Varies | Varies | Human |
| Lesinurad | ~100 | ~5 | ~6000 (200 mg dose) | 1 - 4 | Human |
| Probenecid | >90 | 4 - 12 (dose-dependent) | ~30,000 (10 mg/kg dose) | 2 - 4 | Human/Mare |
In Vivo Efficacy in Hyperuricemia Models
The following table summarizes the in vivo efficacy of this compound and comparator compounds in animal models of hyperuricemia, typically induced by potassium oxonate.
| Compound | Animal Model | Dose | Route of Administration | Efficacy Outcome |
| This compound | Mouse[1] | 10 mg/kg [1] | Oral[1] | Equally effective in reducing serum uric acid levels as verinurad, with higher uricosuric effects. [1] |
| Verinurad | Mouse[1] | 10 mg/kg[1] | Oral[1] | Effective in reducing serum uric acid levels.[1] |
| Benzbromarone | Quail | 40 mg/kg | Oral | Significant reduction in serum uric acid levels. |
| Lesinurad | Human | 200 mg | Oral | 33% reduction in serum uric acid after 6 hours. |
| Probenecid | Not specified | Not specified | Not specified | Uricosuric effect demonstrated. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Renal Uric Acid Transport and Inhibition by this compound.
Caption: Experimental Workflow for this compound Validation.
Experimental Protocols
In Vitro URAT1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on URAT1-mediated uric acid uptake.
Methodology:
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS).
-
Cells are seeded in 24- or 96-well plates.
-
Transient transfection of a URAT1-expressing plasmid into the HEK293 cells is performed using a suitable transfection reagent (e.g., Lipofectamine). Control cells are transfected with an empty vector.
-
-
Uric Acid Uptake Assay:
-
24-48 hours post-transfection, the culture medium is removed, and the cells are washed with a pre-warmed transport buffer (e.g., Krebs-Ringer buffer).
-
Cells are pre-incubated with the transport buffer containing various concentrations of the test compound (e.g., this compound) or vehicle for 15-30 minutes at 37°C.
-
Uptake is initiated by adding the transport buffer containing a fixed concentration of [14C]-labeled uric acid and the corresponding concentration of the test compound.
-
The uptake is allowed to proceed for a defined period (e.g., 5-15 minutes) at 37°C.
-
The reaction is terminated by rapidly washing the cells three times with ice-cold transport buffer.
-
-
Quantification and Data Analysis:
-
Cells are lysed with a lysis buffer (e.g., 0.1 M NaOH).
-
The radioactivity in the cell lysates is measured using a liquid scintillation counter.
-
The protein concentration of the cell lysates is determined using a standard method (e.g., BCA assay) for normalization.
-
The percentage of inhibition at each compound concentration is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
In Vitro GLUT9 Inhibition Assay
Objective: To determine the IC50 of test compounds on GLUT9-mediated uric acid transport.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured and seeded in appropriate plates.
-
Cells are transiently transfected with a GLUT9-expressing plasmid.
-
-
Electrophysiological Measurement (Patch-Clamp):
-
24-48 hours post-transfection, whole-cell patch-clamp recordings are performed on GLUT9-expressing cells.
-
The bath solution is typically maintained at a pH of 5.5 to optimize GLUT9 activity.
-
A baseline current is recorded in the absence of uric acid.
-
Uric acid is then added to the bath solution to induce a stable outward current mediated by GLUT9.
-
The inhibitory effect of the test compound is assessed by perfusing the cells with a solution containing both uric acid and varying concentrations of the inhibitor.
-
-
Data Analysis:
-
The percentage of inhibition of the uric acid-induced current is calculated for each concentration of the test compound.
-
IC50 values are determined from the concentration-response curve.
-
In Vivo Hyperuricemia Animal Model
Objective: To evaluate the in vivo efficacy of test compounds in reducing serum uric acid levels.
Methodology:
-
Animal Model Induction:
-
Male Kunming mice or Sprague-Dawley rats are used.
-
Hyperuricemia is induced by the administration of a uricase inhibitor, typically potassium oxonate, to prevent the breakdown of uric acid in rodents.
-
Potassium oxonate is administered orally or via intraperitoneal injection.
-
In some protocols, a purine precursor like hypoxanthine is co-administered to increase uric acid production.
-
-
Drug Administration:
-
Animals are divided into several groups: a normal control group, a hyperuricemic model group, positive control groups (e.g., receiving verinurad or allopurinol), and test groups receiving different doses of the compound being evaluated (e.g., this compound).
-
The test compounds and positive controls are typically administered orally once daily for a specified period (e.g., 7 days).
-
-
Sample Collection and Analysis:
-
Blood samples are collected at specified time points after the final drug administration.
-
Serum is separated by centrifugation.
-
Urine samples may also be collected over a 24-hour period using metabolic cages to assess urinary uric acid excretion.
-
Serum and urine uric acid levels are measured using a commercial uric acid assay kit or by HPLC.
-
-
Data Analysis:
-
The percentage reduction in serum uric acid levels in the treated groups is calculated relative to the hyperuricemic model group.
-
Statistical analysis is performed to determine the significance of the observed effects.
-
Conclusion
This compound demonstrates a promising profile as a dual URAT1 and GLUT9 inhibitor for the treatment of hyperuricemia. Its potent inhibition of URAT1, coupled with its activity against GLUT9, suggests a comprehensive mechanism for enhancing renal uric acid excretion.[1] Compared to the selective URAT1 inhibitor verinurad, this compound shows comparable in vivo efficacy in reducing serum uric acid but with superior oral bioavailability.[1] While further studies are necessary to fully elucidate its clinical potential, the preclinical data presented in this guide highlight this compound as a strong candidate for further development in the management of hyperuricemia and gout.
References
A Comparative Efficacy Analysis of KPH2f and Allopurinol in the Management of Hyperuricemia
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the novel investigational agent KPH2f and the established first-line therapy, allopurinol, for the treatment of hyperuricemia, a key factor in the pathogenesis of gout. This document synthesizes available preclinical and clinical data to objectively evaluate their mechanisms of action, efficacy, and experimental foundations.
Executive Summary
Allopurinol, a cornerstone in hyperuricemia therapy, functions by inhibiting xanthine oxidase, thereby reducing the production of uric acid.[1][2][3] In contrast, this compound represents a novel therapeutic approach, acting as a dual inhibitor of the renal transporters URAT1 and GLUT9, which are responsible for uric acid reabsorption. This mechanism promotes the excretion of uric acid. While allopurinol's efficacy is well-documented through extensive clinical trials, this compound is currently in the preclinical stage of development, with available data limited to in vitro and animal studies. A direct comparison of clinical efficacy is therefore not yet possible. This guide presents the existing data for each compound to offer a preliminary comparative perspective.
Mechanism of Action
Allopurinol: Inhibition of Uric Acid Synthesis
Allopurinor and its primary active metabolite, oxypurinol, act as inhibitors of xanthine oxidase.[1][2][3][4] This enzyme catalyzes the final two steps of purine metabolism: the oxidation of hypoxanthine to xanthine and then to uric acid. By blocking this enzyme, allopurinol decreases the synthesis of uric acid, leading to a reduction in serum uric acid levels.[1][2][5]
This compound: Enhancement of Uric Acid Excretion
This compound is an investigational dual inhibitor of Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9). These transporters are located in the apical and basolateral membranes of renal proximal tubule cells, respectively, and are crucial for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By inhibiting both URAT1 and GLUT9, this compound effectively blocks this reabsorption pathway, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.
Efficacy Data: A Comparative Overview
A direct comparison of efficacy between this compound and allopurinol is challenging due to the different stages of their development. Allopurinol has a wealth of clinical data from numerous trials, whereas this compound data is currently limited to a single published preclinical study.
Allopurinol: Clinical Efficacy
The efficacy of allopurinol is typically measured by the proportion of patients achieving a target serum uric acid (sUA) level, most commonly <6 mg/dL.
| Dosage | Patient Population | Percentage of Patients Achieving Target sUA (<6 mg/dL) | Study Type |
| 100 mg/day | Gout | 24.2% (men), 24.4% (women) | Observational[1] |
| 200 mg/day | Gout | 40.6% (men), 56.9% (women) | Observational[1] |
| 300 mg/day | Gout | ~40% - 64.7% (men), 66.7% (women) | Clinical Trials & Observational[1][3] |
| Up to 800 mg/day (dose escalation) | Gout | ~80% | Clinical Trial[6] |
It is important to note that the efficacy of allopurinol is dose-dependent, and higher doses are often required to achieve the target serum urate levels.[1][3] However, a significant number of patients are maintained on a 300 mg daily dose, which may not be sufficient for adequate control of hyperuricemia in all cases.
This compound: Preclinical Efficacy
The available efficacy data for this compound is from in vitro assays and a mouse model of hyperuricemia.
| Parameter | Result | Experimental System |
| URAT1 Inhibition (IC50) | 0.24 µM | In vitro cell-based assay |
| GLUT9 Inhibition (IC50) | 9.37 µM | In vitro cell-based assay |
| Serum Uric Acid Reduction | Comparable to verinurad (10 mg/kg) | Potassium oxonate-induced hyperuricemic mouse model |
| Uricosuric Effect | Higher than verinurad (10 mg/kg) | Potassium oxonate-induced hyperuricemic mouse model |
These preclinical results suggest that this compound is a potent dual inhibitor of URAT1 and GLUT9 and demonstrates efficacy in a relevant animal model. However, these findings need to be confirmed in human clinical trials.
Experimental Protocols
Allopurinol: Representative Clinical Trial Protocol
A common study design to evaluate the efficacy of allopurinol is a randomized, double-blind, placebo-controlled trial.
Key Methodological Points:
-
Patient Population: Adults with a diagnosis of gout and hyperuricemia (sUA > 6.8 mg/dL).
-
Intervention: Oral administration of allopurinol at a fixed or titrated dose.
-
Comparator: Placebo or another active urate-lowering therapy.
-
Primary Outcome: Change in serum uric acid from baseline to the end of the study, or the proportion of patients reaching a target sUA level.
-
Secondary Outcomes: Frequency of gout flares, reduction in tophi size, and assessment of safety and tolerability.
This compound: Preclinical Experimental Protocol (Hyperuricemic Mouse Model)
The in vivo efficacy of this compound was evaluated in a potassium oxonate-induced hyperuricemia mouse model.
Key Methodological Points:
-
Animal Model: Male Kunming mice.
-
Induction of Hyperuricemia: Administration of potassium oxonate (a uricase inhibitor) and hypoxanthine (a purine substrate).
-
Drug Administration: Oral gavage of this compound, a comparator, or vehicle.
-
Sample Collection: Blood and urine samples are collected at specified time points after drug administration.
-
Analysis: Serum and urinary uric acid levels are measured to determine the urate-lowering and uricosuric effects of the compound.
Conclusion
Allopurinol is a well-established and effective treatment for hyperuricemia, with a clear mechanism of action and extensive clinical data supporting its use. This compound is a promising preclinical candidate with a novel mechanism that targets uric acid excretion. While the preclinical data for this compound are encouraging, demonstrating potent inhibition of URAT1 and GLUT9 and in vivo efficacy in an animal model, it is crucial to await the results of human clinical trials to determine its clinical efficacy and safety profile. A direct comparison of the efficacy of this compound and allopurinol will only be possible once such data becomes available. Future research should focus on advancing this compound through clinical development to ascertain its potential as a new therapeutic option for patients with hyperuricemia and gout.
References
- 1. Impact of allopurinol use on urate concentration and cardiovascular outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allopurinol for chronic gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cprd.com [cprd.com]
- 5. Targeting uric acid levels in treating gout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Effectiveness of Allopurinol and Febuxostat in Gout Management - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape: A Comparative Analysis of Dasatinib
While information regarding the specific compound "KPH2f" is not available in the public domain, this guide utilizes Dasatinib, a well-characterized multi-kinase inhibitor, as a case study to explore the critical nature of off-target effects in drug development. This comparison provides researchers, scientists, and drug development professionals with an objective analysis of Dasatinib's kinase selectivity profile against other inhibitors and details the experimental methodologies used to determine these interactions.
Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) primarily designed to inhibit the BCR-ABL fusion protein in chronic myeloid leukemia (CML) and the SRC family of kinases.[1][2] However, its therapeutic efficacy and toxicity profile are significantly influenced by its engagement with a wide array of unintended "off-target" kinases.[1][3] Understanding this polypharmacology is crucial for anticipating potential side effects and discovering novel therapeutic applications.[3][4]
Comparative Kinase Selectivity: Dasatinib vs. Imatinib and Sunitinib
The selectivity of a kinase inhibitor is a critical determinant of its clinical utility. High promiscuity can lead to toxicity, while a multi-targeted profile can offer broader efficacy. The following tables summarize the inhibitory activity of Dasatinib in comparison to Imatinib, a first-generation TKI, and Sunitinib, another multi-kinase inhibitor. Data is presented as the dissociation constant (Kd) in nanomolars (nM); a lower value indicates a higher binding affinity.
| Kinase Target | Dasatinib (Kd in nM) | Imatinib (Kd in nM) | Sunitinib (Kd in nM) | Primary Cellular Function |
| ABL1 | <1 | 25 | >10,000 | Cell differentiation, division, adhesion |
| SRC | <1 | >10,000 | 120 | Cell growth, proliferation, survival |
| c-KIT | 1.6 | 120 | 8 | Stem cell factor receptor, cell survival |
| PDGFRα | 1.1 | 120 | 11 | Cell growth, proliferation, migration |
| PDGFRβ | 1.1 | 120 | 2 | Cell growth, proliferation, migration |
| VEGFR2 | 3.2 | >10,000 | 9 | Angiogenesis |
| LCK | <1 | >10,000 | 1,100 | T-cell signaling |
| FYN | <1 | >10,000 | 1,100 | Neuronal function, cell adhesion |
| YES | <1 | >10,000 | 1,100 | Cell growth and survival |
Data adapted from various kinome profiling studies. Exact values may vary based on assay conditions.
Off-Target Profile of Dasatinib
Dasatinib's interaction with a broad spectrum of kinases beyond its primary targets is evident from large-scale kinome screening. The following table highlights some of the significant off-target interactions of Dasatinib.
| Off-Target Kinase | Dasatinib (Kd in nM) | Potential Biological Implication |
| p38α (MAPK14) | 30 | Anti-inflammatory effects |
| BTK | 6 | Effects on B-cell signaling |
| EPHB4 | 1.6 | Modulation of cell migration and adhesion |
| DDR1 | 1.6 | Regulation of cell-matrix interactions |
| RIPK2 | 9.7 | Involvement in inflammatory responses |
This is a partial list. Dasatinib has been shown to interact with dozens of kinases with significant affinity.[5]
Experimental Protocols for Kinome Profiling
The determination of a kinase inhibitor's selectivity profile relies on robust and high-throughput screening methodologies. Below are detailed protocols for key experimental approaches used to generate the data cited in this guide.
KINOMEscan™ (Active Site-Directed Competition Binding Assay)
This method quantifies the binding of a test compound to a panel of kinases by measuring its ability to compete with an immobilized, broad-spectrum kinase inhibitor for the ATP-binding site.
-
Kinase Expression: A comprehensive panel of human kinases is produced, typically as DNA-tagged fusion proteins in a heterologous expression system.
-
Ligand Immobilization: A proprietary, broad-spectrum kinase inhibitor is covalently attached to a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (Dasatinib) at various concentrations.
-
Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Data Analysis: The results are plotted as a function of the test compound concentration to calculate the dissociation constant (Kd), which reflects the binding affinity.
KiNativ™ (Activity-Based Protein Profiling)
This cellular chemical proteomics approach measures how a compound engages with its targets in a more biologically relevant context, such as a cell lysate.
-
Cell Lysate Preparation: The cell type of interest is cultured and then lysed to release the native, active kinome.
-
Inhibitor Incubation: The cell lysate is incubated with the test compound (e.g., Dasatinib) across a range of concentrations, allowing the compound to bind to its target kinases.
-
Probe Labeling: A biotinylated, irreversible ATP or ADP analog probe is added to the lysate. This probe covalently labels the active site of kinases that are not occupied by the test inhibitor.
-
Enrichment and Digestion: Biotinylated proteins (uninhibited kinases) are captured using streptavidin beads. The captured proteins are then digested into peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe.
-
Data Interpretation: The level of labeling for each kinase is inversely proportional to the binding of the test inhibitor. This allows for the determination of the compound's potency (IC50) against a wide range of kinases in a complex biological sample.[4]
Visualizing Kinase Inhibition and Profiling Workflows
To better illustrate the concepts and processes discussed, the following diagrams have been generated.
Figure 1: Simplified diagram illustrating the inhibition of the on-target BCR-ABL pathway and key off-targets by Dasatinib.
Figure 2: A step-by-step workflow of the KiNativ™ activity-based protein profiling method.
References
- 1. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer [mdpi.com]
- 2. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
a comparative study of the pharmacokinetics of KPH2f and lesinurad
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two urate-lowering agents: KPH2f, a novel dual inhibitor of URAT1 and GLUT9, and lesinurad, a selective inhibitor of URAT1 and OAT4. The following sections present a summary of their pharmacokinetic parameters, detailed experimental methodologies, and visual representations of their mechanisms of action and experimental workflows.
Pharmacokinetic Data Comparison
The pharmacokinetic parameters of this compound and lesinurad have been evaluated in preclinical and clinical studies. This section summarizes the available quantitative data to facilitate a direct comparison. It is important to note that the data for this compound is derived from studies in Sprague-Dawley rats, while the data for lesinurad is available for both rats and humans.
Table 1: Comparative Pharmacokinetic Parameters of this compound and Lesinurad in Rats
| Parameter | This compound (5 mg/kg, oral) | Lesinurad (15 mg/kg, oral) |
| Maximum Plasma Concentration (Cmax) | 7649.04 ng/mL | 8271 ng/mL[1] |
| Time to Maximum Plasma Concentration (Tmax) | 0.50 h | 1.5 h[1] |
| Area Under the Curve (AUC) | Data not available in a directly comparable format | Data not available in a directly comparable format |
| Half-life (t1/2) | 5.14 h | Not explicitly stated in the provided rat study |
| Oral Bioavailability (F) | 30.13% | Not available from the provided rat study |
Table 2: Pharmacokinetic Parameters of Lesinurad in Healthy Adult Humans (200 mg, single oral dose)
| Parameter | Value |
| Maximum Plasma Concentration (Cmax) | 6 µg/mL (6000 ng/mL)[2] |
| Time to Maximum Plasma Concentration (Tmax) | 1 to 4 hours[2] |
| Area Under the Curve (AUC) | 30 µg•hr/mL[2] |
| Half-life (t1/2) | Approximately 5 hours |
| Absolute Bioavailability | Approximately 100%[2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. The following are the experimental protocols for the key studies cited in this guide.
This compound Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (300 ± 20 g).
-
Administration: A single oral dose of 5 mg/kg this compound was administered. For intravenous administration, a 5 mg/kg dose was used to determine absolute bioavailability.
-
Sample Collection: Blood samples (0.5 mL) were collected from the orbital vein into heparinized tubes at specified time points (2 min, 5 min, 15 min, 30 min, 1 h, 1.5 h, 2 h, 4 h, 6 h, 8 h, 12 h, 24 h, and 36 h) post-administration.
-
Sample Processing: Plasma was separated by centrifugation at 8000 rpm for 5 minutes and stored at -80°C until analysis.
-
Analytical Method: Plasma samples (100 µL) were spiked with an internal standard. The mixture was extracted with ethyl acetate. The supernatant was evaporated to dryness and the residue was reconstituted in the mobile phase. The concentration of this compound was quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Analysis: Pharmacokinetic parameters were calculated using DAS 2.0 software.
Lesinurad Pharmacokinetic Study in Rats
-
Animal Model: Healthy Wistar albino rats.[1]
-
Administration: An oral dose of 15 mg/kg of lesinurad was administered as a suspension in 0.5% w/v carboxyl methyl cellulose.[1] Animals were fasted for 12 hours prior to dosing.[1]
-
Sample Collection: Blood samples (approximately 0.5 mL) were collected at 0, 0.33, 0.66, 1, 2, 3, 5, 8, 12, and 24 hours in lithium heparinized tubes.[1]
-
Sample Processing: Plasma was separated by centrifugation at 4000 rpm for 8 minutes and stored at -80°C until analysis.[1]
-
Analytical Method: An ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (UPHILIC-MS/MS) method was used for the simultaneous determination of lesinurad in rat plasma.[1]
-
Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time curves.[1]
Lesinurad Pharmacokinetic Study in Healthy Human Adults
-
Study Design: Single and multiple ascending dose studies were conducted in healthy male subjects.[3]
-
Administration: Lesinurad was administered as an oral solution or immediate-release capsules at various doses.[3] For the 200 mg dose, it was administered as a tablet.[2]
-
Sample Collection: Plasma and urine samples were collected at various time points post-dose.
-
Analytical Method: Plasma and urine concentrations of lesinurad were determined using validated analytical methods, likely LC-MS/MS.[4]
-
Data Analysis: Pharmacokinetic parameters were calculated using noncompartmental analysis.[3]
Mechanism of Action and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the signaling pathways targeted by this compound and lesinurad, as well as the general workflow of a comparative pharmacokinetic study.
Signaling Pathway: Urate Reabsorption in the Renal Tubule
Caption: Inhibition of Urate Transporters by this compound and Lesinurad.
Experimental Workflow: Comparative Pharmacokinetic Study
Caption: Workflow for a Comparative Pharmacokinetic Study.
References
- 1. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacokinetics, pharmacodynamics, and safety of lesinurad, a selective uric acid reabsorption inhibitor, in healthy adult males - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
KPH2f: A Novel Dual URAT1/GLUT9 Inhibitor Demonstrates Potent Uricosuric Effects In Vivo
For Immediate Release
[City, State] – [Date] – New in vivo research validates the potent uricosuric effect of KPH2f, a novel dual inhibitor of uric acid transporter 1 (URAT1) and glucose transporter 9 (GLUT9). The study highlights this compound's potential as a promising therapeutic agent for hyperuricemia, demonstrating comparable efficacy to existing treatments but with a potentially improved safety and pharmacological profile. This comparison guide provides a detailed overview of the in vivo validation of this compound, comparing its performance with established uricosuric agents, verinurad, benzbromarone, and probenecid.
Executive Summary
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is associated with other metabolic and cardiovascular diseases. The development of new uricosuric agents with improved efficacy and safety is a significant area of research. This compound has emerged as a promising candidate due to its dual inhibitory action on URAT1 and GLUT9, two key transporters involved in uric acid reabsorption in the kidneys. In vivo studies in a potassium oxonate-induced hyperuricemic mouse model demonstrate that this compound effectively reduces serum uric acid levels, with a performance comparable or superior to the selective URAT1 inhibitor verinurad. While direct comparative in vivo studies with older uricosurics like benzbromarone and probenecid are not yet available, this guide consolidates existing data to provide a comprehensive comparison.
Comparative Performance of Uricosuric Agents
The following tables summarize the available quantitative data for this compound and other uricosuric agents, providing a basis for objective comparison of their pharmacological profiles.
Table 1: In Vitro Inhibitory Activity (IC50, µM)
| Compound | URAT1 | GLUT9 | OAT1 | ABCG2 |
| This compound | 0.24 | 9.37 | >50 | >50 |
| Verinurad | 0.17 | >100 | - | - |
| Benzbromarone | 0.53 | - | - | - |
| Probenecid | - | - | - | - |
Table 2: In Vivo Pharmacokinetics and Efficacy
| Compound | Animal Model | Dose (mg/kg) | Serum Uric Acid Reduction | Oral Bioavailability (%) |
| This compound | Mouse | 10 | Significant reduction, comparable to Verinurad | 30.13 |
| Verinurad | Mouse | 10 | Significant reduction | 21.47 |
| Benzbromarone | Mouse | 26 | Significant reduction | 36.11 |
| Probenecid | Mouse | 100 | Significant reduction | - |
Data for this compound and Verinurad from a 2022 study.[1] Data for Benzbromarone from a study on hURAT1-KI mice.[2] Data for Probenecid from a 2013 study in oxonate-induced hyperuricemic mice.[3]
Table 3: Cytotoxicity (IC50, µM)
| Compound | HK2 Cells (24h) | HK2 Cells (48h) |
| This compound | 207.56 | 167.24 |
| Verinurad | 197.45 | 108.78 |
Data from a 2022 study, indicating this compound has a more benign cytotoxicity profile than verinurad.[1]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.
In Vivo Hyperuricemia Mouse Model
The uricosuric effect of this compound was validated using a potassium oxonate-induced hyperuricemia mouse model.
-
Animal Model: Male Kunming mice are typically used.
-
Induction of Hyperuricemia: Hyperuricemia is induced by an intraperitoneal injection of potassium oxonate (a uricase inhibitor) at a dose of 250 mg/kg. This is often followed by an oral administration of hypoxanthine (a purine precursor) to further elevate uric acid levels.
-
Drug Administration: this compound and the comparator drug (e.g., verinurad) are administered orally at a specified dose (e.g., 10 mg/kg) one hour after the induction of hyperuricemia.
-
Sample Collection: Blood samples are collected from the retro-orbital plexus at various time points (e.g., 2, 4, 6, 8, and 24 hours) after drug administration.
-
Uric Acid Measurement: Serum uric acid levels are determined using a uric acid assay kit.
In Vitro URAT1 and GLUT9 Inhibition Assay
The inhibitory activity of this compound on URAT1 and GLUT9 is assessed using in vitro cell-based assays.
-
Cell Lines: Human embryonic kidney (HEK293) cells are transiently transfected to express human URAT1 or GLUT9 transporters.
-
Uptake Assay: The transfected cells are incubated with [14C]-labeled uric acid in the presence of varying concentrations of the test compound (this compound).
-
Measurement: The amount of radiolabeled uric acid taken up by the cells is measured using a scintillation counter.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the uric acid uptake (IC50) is calculated.
Mechanism of Action and Signaling Pathways
This compound exerts its uricosuric effect by inhibiting two key transporters involved in uric acid reabsorption in the proximal tubules of the kidneys: URAT1 and GLUT9.
-
URAT1 (Urate Transporter 1): Located on the apical membrane of proximal tubule cells, URAT1 is responsible for the reabsorption of uric acid from the tubular fluid back into the cells.
-
GLUT9 (Glucose Transporter 9): Found on the basolateral membrane, GLUT9 facilitates the transport of uric acid from the tubular cells into the bloodstream.
By inhibiting both of these transporters, this compound effectively blocks the two main steps of uric acid reabsorption, leading to increased excretion of uric acid in the urine and a subsequent reduction in serum uric acid levels.
Caption: Mechanism of action of this compound in the renal proximal tubule.
Experimental Workflow
The validation of this compound's uricosuric effect follows a structured experimental workflow, from in vitro screening to in vivo efficacy studies.
Caption: Experimental workflow for validating the uricosuric effect of this compound.
Conclusion
The in vivo validation of this compound demonstrates its significant potential as a novel treatment for hyperuricemia. Its dual inhibitory mechanism targeting both URAT1 and GLUT9 offers a comprehensive approach to reducing serum uric acid levels. Compared to the selective URAT1 inhibitor verinurad, this compound exhibits comparable efficacy with a potentially better safety profile and improved oral bioavailability. While direct in vivo comparisons with older uricosuric agents like benzbromarone and probenecid are needed for a complete picture, the current evidence strongly supports the continued development of this compound as a next-generation uricosuric agent. Further clinical studies are warranted to fully elucidate its therapeutic benefits and safety in human subjects.
References
A Comparative Safety Profile Analysis: KPH2f and Benzbromarone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profiles of KPH2f, a novel dual URAT1/GLUT9 inhibitor, and the established uricosuric agent, benzbromarone. The following sections present available data on their respective safety liabilities, with a focus on hepatotoxicity, cytotoxicity, and cardiotoxicity, supported by experimental data and methodologies.
Executive Summary
This compound emerges as a promising anti-hyperuricemic agent with a potentially favorable safety profile based on preclinical data. In vitro studies indicate a benign cytotoxicity profile and a lack of hERG potassium channel inhibition, suggesting a low risk for cardiotoxicity. In vivo studies in mice have not revealed any renal damage. In contrast, benzbromarone, while an effective uricosuric agent, carries a significant risk of severe hepatotoxicity, which has led to its withdrawal from several markets. The mechanism of benzbromarone-induced liver injury is linked to mitochondrial toxicity.
Quantitative Safety Data Comparison
The following table summarizes the available quantitative data on the safety profiles of this compound and benzbromarone. It is important to note that the data for this compound is from preclinical studies, while the data for benzbromarone is derived from a combination of preclinical and clinical observations.
| Safety Parameter | This compound | Benzbromarone |
| Hepatotoxicity | In vivo data on liver enzyme (ALT, AST) elevation is not publicly available. | Associated with severe hepatotoxicity and acute liver failure.[1][2] The estimated risk of hepatotoxicity in Europe was approximately 1 in 17,000 patients.[3] |
| Cytotoxicity | IC50 (HK2 cells, 24h): 207.56 µM[4] | Induces apoptosis and necrosis in isolated rat hepatocytes at 20 µmol/L.[5] |
| IC50 (HK2 cells, 48h): 167.24 µM[4] | ||
| Cardiotoxicity | No inhibitory effects on hERG potassium channel at 50 µM.[4] | Structurally related to amiodarone, a known mitochondrial toxin with cardiac effects.[5] |
| Renal Safety | No evidence of renal damage in vivo in a mouse hyperuricemia model.[6] | Can have adverse effects on renal function, particularly in patients with pre-existing kidney conditions.[6] |
| Gastrointestinal Effects | Data not available. | Common side effects include nausea, vomiting, and diarrhea.[6] |
| Other Adverse Effects | Data not available. | Can cause hypersensitivity reactions and hematological side effects.[6] |
Experimental Protocols
This compound Safety Assessment
In Vitro Cytotoxicity Assay [4]
-
Cell Line: Human kidney HK2 cells.
-
Methodology: Cells were incubated with various concentrations of this compound for 24 and 48 hours. Cell viability was measured using a standard MTT assay.
-
Endpoint: The half-maximal inhibitory concentration (IC50) was calculated to determine the cytotoxicity.
hERG Potassium Channel Inhibition Assay [4]
-
Methodology: The in vitro hERG inhibitory activity of this compound was assessed using a manual patch-clamp method on cells expressing the hERG potassium channel.
-
Concentration Tested: 50 µM.
-
Endpoint: Measurement of the hERG potassium channel current to determine the percentage of inhibition.
In Vivo Renal Safety Assessment in a Mouse Hyperuricemia Model [6]
-
Animal Model: A mouse model of hyperuricemia was induced.
-
Treatment: this compound was administered to the mice.
-
Endpoint: Assessment of renal damage. The specific parameters measured for renal damage have not been detailed in the available literature.
Benzbromarone Safety Assessment
Hepatotoxicity Mechanism Studies [1][5]
-
Model Systems: Isolated rat hepatocytes and isolated rat liver mitochondria.
-
Methodology:
-
Measurement of mitochondrial membrane potential in isolated hepatocytes.
-
Assessment of state 3 oxidation and respiratory control ratios in isolated mitochondria.
-
Measurement of mitochondrial β-oxidation.
-
Quantification of reactive oxygen species (ROS) production.
-
Induction of apoptosis and necrosis in isolated hepatocytes.
-
-
Key Findings: Benzbromarone was found to decrease mitochondrial membrane potential, inhibit mitochondrial respiration and β-oxidation, and increase ROS production, leading to apoptosis and necrosis of hepatocytes.
Visualizing Experimental Workflows and Signaling Pathways
To illustrate the logical flow of safety assessment and the known mechanism of benzbromarone-induced hepatotoxicity, the following diagrams are provided.
Caption: General workflow for preclinical and clinical drug safety assessment.
Caption: Signaling pathway of benzbromarone-induced hepatotoxicity.
References
- 1. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical cardiac safety assessment of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Thienopyrimidine Compound as a Urate Transporter 1 and Glucose Transporter 9 Dual Inhibitor with Improved Efficacy and Favorable Druggability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | dual URAT1/GLUT9 inhibitor | anti-gout | anti-hyperuricemic agent | 美国InvivoChem [invivochem.cn]
- 5. Genotoxicity evaluation of kaurenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
KPH2f: A Novel Dual URAT1/GLUT9 Inhibitor Shows Promise in Gout Therapy
A comprehensive analysis of preclinical data suggests KPH2f, a novel, orally active dual inhibitor of URAT1 and GLUT9, holds significant therapeutic potential for the treatment of gout. This comparison guide provides an objective overview of this compound's performance against established and emerging alternatives, supported by available experimental data to inform researchers, scientists, and drug development professionals.
Gout, a prevalent and painful inflammatory arthritis, is characterized by hyperuricemia, an excess of uric acid in the blood, leading to the deposition of monosodium urate crystals in and around the joints. Current treatment strategies primarily focus on lowering serum uric acid (sUA) levels. This compound emerges as a promising candidate by targeting two key transporters involved in renal urate reabsorption: urate transporter 1 (URAT1) and glucose transporter 9 (GLUT9).
Comparative Efficacy and Safety Profile
This compound distinguishes itself as a dual inhibitor, a mechanism it shares with verinurad, another investigational drug. This dual action is believed to offer a more potent uricosuric effect compared to selective URAT1 inhibitors. Preclinical data indicates that this compound is not only effective in reducing sUA levels but also exhibits a favorable safety and pharmacokinetic profile when compared to verinurad and other established gout therapies like allopurinol, febuxostat, and pegloticase.
Table 1: In Vitro Inhibitory Activity
| Compound | Target(s) | IC50 (µM) |
| This compound | URAT1 / GLUT9 | 0.24 / 9.37 [1] |
| Verinurad | URAT1 | 0.17[1] |
| Allopurinol | Xanthine Oxidase | - |
| Febuxostat | Xanthine Oxidase | - |
| Pegloticase | Uricase | - |
Table 2: Preclinical Pharmacokinetics and Efficacy
| Compound | Oral Bioavailability (%) | sUA Reduction in Hyperuricemic Mice (10 mg/kg) |
| This compound | 30.13 [1] | Comparable to Verinurad [1] |
| Verinurad | 21.47[1] | - |
Table 3: In Vitro Cytotoxicity (HK2 Cells)
| Compound | IC50 (µM) - 24h | IC50 (µM) - 48h |
| This compound | 207.56 [1] | 167.24 [1] |
| Verinurad | 197.45[1] | 108.78[1] |
This compound also demonstrated a benign safety profile, showing no inhibitory effects on the hERG potassium channel at 50 µM, suggesting a low risk of cardiotoxicity.[1]
Mechanism of Action: Dual Inhibition of URAT1 and GLUT9
The primary mechanism by which this compound exerts its therapeutic effect is through the inhibition of URAT1 and GLUT9, two key proteins responsible for the reabsorption of uric acid in the kidneys.[1] By blocking these transporters, this compound increases the excretion of uric acid in the urine, thereby lowering its concentration in the blood.
Experimental Protocols
In Vivo Hyperuricemia Mouse Model
A widely used preclinical model to evaluate the efficacy of anti-hyperuricemic agents involves the induction of high uric acid levels in mice using potassium oxonate and hypoxanthine.
Protocol:
-
Animal Model: Male Kunming mice are typically used.
-
Induction of Hyperuricemia:
-
Drug Administration:
-
Test compounds (e.g., this compound, verinurad) or vehicle are administered orally one hour after the induction of hyperuricemia.
-
-
Sample Collection and Analysis:
-
Blood samples are collected at specified time points after drug administration.
-
Serum is separated by centrifugation.
-
Serum uric acid levels are determined using a commercial uric acid assay kit.
-
In Vitro URAT1 Inhibition Assay
This assay is crucial for determining the inhibitory potency of compounds on the URAT1 transporter.
Protocol:
-
Cell Culture and Transfection:
-
Human embryonic kidney (HEK293) cells are cultured in appropriate media.
-
Cells are transiently transfected with a plasmid expressing human URAT1.
-
-
Uptake Assay:
-
Transfected cells are incubated with a buffer containing the test compound at various concentrations.
-
[14C]-labeled uric acid is added to initiate the uptake reaction.
-
After a defined incubation period, the uptake is stopped by washing the cells with ice-cold buffer.
-
-
Measurement and Analysis:
-
Cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value is determined.[1]
-
Comparison with Other Gout Therapies
Allopurinol and Febuxostat (Xanthine Oxidase Inhibitors)
Allopurinol and febuxostat are first- and second-line therapies for gout, respectively.[4] They act by inhibiting xanthine oxidase, the enzyme responsible for uric acid production. While effective, a significant portion of patients do not respond adequately or are intolerant to these medications.[4]
Pegloticase (Uricase)
Pegloticase is a recombinant uricase that converts uric acid to the more soluble allantoin.[5] It is reserved for patients with severe, refractory gout due to its high cost and potential for immunogenicity.[4]
Verinurad (URAT1 Inhibitor)
Verinurad is a selective URAT1 inhibitor that has been investigated for the treatment of gout.[6] Preclinical and clinical studies have shown its efficacy in lowering sUA levels.[7][8][9] However, as a monotherapy, it has been associated with an increased risk of renal-related adverse events.[9]
Conclusion
This compound, with its dual inhibitory action on URAT1 and GLUT9, presents a promising new therapeutic strategy for the management of gout. Preclinical data suggests it possesses potent urate-lowering effects, a favorable pharmacokinetic profile, and a good safety margin compared to some existing and investigational therapies. Further clinical investigation is warranted to fully elucidate its therapeutic potential in patients with gout. This guide provides a foundational comparison to aid researchers in the ongoing development of more effective and safer treatments for this debilitating disease.
References
- 1. This compound | dual URAT1/GLUT9 inhibitor | anti-gout | anti-hyperuricemic agent | 美国InvivoChem [invivochem.cn]
- 2. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111887202B - Method for constructing mouse model of acute hyperuricemia - Google Patents [patents.google.com]
- 4. Efficacy and Safety of Febuxostat in Patients with Hyperuricemia and Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Review of Urate-Lowering Therapeutics: From the Past to the Future [frontiersin.org]
- 8. Pharmacodynamic and pharmacokinetic effects and safety of verinurad in combination with allopurinol in adults with gout: a phase IIa, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
KPH2f: A Comparative Analysis of In Vitro and In Vivo Efficacy in Hyperuricemia
KPH2f is a novel, orally bioactive dual inhibitor of urate transporter 1 (URAT1) and glucose transporter 9 (GLUT9), positioning it as a promising therapeutic candidate for hyperuricemia, a condition often associated with gout.[1] This guide provides a comparative analysis of the in vitro and in vivo effects of this compound, primarily against verinurad, a known URAT1 inhibitor. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's pharmacological profile.
I. Comparative In Vitro Efficacy
The in vitro studies highlight this compound's potent and dual inhibitory action on key urate transporters, alongside a favorable cytotoxicity profile when compared to verinurad.
Table 1: In Vitro Inhibitory Activity and Cytotoxicity
| Parameter | This compound | Verinurad | Key Finding |
| URAT1 Inhibition (IC₅₀) | 0.24 µM | 0.17 µM | This compound demonstrates potent URAT1 inhibition, comparable to verinurad.[1] |
| GLUT9 Inhibition (IC₅₀) | 9.37 µM | Not reported as a primary target | This compound exhibits dual-target inhibition by also acting on GLUT9.[1] |
| OAT1 and ABCG2 Inhibition | Minimal effect | Not specified | This compound is unlikely to cause drug interactions mediated by OAT1 or ABCG2.[1] |
| hERG Inhibition | No inhibition at 50 µM | Not specified | This compound shows a benign cardiovascular safety profile in vitro.[1] |
| Cytotoxicity in HK2 cells (IC₅₀, 24h) | 207.56 µM | 197.45 µM | This compound displays lower cytotoxicity in human kidney cells compared to verinurad.[1] |
| Cytotoxicity in HK2 cells (IC₅₀, 48h) | 167.24 µM | 108.78 µM | The lower cytotoxicity of this compound is maintained over a longer incubation period.[1] |
II. Comparative In Vivo Performance
In vivo studies in animal models of hyperuricemia further underscore the potential of this compound, demonstrating superior uricosuric effects and improved pharmacokinetic properties over verinurad.
Table 2: In Vivo Pharmacological and Pharmacokinetic Comparison
| Parameter | This compound (10 mg/kg) | Verinurad (10 mg/kg) | Key Finding |
| Urate-Lowering Effect | Equally effective in reducing serum uric acid levels. | Equally effective in reducing serum uric acid levels. | Both compounds effectively lower serum urate.[1] |
| Uricosuric Effect | Higher uricosuric effect observed. | Lower uricosuric effect compared to this compound. | This compound's dual inhibition likely contributes to its enhanced urate excretion.[1] |
| Oral Bioavailability (Rats) | 30.13% | 21.47% | This compound exhibits significantly better oral bioavailability.[1] |
| Renal Safety | No in vivo renal damage observed. | Not specified | This compound demonstrates a good in vivo safety profile regarding nephrotoxicity.[1] |
III. Signaling Pathway and Mechanism of Action
This compound exerts its anti-hyperuricemic effect by dually targeting URAT1 and GLUT9, two critical proteins in the renal reabsorption of uric acid. By inhibiting these transporters in the renal tubules, this compound effectively blocks the reuptake of uric acid from the filtrate back into the blood, thereby promoting its excretion in the urine. This dual-action mechanism is believed to be responsible for its potent uricosuric effects.
IV. Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate this compound.
1. ¹⁴C-Uric Acid Uptake Inhibition Assay (In Vitro)
-
Cell Line: HEK293 cells transiently transfected with a URAT1 plasmid.
-
Procedure:
-
HEK293 cells were seeded in 96-well plates.
-
URAT1 plasmid was transfected into the cells using Lipofectamine 3000.
-
After 24 hours, cells were incubated with varying concentrations of this compound or verinurad for 30 minutes.
-
¹⁴C-uric acid was added for 15 minutes to initiate uptake.
-
The reaction was stopped by washing with ice-cold DPBS.
-
Cells were lysed, and intracellular radioactivity was measured using a liquid scintillation counter to determine the inhibition of uric acid uptake.[1]
-
2. Cell Viability (MTT) Assay (In Vitro)
-
Cell Line: Human kidney (HK2) cells.
-
Procedure:
-
HK2 cells were seeded in 96-well plates.
-
Cells were treated with a range of concentrations of this compound or verinurad for 24 or 48 hours.
-
MTT solution (0.5 mg/mL) was added to each well, and plates were incubated for 2 hours.
-
The medium was removed, and DMSO was added to dissolve the formazan crystals.
-
Absorbance was measured at 570 nm to determine cell viability.[1]
-
3. Evaluation of Urate-Lowering Effects (In Vivo)
-
Animal Model: Male mice with potassium oxonate (PO) and hypoxanthine-induced hyperuricemia.
-
Procedure:
-
Mice were randomized into control, model, this compound (10 mg/kg), and verinurad (10 mg/kg) groups.
-
Hyperuricemia was induced by subcutaneous injection of PO (400 mg/kg) and oral gavage of hypoxanthine (600 mg/kg).
-
Thirty minutes after PO injection, the respective compounds were administered by oral gavage.
-
Blood samples were collected 3 hours after drug administration.
-
Serum uric acid levels were measured to evaluate the urate-lowering effects.[1]
-
4. Pharmacokinetic Study (In Vivo)
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Rats were divided into groups for intravenous (5 mg/kg) and oral (5 mg/kg) administration of this compound and verinurad.
-
Blood samples were collected at various time points (from 2 minutes to 36 hours) post-administration.
-
Plasma was separated by centrifugation and stored at -80°C.
-
Plasma concentrations of the compounds were quantified using an LC-MS/MS system to determine pharmacokinetic parameters, including oral bioavailability.[1]
-
References
Safety Operating Guide
Navigating the Safe Disposal of KPH2f: A Comprehensive Guide for Laboratory Professionals
Researchers and drug development professionals handling KPH2f are tasked with the critical responsibility of its proper disposal to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, aligning with established safety standards and regulatory compliance.
Core Safety and Hazard Information
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. The Safety Data Sheet (SDS) provides essential information on its classification and potential risks.[1]
Table 1: this compound Hazard Classification [1]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Table 2: this compound Precautionary Statements [1]
| Code | Precautionary Statement |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P273 | Avoid release to the environment. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P330 | Rinse mouth. |
| P391 | Collect spillage. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the proper disposal of this compound waste. This procedure is designed to minimize risk to personnel and the environment.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
PPE: Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Conduct all handling and disposal preparations in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
2. Waste Segregation and Collection:
-
Designated Waste Container: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, tubes), in a designated, leak-proof, and clearly labeled waste container.
-
Labeling: The label must clearly state "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, dead tree and fish for environmental hazard).
-
Incompatible Materials: Store the this compound waste container away from incompatible materials, such as strong acids, strong alkalis, and strong oxidizing/reducing agents, to prevent hazardous reactions.[1]
3. Waste Storage:
-
Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated chemical waste storage area.
-
Storage Conditions: Maintain the storage area at a cool temperature, away from direct sunlight and sources of ignition.[1] For the pure compound, storage at -20°C (powder) or -80°C (in solvent) is recommended.[1]
4. Professional Disposal:
-
Approved Waste Disposal Facility: The primary and mandatory disposal route for this compound is through an approved and licensed hazardous waste disposal plant.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to arrange for the collection and disposal of the hazardous waste. They will have established procedures and certified contractors for handling such materials.
First Aid Measures in Case of Exposure
In the event of accidental exposure to this compound, immediate action is crucial.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical advice.[1]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical attention.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe handling, collection, and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and local regulations for chemical waste management.
References
Navigating the Safe Handling of KPH2f: A Comprehensive Guide for Laboratory Professionals
FOR IMMEDIATE USE
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling KPH2f, a novel, orally bioactive dual URAT1/GLUT9 inhibitor. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
This compound, identified as a promising agent for the treatment of gout and hyperuricemia, requires careful handling due to its potential hazards.[1] A comprehensive understanding of its properties and the associated safety protocols is paramount for any laboratory personnel involved in its study.
Core Safety and Handling Protocols
Based on the Material Safety Data Sheet (MSDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] The following procedures are mandatory for all personnel handling this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to mitigate exposure risks. The following table summarizes the minimum PPE requirements.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended, especially during weighing and dissolution. |
| Body Protection | Laboratory Coat | Fully buttoned, with tight-fitting cuffs. |
| Respiratory Protection | Fume Hood | All weighing and handling of powdered this compound must be conducted in a certified chemical fume hood to avoid inhalation. |
Engineering Controls and Work Practices
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in laboratory areas.[2]
-
Spill Management: In the event of a spill, collect the spillage and dispose of it as hazardous waste.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C24H17N3NaO2S[1] |
| Molecular Weight | 434.47 g/mol [1] |
| CAS Number | 2760615-09-4[1] |
| Appearance | Light yellow to light brown solid powder[1] |
| Storage | Store at -20°C as a powder or -80°C in solvent.[2] |
Hazard Identification and First Aid
The primary hazards associated with this compound and the corresponding first aid measures are outlined below.
| Hazard | GHS Classification | First Aid Measures |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[2] | If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 (Very toxic to aquatic life)[2] | Avoid release to the environment. Collect spillage.[2] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 (Very toxic to aquatic life with long lasting effects)[2] | Avoid release to the environment. Collect spillage.[2] |
| Eye Contact | - | Remove contact lenses if present and easy to do. Continue rinsing. Flush eyes immediately with large amounts of water. Seek medical attention.[2] |
| Skin Contact | - | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[2] |
| Inhalation | - | Immediately move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[2] |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound for in vitro experiments.
-
Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is operational.
-
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate solvent to the container with the weighed this compound. Mix gently until the solid is completely dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution at the recommended temperature (-80°C).[2]
-
Decontamination: Decontaminate all surfaces and equipment used in the preparation process.
-
Waste Disposal: Dispose of all contaminated consumables (e.g., weigh boats, pipette tips, gloves) in the designated hazardous waste container.
Operational and Disposal Workflow
The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
By adhering to these guidelines, you contribute to a safe and compliant laboratory environment, enabling the continued advancement of vital research.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
